Product packaging for Ethyl iodoacetate(Cat. No.:CAS No. 623-48-3)

Ethyl iodoacetate

Cat. No.: B3054889
CAS No.: 623-48-3
M. Wt: 214 g/mol
InChI Key: MFFXVVHUKRKXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl iodoacetate is a useful research compound. Its molecular formula is C4H7IO2 and its molecular weight is 214 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58809. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7IO2 B3054889 Ethyl iodoacetate CAS No. 623-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-iodoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO2/c1-2-7-4(6)3-5/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFXVVHUKRKXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060770
Record name Ethyl iodoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear dark brown liquid; [Sigma-Aldrich MSDS]
Record name Ethyl iodoacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20783
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

623-48-3
Record name Ethyl 2-iodoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl iodoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL IODOACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-iodo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl iodoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl iodoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl iodoacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9ZR7PV2QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ethyl Iodoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl iodoacetate is a valuable reagent in organic synthesis, frequently employed as an alkylating agent in the pharmaceutical and chemical industries. Its synthesis and purification are critical processes that require careful control to ensure high purity and yield. This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, with a focus on the widely utilized Finkelstein reaction. Detailed experimental protocols, quantitative data, and safety information are presented to assist researchers in the safe and efficient production of this important chemical intermediate.

Introduction

This compound (C₄H₇IO₂) is an organic compound characterized by an ester functional group and an iodine atom.[1] Its high reactivity, attributed to the excellent leaving group ability of the iodide ion, makes it a potent alkylating agent in a variety of chemical transformations.[2] This reactivity is harnessed in the synthesis of numerous pharmaceutical compounds and other complex organic molecules.

This guide details the prevalent methods for the synthesis of this compound, with a particular emphasis on the Finkelstein reaction. It also covers purification techniques essential for obtaining high-purity material suitable for sensitive downstream applications. Safety considerations for handling this hazardous chemical are also thoroughly addressed.

Synthesis of this compound

The two primary approaches for the synthesis of this compound are the Finkelstein reaction and the direct esterification of iodoacetic acid. However, the Finkelstein reaction is overwhelmingly preferred due to its superior efficiency and milder reaction conditions.

Finkelstein Reaction: The Method of Choice

The Finkelstein reaction is a nucleophilic substitution reaction (SN2) that involves the exchange of a halogen atom.[3] In the context of this compound synthesis, this typically involves the reaction of ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) with an alkali metal iodide, such as sodium iodide or potassium iodide, in a suitable solvent.

The general reaction scheme is as follows:

ICH₂CO₂C₂H₅ + MCl/MBr ⇌ ClCH₂CO₂C₂H₅ / BrCH₂CO₂C₂H₅ + MI

Where M = Na⁺ or K⁺

The reaction equilibrium is driven towards the product (this compound) by taking advantage of the differential solubility of the halide salts in the chosen solvent. For instance, in acetone, sodium iodide is soluble, while the resulting sodium chloride or sodium bromide is not, causing it to precipitate out of the solution and drive the reaction to completion according to Le Châtelier's principle.[3]

Finkelstein_Reaction

Direct Esterification of Iodoacetic Acid: A Less Favorable Route

Direct esterification of iodoacetic acid with ethanol, typically under acidic catalysis (Fischer esterification), is another potential synthetic route.

ICH₂COOH + C₂H₅OH ⇌ ICH₂CO₂C₂H₅ + H₂O

However, this method is generally not preferred for the synthesis of this compound. The primary reason is that iodoacetic acid is a relatively strong acid and can be unstable, particularly under the heating conditions often required for esterification. This can lead to decomposition and the formation of impurities that are difficult to separate from the desired product. Furthermore, the handling of iodoacetic acid itself poses significant safety hazards.

Fischer_Esterification

Experimental Protocols

Synthesis of this compound via Finkelstein Reaction

This protocol is adapted from established laboratory procedures.

Materials:

  • Ethyl chloroacetate (or ethyl bromoacetate)

  • Potassium iodide

  • Ethanol

  • Distilled water

  • Anhydrous calcium chloride

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 25 g of ethyl chloroacetate in 150 ml of ethanol.

  • In a separate container, prepare a solution of 35 g of potassium iodide in 25 ml of distilled water.

  • Slowly add the potassium iodide solution to the stirred solution of ethyl chloroacetate.

  • Gently heat the reaction mixture to 40-50 °C with continuous stirring.

  • Maintain this temperature for 1-2 hours. The reaction is complete when the mixture becomes homogeneous.

  • After cooling to room temperature, transfer the mixture to a separatory funnel containing water.

  • An oily layer of crude this compound will separate. Isolate this lower organic layer.

  • Dry the crude product over anhydrous calcium chloride.

  • Purify the dried product by distillation.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and solvent. The primary methods of purification are washing and distillation. For applications requiring very high purity, fractional distillation or chromatographic methods may be employed.

Washing

After the initial separation of the crude product, it is typically washed with water to remove any remaining water-soluble impurities, such as potassium iodide and ethanol.

Distillation

Simple distillation is often sufficient to achieve a reasonable purity of this compound. The compound has a boiling point of 179-180 °C at atmospheric pressure.[4][5]

Fractional Distillation

For separating this compound from impurities with close boiling points, fractional distillation is recommended.[6][7] This technique utilizes a fractionating column to achieve multiple theoretical plates of separation.

Key Parameters for Fractional Distillation:

  • Column: A Vigreux column or a column packed with inert materials (e.g., Raschig rings, glass beads) can be used to increase the surface area for condensation and re-vaporization.[6]

  • Heating: Gradual and controlled heating is essential to establish a proper temperature gradient in the column.

  • Collection: Fractions should be collected over narrow temperature ranges to ensure high purity. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound.

Chromatographic Purification

For applications demanding the highest purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a suitable starting point for method development.[4]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₇IO₂[4]
Molecular Weight214.00 g/mol [8]
AppearanceClear, light yellow to orange liquid[4]
Boiling Point179-180 °C[4][5]
Density1.808 g/mL at 25 °C[4]
Refractive Index (n20/D)1.503[5]

Table 2: Finkelstein Reaction Parameters for this compound Synthesis

ParameterValueReference(s)
Starting MaterialEthyl Chloroacetate (25 g)
ReagentPotassium Iodide (35 g)
SolventEthanol (150 ml) / Water (25 ml)
Temperature40-50 °C
Reaction Time1-2 hours

Workflow Diagram

Synthesis_Purification_Workflow

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.

  • Corrosivity: It can cause severe skin burns and eye damage.

  • Lachrymator: It is a lachrymatory agent, meaning it can cause tearing.

  • Storage: Store in a cool, dry, well-ventilated area, away from light and moisture. It should be stored in a tightly sealed container.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is most effectively and safely achieved through the Finkelstein reaction, utilizing either ethyl chloroacetate or ethyl bromoacetate as the starting material. Proper purification, primarily through washing and distillation, is essential to obtain a product of sufficient purity for its intended applications. For researchers and professionals in drug development, a thorough understanding of these synthesis and purification methodologies, coupled with strict adherence to safety protocols, is paramount for the successful and safe handling of this important chemical reagent.

References

An In-depth Technical Guide to the Alkylation Mechanism of Ethyl Iodoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl iodoacetate is a potent alkylating agent widely employed in biochemical research and drug development. Its primary mechanism of action involves the covalent modification of nucleophilic amino acid residues in proteins, with a pronounced specificity for cysteine. This irreversible alkylation has significant implications for protein structure and function, making this compound a valuable tool for probing protein activity, mapping active sites, and as a lead compound in drug design. This guide provides a comprehensive overview of the core mechanism of this compound-mediated alkylation, including its reactivity, specificity, and the downstream cellular consequences of its action. Particular focus is given to the inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a key example of its biological activity.

The Core Mechanism: Nucleophilic Substitution

The fundamental mechanism of action for this compound as an alkylating agent is a bimolecular nucleophilic substitution (SN2) reaction. The electron-rich (nucleophilic) side chains of certain amino acids attack the electrophilic α-carbon of this compound, displacing the iodide ion, which is an excellent leaving group. This results in the formation of a stable thioether or ether linkage between the amino acid residue and the ethyl acetate (B1210297) moiety.

The general reaction can be depicted as follows:

Figure 1: General SN2 mechanism of alkylation by this compound.
Reactivity with Amino Acids

The rate and extent of alkylation are highly dependent on the nucleophilicity of the amino acid side chains. The primary target for this compound is the thiol group of cysteine residues.

  • Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). The pKa of the cysteine thiol group in proteins can vary significantly depending on the local microenvironment, but it is generally in a range that allows for a significant population of the highly reactive thiolate anion at physiological pH.[1] This makes cysteine residues the most readily alkylated sites by this compound. The reaction results in the formation of a stable S-carboxymethylcysteine derivative.

  • Off-Target Reactivity: While highly specific for cysteines, this compound can also react with other nucleophilic amino acid residues, particularly at higher concentrations, prolonged reaction times, or elevated pH. These off-target reactions can modify:

    • Methionine: The sulfur atom in the thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion.

    • Histidine: The imidazole (B134444) ring of histidine contains nucleophilic nitrogen atoms that can be alkylated.

    • Lysine (B10760008): The ε-amino group of lysine can be alkylated, although it is generally less reactive than the thiol group of cysteine.

    • N-terminus: The α-amino group of the N-terminal amino acid can also be a target for alkylation.

Quantitative Data on Alkylation

The efficiency and specificity of alkylation by haloacetates like this compound are influenced by several factors, including the specific reagent, pH, temperature, and the reducing agent used in sample preparation. The following tables summarize quantitative data on alkylation reactions, primarily focusing on iodoacetamide (B48618) (IAA) and iodoacetic acid (IAC) as close analogs of this compound. The reactivity of this compound is expected to be in a similar range.

Table 1: Alkylation Efficiency of Cysteine Residues

Alkylating AgentReducing AgentAlkylation Efficiency (%)Reference
Iodoacetamide (IAA)DTT99.8[2]
Iodoacetic Acid (IAC)DTT99.84[2]
Iodoacetamide (IAA)TCEP98.7[2]
Iodoacetic Acid (IAC)TCEP99.5[2]
Iodoacetamide (IAA)BME99.7[2]
Iodoacetic Acid (IAC)BME99.8[2]

DTT: Dithiothreitol; TCEP: Tris(2-carboxyethyl)phosphine; BME: β-mercaptoethanol

Table 2: Off-Target Alkylation by Iodine-Containing Reagents

Amino Acid ResidueFrequency of Off-Target AlkylationConditionsReference
MethionineSignificant, can be a major side reactionHigh reagent concentrations[3]
Peptide N-terminusFrequently observedElevated temperatures[1]
LysineObserved, less frequent than N-terminusElevated temperatures[1]
HistidineObservedAlkaline pH[1]
Aspartic AcidObservedElevated temperatures[1]
Glutamic AcidObservedElevated temperatures[1]

Case Study: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A prominent example of the specific action of this compound and its analogs is the irreversible inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[4] GAPDH contains a critical cysteine residue in its active site (Cys149) that is essential for its catalytic activity.

Mechanism of GAPDH Inhibition

This compound alkylates the thiol group of Cys149, forming a covalent bond that blocks the active site and prevents the binding of its substrate, glyceraldehyde-3-phosphate. This covalent modification leads to the irreversible inactivation of the enzyme.

GAPDH Inhibition EIA This compound GAPDH_active Active GAPDH (with Cys149-SH) EIA->GAPDH_active Alkylation of Cys149 GAPDH_inactive Inactive GAPDH (Cys149-S-CH2COOEt) GAPDH_active->GAPDH_inactive Irreversible Inhibition Metabolic Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P G6PD G3P Glyceraldehyde-3-Phosphate F6P->G3P GAPDH GAPDH G3P->GAPDH Pyruvate Pyruvate GAPDH->Pyruvate NADPH NADPH R5P->NADPH Reductive Biosynthesis Antioxidant Defense EIA This compound EIA->GAPDH Inhibition In-Solution Alkylation Workflow Start Protein Sample Denature_Reduce Denature & Reduce (Urea, DTT/TCEP) Start->Denature_Reduce Alkylate Alkylate (this compound) Denature_Reduce->Alkylate Quench Quench (Excess DTT) Alkylate->Quench Digest Digest (Trypsin) Quench->Digest Cleanup Desalt (C18) Digest->Cleanup End LC-MS/MS Analysis Cleanup->End

References

A Comprehensive Technical Guide to the Solubility of Ethyl Iodoacetate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of ethyl iodoacetate, a crucial reagent in various chemical syntheses, particularly in the pharmaceutical industry. Understanding its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and maximizing yields. This document presents qualitative and inferred quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key reaction workflow involving this compound.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the electronegativity of its constituent atoms and its overall geometry. This compound (ICH₂COOCH₂CH₃) possesses both polar and nonpolar characteristics. The ester group (–COO–) and the carbon-iodine bond (C-I) introduce polarity, while the ethyl groups (–CH₂CH₃) contribute to its nonpolar character. This amphiphilic nature dictates its solubility profile across a range of common laboratory solvents.

Solubility of this compound: A Tabulated Summary

While precise quantitative solubility data for this compound is not extensively available in the public domain, its miscibility with common laboratory solvents can be inferred based on its chemical structure and the general principles of solubility. The following table summarizes the expected miscibility of this compound, categorized by solvent type. Miscibility indicates that the two liquids can be mixed in all proportions to form a homogeneous solution.

Solvent NameSolvent TypeFormulaExpected Miscibility with this compound
WaterPolar ProticH₂OInsoluble[1][2][3][4]
MethanolPolar ProticCH₃OHMiscible[5]
EthanolPolar ProticC₂H₅OHMiscible[5]
IsopropanolPolar ProticC₃H₈OMiscible
AcetonePolar AproticC₃H₆OMiscible
Ethyl AcetatePolar AproticC₄H₈O₂Miscible
Diethyl EtherNonpolar(C₂H₅)₂OMiscible
Dichloromethane (DCM)Polar AproticCH₂Cl₂Miscible
ChloroformPolar AproticCHCl₃Miscible
TolueneNonpolarC₇H₈Miscible
HexaneNonpolarC₆H₁₄Miscible
Dimethyl Sulfoxide (DMSO)Polar AproticC₂H₆OSMiscible
Dimethylformamide (DMF)Polar AproticC₃H₇NOMiscible

Experimental Protocols

For researchers who need to determine the precise solubility or miscibility of this compound in a specific solvent system, the following detailed experimental protocols are provided.

Protocol 1: Determination of Liquid-Liquid Miscibility

This protocol provides a straightforward method to qualitatively assess the miscibility of this compound with another liquid solvent.

Materials:

  • This compound

  • Solvent of interest

  • Two calibrated glass test tubes with stoppers

  • Pipettes or graduated cylinders for accurate volume measurement

  • Vortex mixer (optional)

Procedure:

  • Preparation: Label two clean, dry test tubes as "Control" and "Test."

  • Addition of Solvents:

    • To the "Control" test tube, add 5 mL of the solvent of interest.

    • To the "Test" test tube, add 5 mL of the solvent of interest and 5 mL of this compound.

  • Mixing: Securely stopper both test tubes. Invert the "Test" tube gently several times or use a vortex mixer at a low setting for 10-15 seconds to ensure thorough mixing.

  • Observation: Allow the test tubes to stand undisturbed for at least 5 minutes. Observe the "Test" tube for the formation of a single homogeneous phase or the presence of two distinct layers.

  • Interpretation of Results:

    • Miscible: If the "Test" tube contains a single, clear liquid phase, similar in appearance to the "Control," the two liquids are miscible.

    • Immiscible: If two distinct layers are observed, the liquids are immiscible. Note the relative positions of the layers to infer their relative densities.

    • Partially Miscible: If the solution appears cloudy or forms an emulsion that does not separate cleanly, the liquids may be partially miscible. Further investigation using quantitative methods may be required.

Protocol 2: Quantitative Determination of Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of a liquid solute in a liquid solvent.

Materials:

  • This compound

  • Solvent of interest

  • Airtight, temperature-controlled shaker bath or incubator

  • Calibrated flasks or vials

  • Analytical balance

  • Pipettes

  • Centrifuge (optional)

  • Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Saturated Solution: In a series of flasks, add an excess amount of this compound to a known volume of the solvent of interest. "Excess" means that undissolved droplets of this compound should be visible after initial mixing.

  • Equilibration: Seal the flasks tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the flasks for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. If necessary, use a centrifuge to facilitate the separation of the two phases.

  • Sampling: Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound), ensuring that no undissolved droplets are transferred.

  • Analysis: Accurately dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical instrument. Determine the concentration of this compound in the diluted sample using a pre-calibrated GC, HPLC, or UV-Vis method.

  • Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Visualization of an Experimental Workflow: Friedel-Crafts Alkylation

This compound is an effective alkylating agent and can be used in reactions such as the Friedel-Crafts alkylation of aromatic compounds. The following diagram, generated using the DOT language, illustrates a typical experimental workflow for this reaction.

Friedel_Crafts_Alkylation_Workflow reactant reactant reagent reagent catalyst catalyst solvent solvent reaction_step reaction_step workup_step workup_step purification_step purification_step product product A Aromatic Substrate E Reaction Mixture A->E B Ethyl Iodoacetate B->E C Lewis Acid Catalyst (e.g., AlCl3) C->E D Inert Solvent (e.g., CS2, nitrobenzene) D->E F Quenching (e.g., with ice water) E->F Reaction Completion G Extraction (e.g., with diethyl ether) F->G H Drying (e.g., with Na2SO4) G->H I Solvent Removal H->I J Purification (e.g., distillation or chromatography) I->J K Alkylated Product J->K

Caption: Experimental workflow for a typical Friedel-Crafts alkylation reaction.

This technical guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While comprehensive quantitative data remains an area for further investigation, the provided miscibility information and detailed experimental protocols offer practical guidance for the effective use of this important chemical reagent.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl Iodoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl iodoacetate. Understanding these parameters is critical for ensuring the compound's integrity, experimental reproducibility, and safety in research and development settings.

This compound is a reactive chemical known for its sensitivity to environmental factors.[1] Proper handling and storage are paramount to prevent degradation, which can lead to the formation of impurities and a decrease in potency. This document outlines the key factors affecting its stability, potential degradation pathways, and detailed protocols for storage and stability assessment.

Core Stability and Storage Parameters

The stability of this compound is primarily influenced by light, moisture, and temperature. The following table summarizes the key parameters and recommended conditions for maintaining its quality.

ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C (36-46°F).[2][3][4] Some sources recommend storing below 4°C (39°F).Reduces the rate of chemical degradation.
Light Exposure Store in a light-proof or amber container. Keep in a dark place.This compound is light-sensitive and can undergo photodegradation.
Atmosphere Store under an inert atmosphere, such as a nitrogen blanket.Prevents oxidation and degradation from atmospheric moisture.
Moisture Keep in a tightly sealed container to prevent moisture ingress. The compound is moisture-sensitive.Moisture can lead to hydrolysis of the ester functional group.
Container Use a tightly closed, properly sealed container.Prevents exposure to air, moisture, and light.
Purity Use high-purity this compound. Some commercial products are supplied with a copper stabilizer.[5]Impurities can potentially catalyze degradation reactions.

Factors Influencing Stability and Degradation Pathways

Several environmental factors can compromise the stability of this compound, leading to its degradation. The primary degradation pathways are hydrolysis and photodegradation.

**diagram TD { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Factors Influencing this compound Stability", labelloc=t, pad="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: Factors influencing the stability of this compound.

Hydrolysis

In the presence of moisture, this compound can undergo hydrolysis to form iodoacetic acid and ethanol. This reaction can be accelerated by the presence of acids or bases. The mechanism involves the nucleophilic attack of water on the carbonyl carbon of the ester.

**diagram TD { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Hydrolysis of this compound", labelloc=t, pad="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: Hydrolysis degradation pathway of this compound.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the cleavage of the carbon-iodine bond in this compound. This can lead to the formation of radical species, which can then participate in a variety of secondary reactions, potentially resulting in the formation of ethyl acetate (B1210297) and elemental iodine, giving the product a brownish color.

**diagram TD { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Photodegradation of this compound", labelloc=t, pad="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: Photodegradation pathway of this compound.

Incompatible Materials

To prevent accelerated decomposition and potential hazardous reactions, this compound should not be stored with the following materials:

  • Oxidizing agents: Can lead to vigorous reactions.

  • Reducing agents: May react with the alkyl iodide functionality.

  • Acids and Bases: Can catalyze hydrolysis of the ester.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be designed to evaluate the impact of temperature, humidity, and light. The following outlines a general protocol based on ICH guidelines for stability testing.

Experimental Workflow

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of this compound and identify and quantify any volatile degradation products.

  • Sample Preparation: Dilute a known amount of the this compound sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • GC Conditions (Illustrative):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

  • Data Analysis: Calculate the peak area percentage of this compound to determine its purity. Identify degradation products by comparing their mass spectra to a library (e.g., NIST).

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To provide structural confirmation and detect non-volatile degradation products.

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher instrument.

  • Data Analysis: Integrate the characteristic peaks of this compound and any new peaks corresponding to degradation products (e.g., iodoacetic acid). The relative integration of these peaks can be used to estimate the extent of degradation.

Illustrative Stability Data

The following tables present hypothetical data from a 12-month stability study of this compound.

Table 1: Stability Data under Recommended Storage Conditions (2-8°C, Protected from Light)

Time Point (Months)AppearancePurity by GC-MS (%)¹H NMR
0Clear, colorless liquid99.5Conforms to structure
3Clear, colorless liquid99.4Conforms to structure
6Clear, colorless liquid99.3Conforms to structure
12Clear, colorless liquid99.1Conforms to structure

Table 2: Stability Data under Accelerated Conditions (25°C/60% RH, Protected from Light)

Time Point (Months)AppearancePurity by GC-MS (%)Degradation Products Identified
0Clear, colorless liquid99.5None detected
3Clear, pale yellow liquid97.2Iodoacetic acid, Ethanol
6Yellow liquid94.8Iodoacetic acid, Ethanol

Table 3: Photostability Data (ICH Q1B Option II, Exposed to Light)

ConditionAppearancePurity by GC-MS (%)Degradation Products Identified
InitialClear, colorless liquid99.5None detected
Exposed SampleBrown liquid85.3Ethyl acetate, Iodine, Iodoacetic acid
Dark ControlClear, colorless liquid99.2Minor hydrolysis products

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), protection from light, and in a tightly sealed container under an inert atmosphere. The primary degradation pathways are hydrolysis and photodegradation. For applications requiring high purity, it is essential to adhere to these storage guidelines and to periodically assess the purity of the material, especially if it has been stored for an extended period or if the storage conditions have been compromised. The experimental protocols outlined in this guide provide a framework for conducting such stability assessments.

References

An In-depth Technical Guide to the Safe Handling of Ethyl Iodoacetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for handling ethyl iodoacetate in a laboratory environment. Adherence to these guidelines is critical to ensure the safety of all personnel.

Section 1: Chemical and Physical Properties

This compound is a combustible, moisture-sensitive, and light-sensitive liquid.[1][2] It is a lachrymator, meaning it causes tearing.[2] The following table summarizes its key physical and chemical properties.

PropertyValueReference
Molecular FormulaC4H7IO2
Molecular Weight214.00 g/mol
AppearanceClear dark brown liquid[3]
Boiling Point179 - 180 °C @ 760 mmHg
Density1.8170 g/cm3
Flash Point77 °C (170.6 °F) - closed cup[4]
Storage Temperature2-8°C[4]
Water SolubilityInsoluble[5]

Section 2: Hazard Identification and Toxicological Data

This compound is classified as a hazardous chemical.[1] It is fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[2] It causes severe skin burns and eye damage.[6]

Emergency Overview:

  • Danger! Combustible liquid and vapor.

  • May be fatal if swallowed.

  • Moisture sensitive and light sensitive.[1]

  • Lachrymator.

  • Harmful if absorbed through the skin or if inhaled.

  • Causes eye, skin, and respiratory tract irritation.

  • Target Organs: Respiratory system, eyes, skin.

Toxicological Data:

TestSpeciesRouteDoseReference
LD50MouseOral50 mg/kg
LD50RatOral50 mg/kg

Section 3: Handling and Storage Protocols

Handling:

  • Always handle this compound in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not get in eyes, on skin, or on clothing.

  • Keep the container tightly closed.

  • Keep away from heat, sparks, and flame.

  • Do not ingest or inhale.

  • Use non-sparking tools.[6]

Storage:

  • Store in a tightly closed container.

  • Keep under a nitrogen blanket.

  • Keep refrigerated at 2-8°C.[4]

  • Store in a dry, cool, and well-ventilated place.[2][6]

  • Keep away from sources of ignition.

  • Store away from incompatible materials such as oxidizing agents, reducing agents, acids, and bases.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.

  • Use adequate ventilation to keep airborne concentrations low.

  • Handle product only in a closed system or provide appropriate exhaust ventilation.[1]

Personal Protective Equipment:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended when working with corrosive, highly irritating, or toxic substances.[7]

  • Skin Protection: Wear appropriate protective gloves (e.g., Butyl Rubber) and clothing to prevent skin exposure.[7]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Section 5: Experimental Workflows

The following diagrams illustrate the standard operating procedures for handling this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Prep Don appropriate PPE: - Safety Goggles & Face Shield - Lab Coat - Chemical Resistant Gloves Verify Verify fume hood is functioning and an eyewash/shower is accessible Prep->Verify Handle Work exclusively within a chemical fume hood Verify->Handle Transfer Use non-sparking tools for all transfers Handle->Transfer Close Keep container tightly closed when not in use Transfer->Close Decontaminate Decontaminate work area Close->Decontaminate Dispose Dispose of waste in a designated hazardous waste container Decontaminate->Dispose RemovePPE Remove PPE and wash hands thoroughly Dispose->RemovePPE

Caption: Standard workflow for safely handling this compound.

Section 6: Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.

  • Skin: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

First_Aid_Response cluster_Exposure Exposure Type cluster_Action Immediate Action cluster_Medical Medical Attention Eye Eye Contact FlushEyes Flush with water for 15 mins Eye->FlushEyes Skin Skin Contact FlushSkin Flush with water for 15 mins & remove contaminated clothing Skin->FlushSkin Inhalation Inhalation FreshAir Move to fresh air Inhalation->FreshAir Ingestion Ingestion RinseMouth Rinse mouth, give water DO NOT induce vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FlushEyes->SeekMedical FlushSkin->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: First aid procedures for this compound exposure.

Spill/Leak Response:

  • Use proper personal protective equipment as indicated in Section 4.

  • Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container.

  • Remove all sources of ignition.

  • Provide ventilation.

  • Do not get water inside containers.

Spill_Response_Workflow Evacuate Evacuate non-essential personnel PPE Don appropriate PPE Evacuate->PPE Ignition Remove all ignition sources PPE->Ignition Ventilate Ensure adequate ventilation Ignition->Ventilate Contain Contain the spill with inert absorbent material Ventilate->Contain Collect Collect and place in a sealed hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to regulations Decontaminate->Dispose

Caption: Step-by-step spill response for this compound.

Section 7: Stability and Reactivity

  • Chemical Stability: Moisture and light sensitive.[1]

  • Conditions to Avoid: Incompatible materials, ignition sources, exposure to moist air or water.

  • Incompatibilities with Other Materials: Oxidizing agents, reducing agents, acids, bases.

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen iodide.

  • Hazardous Polymerization: Has not been reported.

Section 8: Disposal Considerations

Dispose of this compound in a manner consistent with federal, state, and local regulations. Waste is classified as hazardous.[2] Do not empty into drains.[1]

This technical guide is intended to provide comprehensive safety information for the handling of this compound. It is imperative that all users familiarize themselves with this information and adhere to all recommended safety procedures.

References

An In-Depth Technical Guide to the Reactivity of Ethyl Iodoacetate with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl iodoacetate is a versatile reagent in organic synthesis and chemical biology, primarily utilized for its ability to act as an electrophile in alkylation reactions. Its reactivity profile is of significant interest to researchers in drug development and various scientific disciplines where precise modification of organic molecules and biomolecules is paramount. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common functional groups, including amines, thiols, alcohols, phenols, and carboxylic acids. Detailed reaction mechanisms, quantitative data on reactivity, experimental protocols, and potential side reactions are presented. Visual diagrams generated using Graphviz are included to illustrate key reaction pathways and experimental workflows, offering a clear and concise reference for laboratory applications.

Introduction

This compound (ICH₂CO₂Et) is an α-halo ester that serves as a potent alkylating agent.[1][2][3] The presence of an electron-withdrawing ester group enhances the electrophilicity of the α-carbon, while the iodide ion is an excellent leaving group, making it highly susceptible to nucleophilic attack. This reactivity makes this compound a valuable tool for introducing an ethoxycarbonylmethyl group (-CH₂CO₂Et) onto various nucleophiles. Its applications range from the synthesis of complex organic molecules and heterocyclic compounds to the modification of proteins and other biomolecules for proteomics research and drug discovery.[1][4] Understanding the nuances of its reactivity with different functional groups is crucial for designing efficient synthetic routes and for its effective use as a chemical probe in biological systems.

Reactivity with Nitrogen-Containing Functional Groups

Primary and Secondary Amines: N-Alkylation

The reaction of this compound with primary and secondary amines is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction, leading to the formation of N-alkylated products.[5][6] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic α-carbon of this compound and displacing the iodide ion.

Mechanism: The reaction proceeds via a one-step mechanism where the nucleophilic amine attacks the carbon atom bearing the iodine, leading to the formation of a new C-N bond and the simultaneous cleavage of the C-I bond.[6]

Figure 1: N-Alkylation of a primary amine with this compound.

Quantitative Data: The reaction is generally efficient, with yields often exceeding 70%. The rate of reaction is dependent on the nucleophilicity of the amine, steric hindrance, and the solvent used.

Amine TypeReactantProductConditionsYield (%)Reference
Primary Amine4-AminomethylpiperidineN-Alkylated productK₂CO₃, DMFHigh[1]
Secondary AminePiperidine (B6355638)N-EthylpiperidineK₂CO₃, Acetonitrile<70[5]

Experimental Protocol: N-Alkylation of Piperidine [5]

  • To a solution of piperidine (1.0 eq.) in anhydrous acetonitrile, add finely powdered potassium carbonate (1.5 eq.).

  • Slowly add this compound (1.1 eq.) to the stirred mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up and purify the crude product by column chromatography.

Reactivity with Sulfur-Containing Functional Groups

Thiols: S-Alkylation

This compound reacts readily with thiols (mercaptans) and especially their conjugate bases, thiolates, to form thioethers. This reaction is particularly important in the context of biochemistry for the modification of cysteine residues in proteins.[6]

Mechanism: The reaction follows an Sₙ2 mechanism, where the highly nucleophilic thiolate anion attacks the α-carbon of this compound.

Figure 2: S-Alkylation of a thiol with this compound.

Quantitative Data: The S-alkylation of thiols is generally a high-yielding reaction. The rate is highly dependent on the pH of the medium, as the thiolate form is the more potent nucleophile.

ThiolProductConditionsYield (%)Reference
Cysteine (in proteins)S-Carboxymethylcysteine derivativepH 8.0, darkHigh[7]

Experimental Protocol: Covalent Labeling of a Protein Thiol [7]

  • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

  • Add a reducing agent (e.g., DTT) to a final concentration of 5-10 mM and incubate to reduce disulfide bonds.

  • Prepare a fresh stock solution of this compound.

  • Add this compound to the reduced protein sample to a final concentration of 15-20 mM.

  • Incubate the reaction in the dark at room temperature for 30-60 minutes.

  • Quench the reaction by adding an excess of a thiol-containing reagent (e.g., β-mercaptoethanol).

Reactivity with Oxygen-Containing Functional Groups

Alcohols and Phenols: O-Alkylation (Williamson Ether Synthesis)

The reaction of this compound with alkoxides or phenoxides, generated by deprotonating the corresponding alcohols or phenols with a base, is a variation of the Williamson ether synthesis.[8][9][10] This reaction leads to the formation of ethers.

Mechanism: The reaction proceeds via an Sₙ2 pathway where the alkoxide or phenoxide acts as the nucleophile.[8][9]

G cluster_4 C- vs. O-Alkylation of an Enolate Enolate α-Carbon Oxygen C_Product C-Alkylated Product Enolate:C->C_Product C-Attack O_Product O-Alkylated Product Enolate:O->O_Product O-Attack EtO2CCH2I ICH₂CO₂Et G cluster_5 Workflow for Screening Cysteine Protease Inhibitors A Incubate Cysteine Protease with Test Compound B Add this compound (or fluorescent analog) A->B C Measure Residual Enzyme Activity B->C D Analyze Data to Determine IC₅₀ C->D

References

An In-Depth Technical Guide to the Electrophilicity of Ethyl Iodoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl iodoacetate is a potent electrophile and alkylating agent widely utilized in organic synthesis and as a chemical probe in biological systems. Its reactivity stems from the convergence of two key structural features: an electron-withdrawing ethyl ester group and an excellent leaving group, iodide. This combination renders the α-carbon highly susceptible to nucleophilic attack, making this compound a valuable tool for the covalent modification of various nucleophiles, most notably the thiol groups of cysteine residues in proteins.

This technical guide provides a comprehensive overview of the electrophilicity of this compound, including its fundamental chemical properties, reactivity profile, and applications in biological research. Detailed experimental protocols for characterizing its reactivity are also presented, alongside visualizations of key reaction mechanisms and workflows.

Core Concepts of Electrophilicity

The electrophilicity of this compound is primarily dictated by two main factors:

  • Inductive Effect: The ester group (-COOEt) is electron-withdrawing, which polarizes the carbon-carbon bond, pulling electron density away from the α-carbon. This creates a partial positive charge (δ+) on the α-carbon, making it an electrophilic center.

  • Leaving Group Ability: The iodide ion (I⁻) is an exceptionally good leaving group due to its large size, high polarizability, and the relative weakness of the C-I bond. The stability of the iodide anion in solution facilitates its departure during a nucleophilic substitution reaction.

These factors combine to make this compound a strong reactant in SN2 (bimolecular nucleophilic substitution) reactions. The general mechanism involves the direct attack of a nucleophile on the electrophilic α-carbon, leading to the displacement of the iodide ion in a single, concerted step.

Quantitative Data Summary

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively tabulated in the literature, its reactivity is comparable to, and often slightly greater than, that of the more commonly studied iodoacetic acid and iodoacetamide (B48618) due to the similar electronic environment of the α-carbon. The physical and chemical properties of this compound are well-documented and are summarized in the table below.

PropertyValueReference
Chemical Formula C₄H₇IO₂--INVALID-LINK--
Molecular Weight 214.00 g/mol --INVALID-LINK--
Appearance Clear, light yellow to orange liquid--INVALID-LINK--
Density 1.808 g/mL at 25 °C--INVALID-LINK--
Boiling Point 179-180 °C--INVALID-LINK--
Melting Point <25 °C--INVALID-LINK--
Refractive Index n20/D 1.503--INVALID-LINK--
Solubility in Water Insoluble--INVALID-LINK--

Reaction Mechanisms and Signaling Pathways

The primary reaction mechanism for this compound with nucleophiles is the SN2 reaction. In a biological context, the most significant reaction is the alkylation of cysteine residues in proteins. The sulfhydryl group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form.

SN2 reaction of this compound with a nucleophile.

In biological systems, this alkylation of cysteine residues can have profound effects, leading to the inhibition of enzymes where a cysteine is present in the active site. This is a key mechanism by which this compound and related compounds exert their biological effects.

protein_alkylation EIA This compound (ICH₂COOEt) Alkylated_Protein Alkylated Protein (Inactive) EIA->Alkylated_Protein Inhibition Inhibition of Function Alkylated_Protein->Inhibition Results in Function Biological Function (e.g., Enzyme Catalysis) Protein Protein Protein->Function Leads to

Conceptual diagram of protein alkylation by this compound.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) via a Finkelstein reaction.

Materials:

  • Ethyl chloroacetate (1 mole)

  • Potassium iodide (1.5 moles)

  • Acetone (B3395972) (500 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Dissolve potassium iodide in acetone in the round-bottom flask.

  • Add ethyl chloroacetate to the solution.

  • Reflux the mixture with stirring for 24 hours.

  • After cooling to room temperature, filter the mixture to remove the precipitated potassium chloride.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • Dissolve the remaining residue in diethyl ether and wash with water, followed by a wash with aqueous sodium thiosulfate (B1220275) to remove any remaining iodine.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Determination of Reaction Kinetics with a Thiol-Containing Compound (e.g., Cysteine)

The rate of reaction of this compound with a nucleophile such as cysteine can be monitored by quantifying the disappearance of the free thiol over time using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.

Materials:

  • This compound solution of known concentration

  • Cysteine solution of known concentration

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Ellman's reagent (DTNB) solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer and the cysteine solution in a cuvette.

  • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix quickly.

  • Monitor the absorbance at 412 nm at regular time intervals after adding DTNB to aliquots of the reaction mixture at each time point.

  • The concentration of remaining free thiol can be calculated using the Beer-Lambert law and a standard curve.

  • The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the thiol concentration versus time, assuming the concentration of this compound is in large excess.

  • The second-order rate constant (k) can then be calculated by dividing k' by the concentration of this compound.

kinetic_workflow Initiate_Reaction Initiate Reaction: Mix this compound and Cysteine in Buffer Monitor_Reaction Monitor Reaction: Take aliquots at different time points Initiate_Reaction->Monitor_Reaction Quench_and_Develop Quench and Develop Color: Add DTNB to aliquots Monitor_Reaction->Quench_and_Develop Measure_Absorbance Measure Absorbance at 412 nm Quench_and_Develop->Measure_Absorbance Data_Analysis Data Analysis: Plot ln[Thiol] vs. Time Calculate Rate Constant Measure_Absorbance->Data_Analysis

Experimental workflow for kinetic analysis.

Conclusion

This compound is a highly reactive electrophile due to the combined electron-withdrawing nature of the ester and the excellent leaving group ability of iodide. This reactivity makes it a valuable tool for the alkylation of nucleophiles, particularly cysteine residues in proteins, which has significant implications for enzyme inhibition and the study of protein function. The experimental protocols outlined in this guide provide a framework for the synthesis and kinetic characterization of this compound, enabling researchers to further explore and exploit its electrophilic properties in their respective fields of study. Understanding the fundamental principles of its reactivity is crucial for its effective application in both chemical synthesis and as a probe in complex biological systems.

An In-depth Technical Guide to Ethyl Iodoacetate for Protein Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl iodoacetate, a key reagent in protein chemistry. It details its chemical properties, mechanism of action, and practical applications, with a focus on its use in preparing protein samples for downstream analysis. This document is intended for professionals in research and drug development who require a thorough understanding of protein modification techniques.

Introduction to this compound

This compound is an organic compound widely used as an alkylating agent in protein chemistry.[1] Its primary function is to covalently modify the thiol groups (-SH) of cysteine residues within proteins.[2] This process, known as alkylation, is a critical step in many proteomics workflows. By capping the highly reactive thiol groups, this compound prevents the reformation of disulfide bonds after they have been reduced, which is essential for accurate protein sequencing, mass spectrometry analysis, and other characterization techniques.[3][4] Like other alkyl iodides, its utility as an alkylating agent also accounts for its toxicity.[1]

Physicochemical Properties

This compound is a derivative of ethyl acetate (B1210297) and presents as a clear, light yellow to orange liquid under normal conditions.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₇IO₂[5][6]
Molecular Weight 214.00 g/mol [5][7]
Appearance Clear, light yellow to orange liquid[1]
Density 1.808 g/mL at 25 °C[7][8]
Boiling Point 179-180 °C at 760 mmHg[8]
Refractive Index n20/D 1.503[7][8]
Storage Temperature 2-8°C[7][8]
Sensitivities Light and moisture sensitive[9]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. It is classified as toxic and corrosive, is fatal if swallowed, and can cause severe skin burns and eye damage.[5][7] It is also a lachrymatory agent, meaning it irritates the eyes and causes tearing.[1][5][10]

Hazard InformationHandling and Safety Precautions
GHS Pictograms: GHS05 (Corrosive), GHS06 (Toxic)[1]Engineering Controls: Use only in a chemical fume hood.
Hazard Statements: H300 (Fatal if swallowed), H314 (Causes severe skin burns and eye damage)[1][7]Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and protective clothing.[11]
Incompatibilities: Strong oxidizing agents, reducing agents, acids, and basesStorage: Store in a tightly closed container under nitrogen, refrigerated (2-8°C), and away from light, moisture, and ignition sources.[9]
First Aid (Eyes): Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[9]First Aid (Skin): Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]
First Aid (Ingestion): Do not induce vomiting. If victim is conscious, give 2-4 cupfuls of water and get medical aid immediately.Disposal: Dispose of as hazardous waste in accordance with federal, state, and local regulations.[9]

Mechanism of Action: Cysteine Alkylation

This compound modifies cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[12][13] The deprotonated thiol group (thiolate) of a cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon atom of this compound that is bonded to iodine. Iodine, being a good leaving group, is displaced, resulting in the formation of a stable thioether bond.[12][14]

Caption: SN2 reaction mechanism of cysteine alkylation by this compound.

Reactivity and Specificity

While highly reactive towards cysteine residues, this compound can exhibit off-target reactivity with other amino acid side chains, particularly under non-optimal conditions.[15][16] The nucleophilicity of amino acid side chains is pH-dependent, which influences the rate and specificity of the alkylation reaction.[2]

Amino Acid ResidueReactivity with this compoundConditions and Notes
Cysteine (Cys) High The primary target. The thiol group (-SH) must be in its deprotonated, nucleophilic thiolate form (-S⁻), which is favored at pH > 8.[2][17]
Histidine (His) ModerateThe imidazole (B134444) ring can be alkylated, especially at neutral to slightly alkaline pH.[16][18]
Lysine (Lys) LowThe primary amine of the side chain can be alkylated at higher pH values (pH > 9) when it is deprotonated.[16][18]
Methionine (Met) LowThe thioether side chain can be alkylated to form a sulfonium (B1226848) salt. This reaction can occur at acidic pH (pH 2-5).[19][20]
N-terminus LowThe alpha-amino group of the peptide N-terminus can be alkylated under alkaline conditions.[16]

Experimental Protocol: In-Solution Protein Alkylation

This protocol provides a standard workflow for the reduction and alkylation of proteins in solution prior to enzymatic digestion for mass spectrometry analysis.

Workflow Diagram

Alkylation_Workflow start Protein Sample (e.g., cell lysate) denature 1. Denaturation (e.g., Urea (B33335), SDS) start->denature reduce 2. Reduction (e.g., 10 mM DTT, 56°C, 30 min) denature->reduce cool Cool to Room Temperature reduce->cool alkylate 3. Alkylation (e.g., 55 mM this compound) Incubate in dark, RT, 30 min cool->alkylate quench 4. Quenching (e.g., Add excess DTT) alkylate->quench digest 5. Enzymatic Digestion (e.g., Trypsin) quench->digest analyze 6. Downstream Analysis (e.g., LC-MS/MS) digest->analyze

Caption: Standard workflow for in-solution protein reduction and alkylation.

Detailed Methodology

Materials:

  • Protein sample

  • Denaturation Buffer (e.g., 8 M Urea in 100 mM Ammonium Bicarbonate, pH 8)

  • Reducing Agent: 200 mM Dithiothreitol (DTT) stock in water

  • Alkylating Agent: 500 mM this compound stock in acetonitrile (B52724) (Prepare fresh)

  • Quenching Reagent: 200 mM DTT stock

  • Digestion Enzyme (e.g., Trypsin)

  • Incubator/water bath, light-blocking foil

Procedure:

  • Denaturation & Reduction:

    • Dissolve the protein sample in Denaturation Buffer.

    • Add the 200 mM DTT stock to a final concentration of 10 mM.

    • Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.[15]

    • Cool the sample to room temperature.[21]

  • Alkylation:

    • Prepare the this compound stock solution immediately before use.[22]

    • Add the 500 mM this compound stock to the protein solution to a final concentration of ~55 mM.[4][21]

    • Incubate for 30-45 minutes at room temperature in complete darkness (wrap tube in foil) to prevent iodine release.[4][15][21]

  • Quenching:

    • Add excess DTT (to a final concentration of ~20 mM) to quench any unreacted this compound.[23]

    • Incubate for 15 minutes at room temperature in the dark.[23]

  • Sample Preparation for Digestion:

    • The sample may need to be diluted to reduce the urea concentration (typically to < 1 M) before adding a protease like trypsin.

    • Proceed with your standard protein digestion protocol.

Applications in Research and Drug Development

Proper alkylation is fundamental for the reliability of many proteomic analyses. The prevention of disulfide bond reformation ensures that proteins are fully denatured and accessible to proteolytic enzymes, leading to consistent and reproducible peptide maps for mass spectrometry.

In drug development, this compound and other alkylating agents are valuable tools. They can be used to:

  • Identify Reactive Cysteines: Map cysteine residues that are accessible and potentially available for covalent modification by drug candidates.

  • Study Covalent Inhibitors: By blocking reactive cysteines, researchers can investigate the specific binding sites of covalent drugs that target these residues.[24]

  • Enhance Protein Characterization: Ensure accurate molecular weight determination and peptide identification in studies of drug-protein interactions.

The diagram below illustrates the central role of alkylation in the proteomics pipeline.

Logical_Relationship cluster_problem Problem: Protein Complexity cluster_solution Solution: Sample Preparation cluster_outcome Outcome: Reliable Data NativeProtein Native Protein (with -S-S- bonds) Reduction Reduction (cleaves -S-S- to -SH) NativeProtein->Reduction Alkylation Alkylation with This compound Reduction->Alkylation Prevents re-oxidation Digestion Consistent Enzymatic Digestion Alkylation->Digestion MS Accurate Mass Spectrometry Digestion->MS DrugDev Informed Drug Development MS->DrugDev

Caption: The role of alkylation in ensuring reliable downstream proteomic analysis.

Comparison with Alternative Alkylating Agents

This compound is one of several reagents available for cysteine modification. The choice of agent can impact reaction speed, specificity, and the mass modification of the peptide, which is a key consideration for mass spectrometry software.[3]

Alkylating AgentReactive GroupMass Shift (Da)Key Characteristics
This compound Iodoacetyl+88.05Similar reactivity to iodoacetamide; less commonly used in standard proteomics protocols.[15]
Iodoacetamide (IAM) Iodoacetyl+57.02The most common alkylating agent; highly reactive and effective, but can cause off-target modifications.[4][16][25]
Iodoacetic Acid (IAA) Iodoacetyl+58.00Slower reaction rate compared to IAM; the negative charge can impede reaction at some sites.[3][17][25]
N-ethylmaleimide (NEM) Maleimide+125.05Reacts via Michael addition; faster than IAM and less pH-dependent, but may be less specific at alkaline pH.[18]
Acrylamide Acrylyl+71.04Considered to have high specificity for cysteine; a good alternative to reduce off-target reactions.[15][16][19]
Chloroacetamide (CAA) Chloroacetyl+57.02Lower off-target alkylation compared to IAM, but can cause significant methionine oxidation.[15][19]

References

Core Principles of Ethyl Iodoacetate in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl iodoacetate (EIA) is a versatile and reactive organic compound with the chemical formula ICH₂COOCH₂CH₃.[1] As a derivative of ethyl acetate, this compound serves as a potent alkylating agent, making it an invaluable tool in various fields of scientific research, particularly in proteomics, enzymology, and drug development.[1] Its utility stems from the high reactivity of the carbon-iodine bond, which allows for the covalent modification of nucleophilic residues in biomolecules, most notably the thiol groups of cysteine residues in proteins.[2][3] This guide provides an in-depth overview of the core principles of using this compound in a research setting, covering its chemical properties, primary applications, experimental protocols, and safety considerations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective and safe use in the laboratory. It is a clear, light yellow to orange liquid under normal conditions.[1] Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₄H₇IO₂[4][5]
Molecular Weight 214.00 g/mol [6][7]
CAS Number 623-48-3[5][8]
Appearance Clear, light yellow to orange liquid[1][4]
Density 1.808 g/mL at 25 °C[5]
Boiling Point 179-180 °C[1]
Flash Point 77 °C (170.6 °F) - closed cup
Refractive Index n20/D 1.503[5]
Solubility Insoluble in water[5]
Storage Temperature 2-8°C

Core Applications in Research

The primary utility of this compound in research lies in its function as an alkylating agent and an enzyme inhibitor.

Alkylation of Cysteine Residues in Proteomics

In proteomics, the study of the entire protein complement of an organism, this compound is widely used to alkylate cysteine residues.[2] The thiol group (-SH) of cysteine is highly nucleophilic and readily reacts with the electrophilic carbon of this compound in a bimolecular nucleophilic substitution (SN2) reaction.[3] This results in the formation of a stable thioether bond, effectively capping the cysteine residue as S-carboxymethylcysteine.[3]

This modification is critical for several reasons:

  • Preventing Disulfide Bond Formation: Alkylation prevents the oxidation of free thiols, thus inhibiting the formation of disulfide bonds which can interfere with protein digestion and subsequent analysis by mass spectrometry.[2]

  • Improving Peptide Identification: By creating a homogeneous population of modified cysteines, alkylation simplifies mass spectra and improves the sequence coverage and confidence of protein identification.[9]

  • Quantitative Proteomics: While less common than other reagents, derivatives of iodoacetamide (B48618) (a related compound) are used in isotope-coded affinity tags (ICAT) for quantitative proteomics. A similar strategy using iodoacetamide and acrylamide (B121943) for differential alkylation has also been explored.[10]

The workflow for protein alkylation in proteomics typically involves reduction of existing disulfide bonds followed by the alkylation step.

G General Workflow for Protein Alkylation A Protein Sample B Reduction of Disulfide Bonds (e.g., with DTT or TCEP) A->B C Alkylation of Free Thiols (with this compound) B->C D Quenching of Excess Reagent C->D E Proteolytic Digestion (e.g., with Trypsin) D->E F Mass Spectrometry Analysis E->F

General workflow for protein alkylation in proteomics.
Enzyme Inhibition

This compound and its corresponding acid, iodoacetic acid, are well-known inhibitors of enzymes that possess a critical cysteine residue in their active site. The alkylation of this cysteine residue leads to irreversible inhibition of the enzyme.[11]

A classic example is the inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) .[11][12] GAPDH plays a crucial role in glycolysis, and its inhibition by iodoacetate has been used as a model to study metabolic disorders.[12] The inhibition of GAPDH blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, thereby halting the glycolytic pathway.[13]

The mechanism of inhibition involves the alkylation of a cysteine residue in the active site of GAPDH.

G Inhibition of GAPDH by this compound cluster_0 GAPDH Active Site Active Cysteine Active Cysteine Inactive GAPDH Inactive GAPDH (Alkylated Cysteine) Active Cysteine->Inactive GAPDH Forms Thioether Bond This compound This compound This compound->Active Cysteine SN2 Reaction

Mechanism of GAPDH inhibition by this compound.

This inhibitory property makes this compound a useful tool for studying metabolic pathways and for investigating the role of specific cysteine-dependent enzymes in cellular processes.[14][15][16]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound. Below are representative protocols for in-solution and in-gel protein alkylation.

Protocol 1: In-Solution Protein Reduction and Alkylation

This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.[17]

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris pH 8.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 1 M DTT)

  • This compound solution (prepare fresh)

  • Quenching reagent (e.g., DTT)

  • Ammonium (B1175870) bicarbonate buffer

Procedure:

  • Reduction: To the protein solution, add the reducing agent to a final concentration of 5-10 mM (e.g., 5 µL of 1 M DTT to 1 mL of sample for a final concentration of 5 mM). Incubate at 56°C for 30 minutes or at room temperature for 1 hour.[18]

  • Alkylation: Cool the sample to room temperature. Add freshly prepared this compound to a final concentration that is approximately 2-fold molar excess to the reducing agent (e.g., 20 mM). Incubate in the dark at room temperature for 30-45 minutes.[19][20]

  • Quenching: Quench the alkylation reaction by adding the reducing agent (e.g., DTT) to a final concentration of approximately 5 mM. Incubate for 15 minutes in the dark at room temperature.[18]

  • The sample is now ready for buffer exchange, proteolytic digestion, and subsequent analysis.

Protocol 2: In-Gel Protein Reduction and Alkylation

This protocol is used for proteins that have been separated by gel electrophoresis.[17][20]

Materials:

  • Excised protein band from a stained polyacrylamide gel

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate)

  • Dehydration solution (100% acetonitrile)

  • Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (e.g., 55 mM this compound in 100 mM ammonium bicarbonate)

  • Wash solution (100 mM ammonium bicarbonate)

Procedure:

  • Excision and Destaining: Excise the protein band of interest and cut it into small pieces (~1x1 mm). Destain the gel pieces by washing with the destaining solution until the gel is clear.

  • Dehydration: Dehydrate the gel pieces with 100% acetonitrile and dry them completely in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces in the reduction solution and incubate at 56°C for 1 hour.

  • Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.[20]

  • Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate. Dehydrate the gel pieces with 100% acetonitrile and dry them completely in a vacuum centrifuge.

  • The gel pieces are now ready for in-gel digestion.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazards:

  • Toxicity: It is fatal if swallowed and toxic if inhaled or in contact with skin.[4][8]

  • Corrosivity: It causes severe skin burns and eye damage.[21]

  • Lachrymator: It is a lachrymatory agent, meaning it irritates the eyes and causes tearing.[4]

  • Combustibility: It is a combustible liquid.[8]

  • Sensitivity: It is sensitive to light and moisture.[4][8]

Handling and Storage:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (consult manufacturer's compatibility chart), safety goggles, and a lab coat.[8]

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.[8]

  • Store in a tightly closed container in a cool (refrigerated at 2-8°C), dry, and well-ventilated area, under a nitrogen blanket if possible.[4]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with federal, state, and local regulations. Do not dispose of it down the drain.[22]

Conclusion

This compound is a powerful reagent for the alkylation of cysteine residues and the inhibition of specific enzymes. Its application in proteomics is fundamental for reliable protein identification and characterization. When used with appropriate safety precautions and well-defined protocols, this compound is an indispensable tool for researchers in the life sciences. This guide provides the core principles for its use, enabling researchers to leverage its capabilities effectively and safely in their experimental designs.

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl Iodoacetate in Peptide Mapping Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization, confirming the primary structure of proteins, and identifying post-translational modifications. A crucial step in the peptide mapping workflow is the reduction and alkylation of cysteine residues. This process prevents the reformation of disulfide bonds, ensuring complete protein digestion and accurate analytical results. Ethyl iodoacetate is an alkylating agent that covalently modifies the thiol groups of cysteine residues. These application notes provide a detailed protocol for using this compound in peptide mapping sample preparation, along with comparative data and workflow diagrams.

Core Principles of Alkylation in Peptide Mapping

The sample preparation for peptide mapping involves several key stages:

  • Denaturation: The protein is unfolded using denaturing agents like guanidine (B92328) hydrochloride or urea (B33335) to expose all amino acid residues, including cysteines involved in disulfide bonds.[1][2]

  • Reduction: The disulfide bonds between cysteine residues are cleaved using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2][3]

  • Alkylation: The free thiol groups (-SH) of the reduced cysteine residues are "capped" by an alkylating agent, such as this compound, to prevent them from re-forming disulfide bonds.[2][4] This irreversible modification ensures that the protein remains in a reduced state for effective enzymatic digestion.[4]

  • Digestion: A protease, most commonly trypsin, is used to cleave the protein into smaller peptides at specific amino acid residues.[1][2]

  • Analysis: The resulting peptide mixture is then analyzed, typically by liquid chromatography-mass spectrometry (LC-MS), to generate a peptide map.[3]

Alkylation with reagents like this compound is vital for obtaining high-quality peptide maps with good sequence coverage. Without effective alkylation, cysteine-containing peptides may be absent from the mass spectrum, leading to incomplete characterization of the protein.

Experimental Workflow for Peptide Mapping

The overall workflow for peptide mapping sample preparation using this compound is depicted below.

PeptideMappingWorkflow Protein Protein Sample Denaturation Denaturation (e.g., 8M Guanidine HCl) Protein->Denaturation Reduction Reduction (e.g., 10mM DTT) Denaturation->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation BufferExchange Buffer Exchange/ Desalting Alkylation->BufferExchange Digestion Enzymatic Digestion (e.g., Trypsin) BufferExchange->Digestion LCMS LC-MS Analysis Digestion->LCMS

Figure 1: General workflow for peptide mapping sample preparation.

Chemical Reaction of Cysteine Alkylation

This compound reacts with the deprotonated thiol group of a cysteine residue in a nucleophilic substitution reaction. This forms a stable thioether bond, resulting in an S-carboxymethylcysteine ethyl ester derivative.

AlkylationReaction cluster_reactants Reactants cluster_products Products Cys Protein-Cys-SH plus + EIA I-CH2-CO-O-CH2-CH3 (this compound) AlkylatedCys Protein-Cys-S-CH2-CO-O-CH2-CH3 EIA->AlkylatedCys Alkylation plus2 + HI HI

Figure 2: Alkylation of a cysteine residue with this compound.

Experimental Protocols

Materials and Reagents
  • Protein of interest (e.g., monoclonal antibody)

  • Denaturation buffer: 8 M Guanidine Hydrochloride in 100 mM Tris-HCl, pH 8.0

  • Reducing agent: 1 M Dithiothreitol (DTT) in water

  • Alkylating agent: 0.5 M this compound in ethanol

  • Quenching reagent: 1 M DTT in water

  • Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (sequencing grade)

  • Quenching solution for digestion: 10% Trifluoroacetic acid (TFA) or Formic Acid

  • HPLC-grade water and acetonitrile

Note: this compound is light-sensitive and should be stored protected from light. Prepare solutions fresh before use.

Protocol for In-Solution Alkylation and Digestion
  • Protein Denaturation and Reduction:

    • To 100 µg of the protein sample, add the denaturation buffer to a final concentration of 6 M guanidine hydrochloride.

    • Add the 1 M DTT stock solution to a final concentration of 10 mM.

    • Incubate the mixture at 37°C for 60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the 0.5 M this compound solution to a final concentration of 25 mM.

    • Incubate the reaction in the dark at room temperature for 30 minutes.

  • Quenching:

    • Add 1 M DTT to a final concentration of 50 mM to quench the excess this compound.

    • Incubate for 15 minutes in the dark at room temperature.

  • Buffer Exchange:

    • Remove the denaturant and excess reagents by buffer exchange into the digestion buffer (50 mM Ammonium Bicarbonate, pH 8.0). This can be performed using desalting columns or dialysis.[1]

  • Enzymatic Digestion:

    • Adjust the protein concentration to approximately 1 mg/mL with the digestion buffer.

    • Add trypsin at a 1:20 (enzyme:protein) ratio by weight.

    • Incubate at 37°C for 4 to 16 hours.

  • Quenching of Digestion:

    • Stop the digestion by adding the quenching solution (e.g., 10% TFA) to a final concentration of 0.5-1%, acidifying the sample to a pH of less than 4.

  • Sample Storage:

    • The resulting peptide mixture can be stored at -20°C until LC-MS analysis.

Data Presentation

The choice of alkylating agent can influence the outcome of peptide mapping experiments. While this compound is effective, other reagents like iodoacetamide (B48618) (IAM) and iodoacetic acid (IAA) are also commonly used.[1][2] The following table summarizes the properties and expected outcomes of these reagents.

ParameterThis compoundIodoacetamide (IAM)Iodoacetic Acid (IAA)
Reactive Group Iodoacetate EsterIodoacetamideIodoacetic Acid
Mass Addition to Cys +116.047 Da+57.021 Da+58.005 Da
Relative Reactivity ModerateHighModerate
Optimal pH 7.5 - 8.57.5 - 8.57.5 - 8.5
Potential Side Reactions Alkylation of Met, His, Lys, Tyr, N-terminusAlkylation of Met, His, Lys, Tyr, N-terminus[5]Alkylation of Met, His, Lys, Tyr, N-terminus[5]
Advantages Provides a unique mass shift for easy identification.Fast and efficient reaction.[1]Less prone to non-specific alkylation compared to IAM.[1]
Disadvantages Potential for ester hydrolysis.Can cause over-alkylation.[5]Slower reaction rate than IAM.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Alkylation Insufficient reagent concentration or reaction time.Optimize the molar excess of this compound over DTT (typically 2-5 fold). Increase incubation time.
pH of the reaction is not optimal.Ensure the pH of the buffer is between 7.5 and 8.5 during alkylation.
Low Sequence Coverage Incomplete denaturation, reduction, or digestion.Ensure complete denaturation and reduction before alkylation. Optimize enzyme-to-protein ratio and digestion time.
Ineffective alkylation.See "Incomplete Alkylation" above.
Presence of Unwanted Side Reactions Reagent concentration is too high.Reduce the concentration of this compound.
Reaction time is too long.Decrease the alkylation incubation time.
Reaction performed in the presence of light.Always perform the alkylation step in the dark.

This compound is a viable and effective alkylating agent for peptide mapping sample preparation. The protocol provided herein offers a robust starting point for its implementation in research and quality control environments. Proper execution of the denaturation, reduction, and alkylation steps is paramount for achieving high-quality, reproducible peptide maps essential for the comprehensive characterization of biotherapeutic proteins. As with any analytical method, optimization of reaction conditions may be necessary depending on the specific protein of interest.

References

Application of Ethyl Iodoacetate in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of mass spectrometry-based proteomics, the alkylation of cysteine residues is a critical step in sample preparation. This process prevents the reformation of disulfide bonds after reduction, ensuring proper protein unfolding and complete enzymatic digestion, which ultimately leads to more accurate and reproducible protein identification and quantification. While iodoacetamide (B48618) (IAM) and iodoacetic acid (IAA) are the most commonly used alkylating agents, other haloacetyl compounds, such as ethyl iodoacetate, offer potential alternatives.

This compound is an ester derivative of iodoacetic acid and functions as an alkylating agent.[1] Its application in proteomics is not as extensively documented as that of IAM or IAA. However, based on its chemical structure and the well-understood reactivity of related compounds, we can infer its utility and propose experimental protocols. This document provides a detailed overview of the potential application of this compound in proteomics, including proposed protocols and a comparative analysis with standard reagents.

Principle of Cysteine Alkylation with this compound

The core mechanism of cysteine alkylation by this compound is a nucleophilic substitution reaction. The nucleophilic thiol group (-SH) of a cysteine residue attacks the electrophilic carbon atom bearing the iodine, leading to the displacement of the iodide ion and the formation of a stable thioether bond. This covalent modification is essentially irreversible under the conditions used for proteomic sample processing.

The reaction permanently blocks the cysteine thiol group, adding a carbethoxymethyl group to the residue. This results in a specific mass shift that can be accounted for during mass spectrometry data analysis.

Comparative Analysis of Alkylating Agents

While experimental data for this compound in proteomics is limited, a comparison of its expected properties with those of iodoacetamide and iodoacetic acid can be informative for researchers considering its use.

FeatureIodoacetamide (IAM)Iodoacetic Acid (IAA)This compound (EIA) (Inferred)
Chemical Formula C₂H₄INOC₂H₃IO₂C₄H₇IO₂
Molar Mass 184.96 g/mol 185.95 g/mol 214.00 g/mol [2]
Mass Shift +57.021 Da+58.005 Da+86.036 Da
Reactivity HighHigh, can be influenced by pHExpected to be high
Optimal pH 7.5 - 8.5[3]7.5 - 8.5Expected to be in the neutral to slightly basic range
Common Side Reactions Alkylation of Met, Lys, His, N-terminus[4][5]Alkylation of Met, Lys, His, N-terminus[6]Expected to be similar to IAA and IAM
Solubility High in aqueous buffersHigh in aqueous buffersLower in aqueous buffers, soluble in organic solvents

Proposed Experimental Protocols

The following are proposed protocols for the use of this compound in proteomic sample preparation. Note: These are generalized protocols and may require optimization for specific sample types and experimental goals.

In-Solution Protein Alkylation Protocol

This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0)

  • Reducing agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: 500 mM this compound (EIA) in acetonitrile (B52724) or DMSO

  • Quenching reagent: 200 mM DTT

  • Sequencing-grade trypsin

Procedure:

  • Reduction: To the protein sample, add the reducing agent (DTT or TCEP) to a final concentration of 10 mM. Incubate for 1 hour at 37°C with gentle shaking.

  • Alkylation: Add the 500 mM this compound stock solution to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Add DTT to a final concentration of 10 mM to quench the excess this compound. Incubate for 15 minutes at room temperature in the dark.

  • Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the sample with formic acid to a final concentration of 1% to stop the digestion. Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

In-Gel Protein Alkylation Protocol

This protocol is for proteins that have been separated by SDS-PAGE.

Materials:

  • Coomassie-stained gel band containing the protein of interest

  • Destaining solution (50% acetonitrile, 50 mM ammonium bicarbonate)

  • Reducing solution (10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation solution (55 mM this compound in 50 mM ammonium bicarbonate)

  • Wash solution (50 mM ammonium bicarbonate)

  • Dehydration solution (100% acetonitrile)

  • Digestion buffer (50 mM ammonium bicarbonate) with sequencing-grade trypsin

Procedure:

  • Excision and Destaining: Excise the protein band from the gel. Cut it into small pieces (approx. 1 mm³). Destain the gel pieces by washing with the destaining solution until the Coomassie stain is removed.

  • Reduction: Add the reducing solution to cover the gel pieces and incubate for 45 minutes at 56°C.

  • Alkylation: Remove the reduction solution and add the alkylation solution. Incubate for 30 minutes at room temperature in the dark.

  • Washing and Dehydration: Remove the alkylation solution and wash the gel pieces with the wash solution. Dehydrate the gel pieces by adding 100% acetonitrile and incubating until they turn white and shrink.

  • Digestion: Rehydrate the gel pieces in the digestion buffer containing trypsin. Incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes. Pool the extracts and dry them in a vacuum centrifuge.

  • Sample Cleanup: Reconstitute the dried peptides in a solution of 0.1% formic acid and desalt using a C18 StageTip before LC-MS/MS analysis.

Visualizations

Chemical Reaction of Cysteine Alkylation by this compound

cluster_reactants Reactants cluster_products Products Cys-SH Cysteine-SH AlkylatedCys S-carbethoxymethyl-cysteine Cys-SH->AlkylatedCys + EIA EIA This compound (ICH₂COOCH₂CH₃) HI Hydroiodic Acid (HI)

Caption: Reaction of a cysteine thiol with this compound.

Standard In-Solution Alkylation Workflow

ProteinSample Protein Sample Reduction Reduction (DTT/TCEP) ProteinSample->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Quenching Quenching (DTT) Alkylation->Quenching Digestion Tryptic Digestion Quenching->Digestion Desalting Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS

Caption: Workflow for in-solution protein alkylation.

Comparison of Haloacetyl Alkylating Agents

structs Reagent Iodoacetamide (IAM) Iodoacetic Acid (IAA) This compound (EIA) Structure ICH₂CONH₂ ICH₂COOH ICH₂COOCH₂CH₃

Caption: Structures of common haloacetyl alkylating agents.

Conclusion

This compound represents a potential, though not commonly used, alternative to iodoacetamide and iodoacetic acid for the alkylation of cysteine residues in mass spectrometry-based proteomics. Its primary distinguishing feature is the larger mass shift it imparts (+86.036 Da), which could be advantageous in certain applications where a greater mass difference is desired. However, researchers should be aware of its lower solubility in aqueous solutions and the potential for side reactions, similar to other haloacetyl reagents. The provided protocols offer a starting point for the investigation and application of this compound in proteomics workflows. As with any new reagent, thorough optimization and validation are recommended to ensure complete alkylation and minimize off-target effects.

References

Application Notes and Protocols for Preventing Disulfide Bond Formation Using Ethyl Iodoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using ethyl iodoacetate as an alkylating agent to irreversibly block cysteine residues, thereby preventing the formation of disulfide bonds. This technique is critical in various research and development areas, including proteomics, protein characterization, and drug development, where maintaining the reduced state of proteins is essential for accurate analysis and functional studies.

Introduction

Disulfide bonds, formed by the oxidation of two cysteine residues, are crucial for the structure and function of many proteins. However, in many experimental contexts, the formation of non-native or artificial disulfide bonds during sample preparation can lead to protein aggregation, loss of biological activity, and artifacts in analytical techniques such as mass spectrometry. This compound is a haloacetyl reagent that effectively and irreversibly alkylates the free sulfhydryl groups of cysteine residues, preventing their oxidation and subsequent disulfide bond formation. This process, known as carboxymethylation, is a fundamental step in many proteomics and protein chemistry workflows.[1][2]

Mechanism of Action

This compound reacts with the nucleophilic thiol group of cysteine residues via an SN2 nucleophilic substitution reaction. The sulfur atom of the cysteine thiolate anion attacks the electrophilic carbon atom of the iodoacetyl group, displacing the iodide ion. This results in the formation of a stable thioether bond, effectively capping the cysteine residue and preventing it from participating in disulfide bond formation.[2][3] The reaction is most efficient at neutral to slightly alkaline pH, where the cysteine thiol group is more likely to be in its reactive thiolate form.[4]

Applications in Research and Drug Development

Preventing disulfide bond formation is a critical step in a multitude of applications:

  • Proteomics and Mass Spectrometry: In bottom-up proteomics, proteins are enzymatically digested into peptides for analysis by mass spectrometry. Reducing and alkylating cysteine residues ensures that proteins are fully denatured and prevents disulfide-linked peptides, which can complicate data analysis and protein identification.[1][2]

  • Protein Structure-Function Studies: To study the role of specific cysteine residues or to maintain a protein in its reduced, active state, alkylation with this compound can be employed. This allows for the investigation of protein function without the confounding variable of disulfide bond formation.

  • Drug Development and Biopharmaceutical Analysis: For therapeutic proteins, such as monoclonal antibodies, ensuring the correct disulfide bond pairing is critical for efficacy and stability. Alkylation is used in analytical workflows to characterize and quantify free thiols and to prevent disulfide scrambling during analysis.[5]

Quantitative Data Summary

The efficiency of alkylation can be influenced by several factors, including the concentration of the alkylating agent, pH, temperature, and incubation time. The following table summarizes typical conditions and outcomes for thiol alkylation using iodoacetyl reagents, which are directly comparable to this compound.

ParameterConditionOutcomeReference
Alkylating Agent Concentration 10-50 mMEffective alkylation of most protein samples.[6]
100-200 mMUsed for complete blockage in complex protein extracts.[7]
pH 7.0 - 8.5Optimal for reaction with cysteine thiolate ions.[4]
Temperature Room Temperature (20-25°C)Sufficient for most alkylation reactions.[8]
Incubation Time 30 - 60 minutesGenerally adequate for complete alkylation.[8]
Specificity High for CysteinePrimary target is the thiol group of cysteine.[1]
Side Reactions Low at optimal pHPotential for reaction with other nucleophilic residues (e.g., lysine, histidine) at higher pH.[6][9]

Experimental Protocols

Protocol for Alkylation of a Purified Protein Sample

This protocol describes the reduction and alkylation of a purified protein in solution.

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, HEPES)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • Buffer for alkylation (e.g., 100 mM Tris-HCl, pH 8.0)

  • Quenching reagent (e.g., 2-mercaptoethanol (B42355) or DTT)

Procedure:

  • Reduction:

    • To your protein sample, add a reducing agent to a final concentration of 5-10 mM DTT or 1-5 mM TCEP.

    • Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds.

  • Alkylation:

    • Prepare a fresh stock solution of this compound (e.g., 500 mM in ethanol (B145695) or DMSO).

    • Add the this compound stock solution to the reduced protein sample to a final concentration of 20-50 mM. This represents a molar excess over the reducing agent.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching:

    • To stop the alkylation reaction, add a quenching reagent such as DTT or 2-mercaptoethanol to a final concentration that is in excess of the this compound used.

    • Incubate for 15 minutes at room temperature.

  • Downstream Processing:

    • The alkylated protein sample is now ready for downstream applications such as buffer exchange, enzymatic digestion, or electrophoresis.

Protocol for In-Solution Digestion of a Complex Protein Mixture for Mass Spectrometry

This protocol is designed for preparing a complex protein lysate for proteomic analysis.

Materials:

  • Protein lysate in a lysis buffer (e.g., containing urea (B33335) or guanidinium (B1211019) chloride for denaturation)

  • DTT or TCEP

  • This compound

  • Trypsin (or other protease)

  • Formic acid

Procedure:

  • Reduction:

    • To the protein lysate, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add this compound to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 20 minutes.

  • Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the concentration of the denaturant (e.g., < 1 M urea).

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Quenching and Sample Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Proceed with peptide cleanup using a C18 solid-phase extraction method prior to LC-MS/MS analysis.

Visualizations

Signaling Pathway: Inhibition of a Cysteine Protease

This compound and related compounds can be used as irreversible inhibitors of cysteine proteases by alkylating the active site cysteine residue.

Cysteine_Protease_Inhibition Active_Cysteine_Protease Active Cysteine Protease (with Cys-SH) Inactive_Protease Inactive Alkylated Protease (Cys-S-CH2COOEt) Active_Cysteine_Protease->Inactive_Protease Alkylation Cleaved_Products Cleaved Products Active_Cysteine_Protease->Cleaved_Products Cleaves Ethyl_Iodoacetate This compound Ethyl_Iodoacetate->Inactive_Protease No_Cleavage No Cleavage Inactive_Protease->No_Cleavage Substrate Protein Substrate Substrate->Cleaved_Products Substrate->No_Cleavage

Caption: Inhibition of a cysteine protease by this compound.

Experimental Workflow: Sample Preparation for Proteomics

This diagram outlines the key steps in preparing a protein sample for mass spectrometry analysis, highlighting the role of this compound.

Proteomics_Workflow Protein_Sample Protein Sample Reduction 1. Reduction (e.g., DTT) Protein_Sample->Reduction Alkylation 2. Alkylation (this compound) Reduction->Alkylation Digestion 3. Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Peptide_Cleanup 4. Peptide Cleanup (e.g., C18) Digestion->Peptide_Cleanup LC_MS 5. LC-MS/MS Analysis Peptide_Cleanup->LC_MS

Caption: Workflow for proteomic sample preparation.

References

Application Notes and Protocols for Iodoacetate-Induced Osteoarthritis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemically-induced model of osteoarthritis (OA) using mono-iodoacetate (MIA) is a widely utilized and reproducible method for studying the pathogenesis of OA and for the preclinical evaluation of potential therapeutic agents. This model recapitulates many of the hallmark features of human OA, including cartilage degradation, subchondral bone changes, synovitis, and associated chronic pain.

Note on Terminology: The user query specified "ethyl iodoacetate." However, the scientific literature predominantly describes the use of sodium iodoacetate or monosodium iodoacetate (MIA) for inducing OA in animal models.[1][2][3][4][5] this compound is an ester that would likely be hydrolyzed in vivo to the active iodoacetate ion. To ensure accuracy and reproducibility based on established research, these protocols will refer to MIA, the compound for which extensive data exists.

MIA induces OA by inhibiting glycolysis in chondrocytes.[5] Specifically, it is an inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a disruption of cellular metabolism, chondrocyte apoptosis, and subsequent breakdown of the cartilage matrix.[5] The resulting joint pathology develops in a dose- and time-dependent manner, allowing researchers to study different stages of the disease.[5]

Mechanism of Action: Iodoacetate-Induced Chondrocyte Death

MIA is a chemical agent that directly targets chondrocyte viability by disrupting their primary energy production pathway, glycolysis. This targeted metabolic inhibition initiates a cascade of events leading to cartilage degeneration and the development of OA-like pathology.

MIA_Mechanism_of_Action MIA Mono-iodoacetate (MIA) (Intra-articular Injection) Chondrocyte Chondrocyte MIA->Chondrocyte Enters GAPDH GAPDH Enzyme MIA->GAPDH Inhibits Glycolysis Glycolysis Pathway Glycolysis->GAPDH ATP ATP Production (Energy) GAPDH->ATP Leads to Apoptosis Chondrocyte Apoptosis (Cell Death) GAPDH->Apoptosis Inhibition leads to Matrix Extracellular Matrix Degradation Apoptosis->Matrix Triggers OA Osteoarthritis Pathology: - Cartilage Loss - Subchondral Bone Changes - Inflammation & Pain Matrix->OA Results in Experimental_Workflow start Start: Acclimatize Animals baseline Baseline Behavioral Testing (Day 0) start->baseline induction OA Induction: Intra-articular MIA Injection baseline->induction groups Divide into Groups: - Vehicle Control - Therapeutic Agent(s) induction->groups monitoring Post-Injection Monitoring: Behavioral & Clinical Assessments (e.g., Days 3, 7, 14, 21, 28) groups->monitoring endpoint Experimental Endpoint: Euthanasia & Tissue Harvest monitoring->endpoint analysis Post-Mortem Analysis endpoint->analysis histo Histopathology (OARSI Scoring) analysis->histo biochem Biochemical Analysis (e.g., Biomarkers) analysis->biochem imaging Imaging (Micro-CT) analysis->imaging

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Reactions of Ethyl Iodoacetate in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of ethyl iodoacetate in proteomics. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize off-target reactions during the alkylation of proteins.

A Note on this compound vs. Iodoacetamide (B48618): While this compound can be used for the alkylation of cysteine residues, the vast majority of proteomics literature focuses on the use of iodoacetamide (IAA). Due to the similar reactive iodoacetyl group, this compound is expected to exhibit similar reactivity and off-target effects. The guidance provided here is based on the extensive data available for iodoacetamide and is intended to be directly applicable to experiments using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in proteomics?

A1: this compound is an alkylating agent used to covalently modify the thiol groups (-SH) of cysteine residues in proteins. This process, known as S-carboxymethylation (or more accurately, S-ethoxycarbonylmethylation), is critical for preventing the re-formation of disulfide bonds after they have been reduced by reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This ensures proteins remain in a reduced and denatured state, facilitating effective enzymatic digestion and subsequent analysis by mass spectrometry.[1][2]

Q2: What are the most common off-target reactions of this compound?

A2: Off-target reactions involve the modification of amino acid residues other than cysteine. Due to its reactivity, this compound can also alkylate other nucleophilic sites in a protein. The most commonly observed off-target modifications are on methionine, lysine (B10760008), histidine, and the N-terminus of peptides.[1][3][4] At alkaline pH, reactions with the side chains of lysine and histidine can also occur.[5]

Q3: How can I minimize these off-target reactions?

A3: Minimizing off-target reactions is crucial for data quality. Key strategies include:

  • Optimizing Reagent Concentration: Use the lowest effective concentration of this compound that still achieves complete alkylation of cysteines. A common starting point is a 2 to 5-fold molar excess over the reducing agent.

  • Controlling pH: Perform the alkylation step at a pH between 7.5 and 8.5. While a slightly alkaline pH is necessary for the deprotonation of cysteine thiols, making them reactive, a pH above 8.5 can increase the reactivity of other nucleophilic residues like lysine.[2]

  • Reaction Time and Temperature: Keep the incubation time to the minimum required for complete cysteine alkylation, typically 30-45 minutes at room temperature in the dark.[6]

  • Quenching the Reaction: After the desired incubation time, quench any excess this compound with a thiol-containing reagent like DTT or L-cysteine to prevent further reactions.[3]

Q4: Can off-target modifications affect my mass spectrometry results?

A4: Yes, off-target modifications can significantly complicate data analysis. They can lead to:

  • Unexpected mass shifts in peptides, causing misidentification.

  • Suppression of the ionization of correctly modified peptides.

  • Artifacts in tandem mass spectra, such as the neutral loss of the modification from derivatized methionine during fragmentation.[4][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Alkylation of Cysteines Insufficient concentration of this compound.Increase the molar excess of this compound over the reducing agent. Ensure fresh reagent is used.
Suboptimal pH (too low).Ensure the buffer pH is between 7.5 and 8.5 during alkylation.
Insufficient reaction time or temperature.Increase incubation time to 45 minutes or perform the reaction at 37°C.
Excessive Off-Target Modifications (e.g., on Met, Lys) High concentration of this compound.Reduce the concentration of this compound.
High pH.Lower the pH to be within the 7.5-8.5 range.
Prolonged reaction time.Reduce the incubation time and ensure the reaction is properly quenched.
Peptide Identification Issues Unexpected mass shifts due to off-target modifications.Include potential modifications (e.g., alkylation of Met, Lys, His) as variable modifications in your database search parameters.
Poor fragmentation of modified peptides.Optimize collision energy settings in your mass spectrometer.

Experimental Protocols

In-Solution Protein Reduction and Alkylation
  • Protein Solubilization: Dissolve the protein sample in a buffer containing a denaturant (e.g., 6 M urea (B33335) or 8 M guanidine (B92328) hydrochloride) and a buffering agent (e.g., 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Cooling: Cool the sample to room temperature.

  • Alkylation: Add a freshly prepared solution of this compound to a final concentration of 25-30 mM (approximately 2.5 to 3 times the DTT concentration). Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Add DTT to a final concentration of 20 mM to quench the excess this compound. Incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup: Proceed with buffer exchange or protein precipitation to remove denaturants and excess reagents prior to enzymatic digestion.

In-Gel Protein Reduction and Alkylation
  • Excise and Destain: Excise the protein band of interest from the gel and destain it completely.

  • Dehydration: Dehydrate the gel pieces with acetonitrile.

  • Reduction: Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium (B1175870) bicarbonate and incubate at 56°C for 45 minutes.

  • Cooling: Cool the gel pieces to room temperature.

  • Alkylation: Remove the DTT solution and add a solution of 55 mM this compound in 100 mM ammonium bicarbonate. Incubate for 30 minutes at room temperature in the dark.[6]

  • Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile.

  • Drying: Dry the gel pieces completely in a vacuum centrifuge before proceeding with in-gel digestion.

Data Presentation

Table 1: Recommended Reaction Conditions for Minimizing Off-Target Reactions

ParameterRecommended RangeRationale
pH 7.5 - 8.5Balances efficient cysteine thiol deprotonation with minimizing reactivity of other nucleophilic residues.[2]
Temperature Room Temperature (20-25°C)Sufficient for the reaction to proceed without significantly increasing the rate of side reactions.
Time 30 - 45 minutesGenerally sufficient for complete alkylation of cysteines.[6]
This compound Concentration 2-5x molar excess over reducing agentEnsures complete alkylation of cysteines while minimizing off-target modifications.
Light Conditions DarkIodo-containing reagents can be light-sensitive.

Table 2: Common Off-Target Amino Acid Modifications by Iodo-compounds

Amino AcidType of ModificationMass Shift (Monoisotopic)Notes
MethionineS-alkylation+88.0187 DaCan lead to a neutral loss of 48 Da during MS/MS, complicating identification.[4][7]
LysineN-alkylation+88.0187 DaMore prevalent at higher pH. Can also lead to di-alkylation.
HistidineN-alkylation+88.0187 DaReactivity increases with pH.
N-terminusN-alkylation+88.0187 DaA common off-target modification.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample Denaturation Denaturation & Reduction (e.g., DTT, TCEP) ProteinSample->Denaturation Alkylation Alkylation (this compound) Denaturation->Alkylation Quenching Quenching (e.g., DTT, Cysteine) Alkylation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Database Search & Data Analysis LCMS->DataAnalysis

Caption: A typical experimental workflow for bottom-up proteomics.

reaction_pathways cluster_main Alkylation Reactions cluster_offtarget Off-Target Reactions Cys Cysteine-SH AlkylatedCys S-ethoxycarbonylmethyl-Cysteine Cys->AlkylatedCys EtIA This compound EtIA->Cys Desired Reaction Met Methionine EtIA->Met Side Reaction Lys Lysine EtIA->Lys Side Reaction His Histidine EtIA->His Side Reaction AlkylatedMet Alkylated Methionine Met->AlkylatedMet AlkylatedLys Alkylated Lysine Lys->AlkylatedLys AlkylatedHis Alkylated Histidine His->AlkylatedHis

Caption: Desired vs. off-target reactions of this compound.

References

Technical Support Center: Troubleshooting Incomplete Cysteine Alkylation with Ethyl Iodoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete cysteine alkylation with ethyl iodoacetate in their experimental workflows.

Troubleshooting Guides in Q&A Format

Question 1: I am observing a significant number of unmodified cysteine residues in my mass spectrometry data. What are the primary causes of incomplete alkylation?

Answer:

Incomplete cysteine alkylation is a common issue that can arise from several factors throughout your experimental workflow. The most frequent causes include:

  • Incomplete Reduction of Disulfide Bonds: The alkylation of cysteine residues with this compound can only occur on free sulfhydryl groups (-SH). If the preceding reduction step is inefficient, disulfide bonds (-S-S-) will remain intact, preventing the alkylating agent from accessing the cysteine residues.

  • Suboptimal Reaction Conditions: The efficiency of the alkylation reaction is highly dependent on several parameters. These include:

    • pH: The reaction is pH-dependent, with optimal reactivity typically observed in a slightly alkaline range.

    • Reagent Concentration: An insufficient concentration of this compound relative to the amount of reducing agent and protein can lead to incomplete labeling.

    • Reaction Time and Temperature: Inadequate incubation time or suboptimal temperature can result in an incomplete reaction.

  • Reagent Degradation: this compound, like other iodo-compounds, can be sensitive to light and may degrade over time, leading to reduced reactivity.[1] It is crucial to use fresh solutions and store the reagent properly.

  • Poor Protein Denaturation: Inadequate denaturation of the protein may leave some cysteine residues buried within the protein structure, making them inaccessible to the alkylating agent.

Question 2: How can I optimize my protocol to ensure complete cysteine alkylation?

Answer:

To enhance the efficiency of your cysteine alkylation, consider optimizing the following steps in your protocol:

  • Ensure Complete Reduction:

    • Use a sufficient concentration of a fresh, high-quality reducing agent. Dithiothreitol (DTT) is commonly used at a final concentration of 5-10 mM, while Tris(2-carboxyethyl)phosphine (TCEP), a more stable alternative, is often used at 5-20 mM.[2]

    • Ensure adequate incubation time (typically 30-60 minutes) and temperature (37-56°C) for the reduction step to proceed to completion.[2]

  • Optimize Alkylation Conditions:

    • pH: Maintain a slightly alkaline pH (pH 8-9) during the alkylation step to ensure the cysteine thiol groups are deprotonated and thus more nucleophilic.[3][4]

    • Reagent Concentration: Use a molar excess of this compound over the reducing agent. A 2- to 5-fold molar excess is a common starting point.[2] For iodoacetamide (B48618), a concentration of 14 mM has been shown to be optimal in some studies.[5]

    • Time and Temperature: A typical incubation for alkylation is 20-45 minutes at room temperature (20-25°C) in the dark.[2][6] Higher temperatures can increase the reaction rate but may also promote off-target reactions.[5]

  • Reagent Handling:

    • Always prepare fresh solutions of this compound immediately before use.

    • Protect the this compound solution from light to prevent degradation.[2]

  • Quench the Reaction: After the desired incubation time, quench any excess this compound by adding a thiol-containing reagent like DTT to prevent further, potentially non-specific reactions.[2]

Question 3: I am observing unexpected mass shifts in my mass spectrometry data, suggesting off-target alkylation. What are the common side reactions of this compound and how can I minimize them?

Answer:

While this compound is relatively specific for cysteine residues, off-target alkylation of other amino acids can occur, especially under non-optimal conditions. Common side reactions include the alkylation of:

  • Methionine

  • Lysine

  • Histidine

  • Aspartic Acid

  • Glutamic Acid

  • The N-terminus of the peptide[1][5]

To minimize these side reactions:

  • Control the pH: Maintaining a slightly alkaline pH (around 8-9) favors the specific alkylation of cysteine residues.[3]

  • Optimize Reagent Concentration: Avoid using a large excess of this compound.

  • Limit Reaction Time and Temperature: Shorter incubation times and lower temperatures (e.g., room temperature) can help reduce the incidence of off-target modifications.[5]

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of cysteine alkylation by this compound?

A1: The alkylation of cysteine by this compound is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate anion, -S⁻) of the cysteine residue acts as a nucleophile and attacks the electrophilic carbon atom of the this compound that is bonded to the iodine atom. This results in the formation of a stable thioether bond and the displacement of the iodide ion.

Q2: How can I verify the completeness of my alkylation reaction?

A2: The completeness of the alkylation reaction can be assessed using mass spectrometry. By setting the carbamidoethyl modification of cysteine as a variable modification in your data analysis software, you can quantify the ratio of modified to unmodified cysteine-containing peptides. A high percentage of modified cysteines indicates a successful alkylation.

Q3: Is it necessary to remove the reducing agent before adding this compound?

A3: It is not always necessary to remove the reducing agent, especially when using a sufficient molar excess of the alkylating agent. However, the concentration of the reducing agent should be taken into account when determining the optimal concentration of this compound to ensure enough of the alkylating agent is available to react with the cysteine thiols.

Q4: Can I use iodoacetamide instead of this compound?

A4: Yes, iodoacetamide is a very common and effective alkylating agent for cysteine residues and is often used interchangeably with this compound in proteomics workflows. The troubleshooting principles discussed here are largely applicable to iodoacetamide as well.

Data Presentation

Table 1: Recommended Reaction Conditions for Reduction and Alkylation

StepReagentTypical ConcentrationIncubation TimeIncubation TemperaturepH
Reduction Dithiothreitol (DTT)5 - 10 mM[2]30 - 60 min[2]37 - 56°C[2]~8.0
Tris(2-carboxyethyl)phosphine (TCEP)5 - 20 mM[2]30 - 60 min37 - 56°C~8.0
Alkylation This compound / Iodoacetamide2-5x molar excess over reducing agent[2]20 - 45 min[2][6]Room Temperature (20-25°C)[5]8.0 - 9.0[3]

Experimental Protocols

Protocol: In-Solution Reduction and Alkylation of Proteins

This protocol provides a general workflow for the reduction and alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH ~8)

  • Denaturant (e.g., 8 M Urea or 6 M Guanidine Hydrochloride)

  • Reducing agent solution (e.g., 200 mM DTT in water)

  • Alkylating agent solution (e.g., 500 mM this compound in water, freshly prepared and protected from light)

  • Quenching solution (e.g., 200 mM DTT in water)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH ~8)

  • Protease (e.g., Trypsin)

Procedure:

  • Denaturation and Reduction: a. To your protein sample, add the denaturant to a final concentration of 4-8 M. b. Add the reducing agent solution to a final concentration of 10 mM DTT. c. Incubate the sample at 56°C for 30-60 minutes. d. Allow the sample to cool to room temperature.

  • Alkylation: a. Add the freshly prepared this compound solution to a final concentration of 20-25 mM. b. Incubate the reaction in the dark at room temperature for 30 minutes.

  • Quenching: a. Quench the excess this compound by adding the quenching solution to a final concentration of 10 mM DTT. b. Incubate in the dark at room temperature for 15 minutes.

  • Digestion: a. Dilute the sample with digestion buffer to reduce the denaturant concentration (e.g., to < 1 M Urea). b. Add the protease at an appropriate enzyme-to-substrate ratio (e.g., 1:50 for trypsin). c. Incubate at 37°C overnight.

  • Sample Cleanup: a. Acidify the sample with formic acid or trifluoroacetic acid. b. Desalt the peptide mixture using a C18 solid-phase extraction method before mass spectrometry analysis.

Visualizations

Caption: Chemical reaction of cysteine alkylation with this compound.

Troubleshooting_Workflow Start Incomplete Cysteine Alkylation Observed CheckReduction Step 1: Verify Completeness of Reduction Start->CheckReduction CheckAlkylationCond Step 2: Evaluate Alkylation Conditions CheckReduction->CheckAlkylationCond Complete OptimizeReduction Optimize Reduction: - Increase reducing agent concentration - Increase incubation time/temperature CheckReduction->OptimizeReduction Incomplete CheckReagents Step 3: Assess Reagent Quality CheckAlkylationCond->CheckReagents Optimal OptimizeAlkylation Optimize Alkylation: - Adjust pH to 8-9 - Increase this compound concentration - Adjust incubation time/temperature CheckAlkylationCond->OptimizeAlkylation Suboptimal UseFreshReagents Use Fresh Reagents: - Prepare this compound solution fresh - Protect from light CheckReagents->UseFreshReagents Degraded End Complete Alkylation Achieved CheckReagents->End Good Quality OptimizeReduction->End OptimizeAlkylation->End UseFreshReagents->End

Caption: Troubleshooting workflow for incomplete cysteine alkylation.

Alkylation_Factors cluster_reduction Reduction Step cluster_alkylation Alkylation Step cluster_reagents Reagent Quality center Cysteine Alkylation Efficiency RedAgent Reducing Agent (Type & Concentration) center->RedAgent RedTimeTemp Incubation (Time & Temperature) center->RedTimeTemp pH Reaction pH center->pH AlkylAgentConc This compound Concentration center->AlkylAgentConc AlkylTimeTemp Incubation (Time & Temperature) center->AlkylTimeTemp ReagentFreshness Freshness of Solutions center->ReagentFreshness ReagentStorage Proper Storage center->ReagentStorage

Caption: Key factors influencing the efficiency of cysteine alkylation.

References

Technical Support Center: Optimizing Alkylation with Ethyl Iodoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethyl iodoacetate for the alkylation of proteins and peptides. Given the limited specific literature for this compound in proteomics, this guide draws upon the extensive knowledge available for the structurally similar and commonly used reagent, iodoacetamide (B48618) (IAA), to provide robust recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is my alkylation with this compound incomplete?

Incomplete alkylation is a common issue and can stem from several factors. The primary reasons include suboptimal reaction conditions, issues with the preceding reduction step, and reagent degradation. For alkylation of cysteine residues to occur, their disulfide bonds must first be fully reduced to free thiols.[1] The efficiency of the alkylation reaction itself is highly dependent on pH, temperature, reaction time, and the concentration of this compound.[2]

Q2: What are the optimal reaction conditions for this compound?

While specific optimal conditions for this compound are not well-documented, the conditions for the similar reagent iodoacetamide can be used as a starting point. Optimization for each specific experimental system is crucial.

ParameterRecommended Starting ConditionNotes
pH 7.5 - 8.5The thiol group of cysteine is more reactive in its deprotonated (thiolate) form, which is favored at a pH above its pKa (~8.3).[2]
Temperature Room Temperature (20-25°C)Higher temperatures can increase the reaction rate but may also promote side reactions.[3]
Reaction Time 30 - 60 minutesInsufficient time can lead to incomplete modification, while excessive time increases the risk of off-target alkylation.[2]
Concentration See Table 1 belowThe concentration should be sufficient to drive the reaction to completion but not so high as to cause significant side reactions.

Q3: I am observing unexpected mass shifts in my mass spectrometry data. What could be the cause?

Unexpected mass shifts are often due to off-target or side reactions of this compound with other amino acid residues. While cysteine is the primary target, other nucleophilic residues can also be alkylated, especially under non-optimal conditions. Iodine-containing reagents like iodoacetamide are known to react with methionine, lysine, histidine, and the N-terminus of peptides.[4][5] To minimize these side reactions, it is crucial to carefully control the pH and the concentration of the alkylating agent.

Q4: How does the reactivity of this compound compare to iodoacetamide?

Direct comparative studies are scarce. However, based on chemical principles, iodoacetamide is generally considered a highly reactive alkylating agent for cysteine residues.[1] Both reagents react via an SN2 mechanism where the cysteine thiol attacks the carbon atom bonded to the iodine.[6] The reactivity can be influenced by the functional group attached to the acetyl moiety. It is advisable to start with protocols established for iodoacetamide and optimize from there.

Q5: Should the alkylation reaction be performed in the dark?

Yes. Iodo-compounds like this compound are sensitive to light. Exposure to light can cause degradation of the reagent, leading to reduced reactivity and incomplete alkylation.[7] Therefore, it is standard practice to perform the alkylation step in the dark.

Troubleshooting Incomplete Alkylation

This guide will help you diagnose and resolve common issues leading to incomplete alkylation.

Troubleshooting Workflow

TroubleshootingWorkflow start Incomplete Alkylation Observed check_reduction Verify Complete Reduction of Disulfide Bonds start->check_reduction check_reagents Check Reagent Quality and Preparation check_reduction->check_reagents Reduction OK optimize_reduction Optimize reducing agent concentration/incubation check_reduction->optimize_reduction Problem Found check_ph Confirm Reaction pH is Optimal (7.5-8.5) check_reagents->check_ph Reagents OK prepare_fresh Prepare fresh reagents (reducing and alkylating agents) check_reagents->prepare_fresh Problem Found check_concentration Evaluate this compound Concentration check_ph->check_concentration pH OK adjust_ph Adjust buffer pH check_ph->adjust_ph Problem Found check_time_temp Assess Reaction Time and Temperature check_concentration->check_time_temp Concentration OK titrate_conc Titrate concentration (increase stepwise) check_concentration->titrate_conc Problem Found solution Complete Alkylation Achieved check_time_temp->solution Time/Temp OK optimize_incubation Increase incubation time or adjust temperature check_time_temp->optimize_incubation Problem Found optimize_reduction->check_reduction prepare_fresh->check_reagents adjust_ph->check_ph titrate_conc->check_concentration optimize_incubation->check_time_temp

Caption: Troubleshooting logic for incomplete alkylation.

Data Presentation: Recommended Concentrations

The optimal concentration of this compound depends on the concentration of the reducing agent used. A molar excess of the alkylating agent over the reducing agent is required to ensure all reduced cysteines are capped and to prevent re-formation of disulfide bonds. The following table provides recommended concentrations for iodoacetamide, which can serve as a starting point for optimizing this compound.

Table 1: Recommended Concentrations for Alkylating Agents

Reducing AgentReducing Agent Conc.Recommended Iodoacetamide Conc.Molar Excess (Alk./Red.)
Dithiothreitol (B142953) (DTT)5 mM14 mM~2.8x
Dithiothreitol (DTT)10 mM20 mM2.0x
TCEP5 mM10 mM2.0x

Data adapted from common proteomics protocols.[3][8]

Table 2: Optimization of Iodoacetamide Concentration

This table summarizes the effect of increasing iodoacetamide concentration on the identification of alkylated peptides in a proteomics experiment. A similar trend would be expected for this compound.

Iodoacetamide Conc.Number of Peptides with Alkylated CysteineNumber of Peptides with Free Cysteine (Incomplete Alkylation)
1 mM~5500~1200
2 mM~6000~1000
4 mM~6500~800
8 mM~6800~600
14 mM~7000~500
20 mM~7100~450

This data is illustrative, based on trends reported in literature where higher concentrations of iodoacetamide lead to more complete alkylation.[3]

Experimental Protocols

Protocol for In-Solution Alkylation of Proteins

This protocol provides a general workflow for the reduction and alkylation of proteins in solution prior to mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Denaturant (e.g., 8 M Urea or 6 M Guanidine HCl)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: this compound (prepare fresh)

  • Quenching reagent (e.g., DTT)

  • Protease for digestion (e.g., Trypsin)

Procedure:

  • Denaturation and Reduction:

    • If not already denatured, bring the protein sample to a final concentration of 6-8 M Urea.

    • Add the reducing agent (e.g., DTT to a final concentration of 5-10 mM).

    • Incubate at 56-60°C for 30-60 minutes.[7][8]

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Prepare a fresh stock solution of this compound.

    • Add this compound to a final concentration approximately 2-3 times the molar concentration of the reducing agent (e.g., 14-20 mM for 5 mM DTT).

    • Incubate in the dark at room temperature for 30-45 minutes.[3][8]

  • Quenching:

    • Quench the excess this compound by adding DTT to a final concentration of 5 mM.[8]

    • Incubate in the dark at room temperature for 15 minutes.[8]

  • Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the denaturant concentration to below 1 M (for Urea).

    • Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50).

    • Incubate at 37°C overnight.

  • Sample Cleanup:

    • Acidify the sample with formic acid or trifluoroacetic acid.

    • Desalt the peptide mixture using a C18 spin tip or other suitable method before analysis by mass spectrometry.

Experimental Workflow Diagram

ExperimentalWorkflow start Protein Sample denature_reduce 1. Denaturation & Reduction (e.g., Urea/DTT, 60°C, 30 min) start->denature_reduce cool Cool to Room Temperature denature_reduce->cool alkylate 2. Alkylation (this compound, RT, 30 min, Dark) cool->alkylate quench 3. Quenching (e.g., DTT, RT, 15 min, Dark) alkylate->quench digest 4. Digestion (e.g., Trypsin, 37°C, Overnight) quench->digest cleanup 5. Sample Cleanup (e.g., C18 Desalting) digest->cleanup ms_analysis Mass Spectrometry Analysis cleanup->ms_analysis

Caption: Experimental workflow for protein alkylation.

References

effect of pH on ethyl iodoacetate alkylation efficiency and specificity.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing ethyl iodoacetate for alkylation. It addresses common issues related to reaction efficiency and specificity, with a focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for alkylating cysteine residues with this compound?

A1: The optimal pH for the alkylation of cysteine residues with haloacetyl reagents like this compound is typically in the range of 7.5 to 9.0.[1][2] The reaction's efficiency is highly dependent on the deprotonation of the cysteine's thiol group (-SH) to the more nucleophilic thiolate anion (S⁻).[2][3] Since the pKa of the cysteine thiol group in proteins is approximately 8.3, a slightly alkaline pH ensures a higher concentration of the reactive thiolate species, leading to more efficient alkylation.[2]

Q2: How does pH affect the specificity of this compound alkylation?

A2: While a pH of 8.0-9.0 is optimal for cysteine reactivity, higher pH levels can decrease the specificity of the reaction.[1][3] As the pH increases, other nucleophilic amino acid side chains also become deprotonated and more reactive, leading to a greater likelihood of off-target alkylation.[2][3] Therefore, the choice of pH is often a compromise between maximizing the reaction rate for cysteine and minimizing side reactions. For ensuring alkylation is exclusive to cysteine residues, performing the reaction at a slightly alkaline pH of 8-9 with limiting quantities of the reagent is recommended.[1]

Q3: What are the common off-target amino acid residues for this compound at non-optimal pH?

A3: Under non-optimal conditions, particularly at higher pH values, this compound can react with several other amino acid residues. These side reactions can complicate downstream analysis, such as mass spectrometry. Common off-target sites include:

  • Histidine: The imidazole (B134444) ring is susceptible to modification.[3][4]

  • Lysine (B10760008): The ε-amino group can be alkylated.[3][5]

  • Methionine: The sulfur atom in the thioether side chain is a common off-target.[3][6]

  • Aspartic Acid and Glutamic Acid: The carboxyl groups can be modified.[3]

  • Tyrosine: The hydroxyl group can be a target.[3]

  • Peptide N-terminus: The free amino group at the beginning of a peptide chain is also a common site for off-target reactions.[3]

Q4: Why is my alkylation incomplete even when using the correct pH?

A4: Incomplete alkylation can occur for several reasons besides suboptimal pH. A primary cause is incomplete reduction of disulfide bonds prior to the alkylation step. For the reaction to proceed, cysteine residues must be present as free thiols. Ensure that the concentration and incubation time of your reducing agent (e.g., DTT or TCEP) are sufficient. Additionally, iodoacetamide (B48618) (a related compound) is light-sensitive and unstable, so solutions should be prepared fresh and protected from light, a practice also recommended for this compound.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during this compound alkylation experiments.

Issue 1: Low Alkylation Efficiency (Incomplete Reaction)

Low efficiency is often characterized by the presence of both alkylated and unmodified cysteine residues in your final sample.

Potential Cause Recommended Solution Citation
Suboptimal pH (too low) The reaction buffer pH is too acidic, leaving cysteine thiols protonated and less nucleophilic. Increase the pH to the optimal range of 8.0-8.5.[2][3]
Incomplete Reduction Disulfide bonds are not fully reduced to free thiols. Increase the concentration of the reducing agent (e.g., DTT to 5-10 mM) or extend the incubation time.[7][8]
Reagent Degradation This compound solution has degraded due to age or exposure to light. Prepare fresh reagent solution immediately before use and keep it in the dark.[1]
Insufficient Reagent The molar excess of this compound over thiol groups is too low. Increase the concentration of this compound. A 10-fold molar excess over the total thiol concentration is a common starting point.[9]
Low Reaction Temperature Reaction kinetics are too slow at low temperatures. Perform the reaction at room temperature (20-25°C) or 37°C.[5][8]
Issue 2: Poor Specificity (Excessive Off-Target Alkylation)

Poor specificity results in the modification of amino acids other than cysteine, which can interfere with data analysis.

| Potential Cause | Recommended Solution | Citation | | :--- | :--- | | Suboptimal pH (too high) | The reaction buffer pH is too alkaline, increasing the nucleophilicity of other residues like lysine and histidine. Lower the pH to the 8.0-8.5 range. Avoid pH values above 9.0. |[2][3] | | Excessive Reagent | A high concentration of this compound increases the likelihood of reactions with less reactive sites. Reduce the molar excess of the alkylating agent. |[10] | | Prolonged Reaction Time | Extending the reaction time unnecessarily can lead to over-alkylation. Optimize the incubation time; 30-60 minutes at room temperature is often sufficient. |[1][5] |

Visual Guides and Protocols

Diagram: Effect of pH on Alkylation Reaction

pH_Effect cluster_low_pH Low pH (< 7.0) cluster_optimal_pH Optimal pH (8.0 - 8.5) cluster_high_pH High pH (> 9.0) low_pH Cysteine Thiol (-SH) is Protonated low_reactivity Low Nucleophilicity Inefficient Alkylation low_pH->low_reactivity optimal_pH Cysteine Thiolate (S⁻) is Predominant high_reactivity High Nucleophilicity Efficient & Specific Alkylation optimal_pH->high_reactivity high_pH Other Residues (Lys, His) Deprotonated side_reactions Increased Reactivity Reduced Specificity high_pH->side_reactions

Caption: The influence of pH on cysteine reactivity and alkylation specificity.

Diagram: Standard Alkylation Workflow

Alkylation_Workflow start 1. Protein Sample in Denaturing Buffer reduction 2. Reduction (e.g., 10 mM DTT, 56°C, 30 min) start->reduction cooling 3. Cool to Room Temp reduction->cooling alkylation 4. Alkylation (e.g., 20 mM this compound, RT, 45 min in dark) cooling->alkylation quenching 5. Quenching (e.g., Add excess DTT) alkylation->quenching end 6. Downstream Processing (e.g., Digestion) quenching->end

Caption: A typical experimental workflow for in-solution protein alkylation.

Experimental Protocol: In-Solution Protein Alkylation

This protocol provides a general guideline. Optimization may be required for specific proteins or experimental goals.

Materials:

  • Protein sample

  • Denaturation/Reaction Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 500 mM Dithiothreitol (DTT) stock solution in water

  • Alkylation Reagent: 500 mM this compound stock solution (prepare fresh in water or appropriate buffer, protect from light)

  • Quenching Reagent: Can use the DTT stock solution.

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in the Denaturation/Reaction Buffer to your desired concentration (e.g., 1-5 mg/mL).[11]

  • Reduction: Add the 500 mM DTT stock solution to the protein sample to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C to reduce all disulfide bonds.[11]

  • Cooling: Allow the sample to cool to room temperature. Briefly centrifuge the tube to collect any condensation.

  • Alkylation: Add the freshly prepared 500 mM this compound stock solution to a final concentration of 14 mM.[7][11] Vortex gently. Incubate for 30-60 minutes at room temperature in the dark.[1][12]

  • Quenching: Quench the excess this compound by adding DTT to a final concentration of 10-20 mM (ensuring it's in molar excess to the alkylating reagent). Incubate for 15 minutes at room temperature.

  • Buffer Exchange/Cleanup: The sample is now ready for downstream applications. Typically, the high urea concentration must be reduced for enzymatic digestion. This can be done by diluting the sample at least 4-fold with a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate) to bring the urea concentration below 2 M.[11] The alkylated protein can then be processed further (e.g., digested with trypsin).

Diagram: Troubleshooting Logic

Troubleshooting_Logic start Problem with Alkylation? incomplete Incomplete Alkylation start->incomplete Yes side_reactions Excessive Side Reactions start->side_reactions No, other issue check_pH_low Is pH < 8.0? incomplete->check_pH_low Check pH check_pH_high Is pH > 9.0? side_reactions->check_pH_high Check pH increase_pH Action: Increase pH to 8.0-8.5 check_pH_low->increase_pH Yes check_reduction Is Reduction Complete? check_pH_low->check_reduction No increase_reduction Action: Increase DTT or Incubation Time check_reduction->increase_reduction No check_reagent Is Reagent Fresh? check_reduction->check_reagent Yes use_fresh_reagent Action: Prepare Fresh This compound check_reagent->use_fresh_reagent No decrease_pH Action: Lower pH to 8.0-8.5 check_pH_high->decrease_pH Yes check_reagent_conc Is Reagent in High Excess? check_pH_high->check_reagent_conc No decrease_reagent_conc Action: Reduce Molar Excess of Reagent check_reagent_conc->decrease_reagent_conc Yes check_time Is Reaction Time Too Long? check_reagent_conc->check_time No decrease_time Action: Reduce Incubation Time check_time->decrease_time Yes

Caption: A decision tree for troubleshooting common alkylation problems.

References

Technical Support Center: Ethyl Iodoacetate Quenching Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for quenching excess ethyl iodoacetate in a reaction mixture. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench excess this compound?

This compound is a reactive and toxic alkylating agent.[1][2][3] Quenching is essential to neutralize any unreacted this compound, preventing it from interfering with subsequent reaction steps, such as work-up and purification, and to ensure the safety of the researcher. Failure to quench can lead to undesired side reactions and potential exposure to a hazardous substance.

Q2: What are the most common quenching agents for this compound?

Common quenching agents for this compound are nucleophiles that readily react with it. These include:

The choice of quenching agent depends on the specific reaction conditions, the stability of the desired product to the quenchant, and the desired work-up procedure.

Q3: How do I know the quenching reaction is complete?

The completion of the quenching reaction can be monitored by thin-layer chromatography (TLC). A spot corresponding to this compound should no longer be visible on the TLC plate. It is advisable to run a co-spot of the starting reaction mixture and the quenched mixture to confirm the disappearance of the this compound.

Q4: Can the quenching process affect my desired product?

Yes, it is possible. The quenching agent, being a nucleophile, could potentially react with a sensitive product. Therefore, it is crucial to select a quenching agent that is chemoselective for this compound over your product. It is always recommended to perform the quench at a low temperature (e.g., 0 °C) to minimize the risk of side reactions.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Reaction mixture remains colored after quenching. Incomplete reaction with the quenching agent.Add more quenching agent portion-wise and continue to stir. Monitor the reaction by TLC to confirm the complete consumption of this compound.
An emulsion forms during aqueous work-up after quenching. Formation of finely dispersed solids or immiscible layers.Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also help.[7]
The desired product is lost or degrades during quenching. The product is sensitive to the quenching agent or the reaction conditions.Perform the quenching at a lower temperature (e.g., -20 °C or 0 °C).[6] Use a milder quenching agent. Consider performing a small-scale trial to test the stability of your product with the chosen quenching agent.[8]
The quenching reaction is violently exothermic. The concentration of unreacted this compound is high, and the quenching agent was added too quickly.Always add the quenching agent slowly and dropwise.[6] Ensure the reaction mixture is adequately cooled in an ice bath before and during the addition of the quenching agent.

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

This is a general and widely applicable protocol for quenching excess this compound.

Materials:

  • Reaction mixture containing excess this compound

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Cool the reaction mixture: Place the reaction flask in an ice bath and allow the contents to cool to 0-5 °C with stirring.

  • Prepare the quenching solution: Have a saturated aqueous solution of sodium thiosulfate ready.

  • Slow addition of quenching agent: Add the saturated sodium thiosulfate solution dropwise to the cooled and stirring reaction mixture. Monitor the addition rate to control any potential exotherm.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the complete neutralization of this compound.

  • Confirmation of completion: Check for the absence of this compound using TLC.

  • Work-up: Proceed with the standard aqueous work-up procedure for your reaction.

Protocol 2: Quenching with Diethylamine

This protocol is suitable when a non-aqueous quench is preferred, and the product is stable to secondary amines.

Materials:

  • Reaction mixture containing excess this compound

  • Diethylamine

  • Anhydrous solvent (e.g., THF, dichloromethane)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Cool the reaction mixture: Place the reaction flask in an ice bath and cool to 0-5 °C with stirring.

  • Slow addition of quenching agent: Add diethylamine (at least 2 equivalents with respect to the initial excess of this compound) dropwise to the cooled and stirring reaction mixture.

  • Stirring: Allow the mixture to stir at 0-5 °C for 30-60 minutes.

  • Confirmation of completion: Monitor the reaction by TLC to confirm the disappearance of this compound.

  • Work-up: The resulting diethylammonium (B1227033) iodide salt may precipitate. The reaction mixture can be filtered, or the solvent can be removed under reduced pressure, followed by purification.

Data Presentation

Table 1: Qualitative Comparison of Common Quenching Agents for this compound

Quenching AgentTypeAdvantagesDisadvantages
Sodium Thiosulfate Thiol-basedInexpensive, effective, forms water-soluble byproducts that are easily removed during aqueous work-up.Requires an aqueous work-up, which may not be suitable for all products.
Dithiothreitol (DTT) ThiolHighly effective reducing agent, can be used in both aqueous and some organic solvents.[4][9][10]More expensive than sodium thiosulfate, can potentially reduce other functional groups in the molecule.
Diethylamine Secondary AmineCan be used in non-aqueous conditions, the byproduct salt may precipitate and be removed by filtration.[5]Can act as a base, potentially causing side reactions with base-sensitive products. The resulting tertiary amine byproduct may complicate purification.
Sodium Sulfite SulfiteInexpensive and effective.Requires an aqueous work-up.

Visualizations

Quenching_Workflow Experimental Workflow for Quenching this compound cluster_prep Preparation cluster_quench Quenching cluster_analysis Analysis & Work-up start Reaction Completion Confirmed cool Cool Reaction Mixture to 0-5 °C start->cool add_quenchant Add Quenching Agent Dropwise cool->add_quenchant stir Stir for 30-60 min at 0-5 °C add_quenchant->stir tlc Monitor by TLC stir->tlc tlc->add_quenchant Incomplete workup Proceed to Work-up tlc->workup Quench Complete end Product Isolation workup->end Quenching_Mechanisms Quenching Mechanisms of this compound cluster_thiosulfate A) Sodium Thiosulfate Quenching cluster_amine B) Diethylamine Quenching EIA1 ICH₂CO₂Et This compound Product1 NaO₃S-SCH₂CO₂Et + NaI Quenched Product EIA1->Product1 Sₙ2 Reaction Thio Na₂S₂O₃ Sodium Thiosulfate EIA2 ICH₂CO₂Et This compound Product2 (CH₃CH₂)₂N⁺HCH₂CO₂Et I⁻ Quenched Product EIA2->Product2 Sₙ2 Reaction Amine (CH₃CH₂)₂NH Diethylamine

References

Technical Support Center: Ethyl Iodoacetate Reactions with Methionine and Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the side reactions of ethyl iodoacetate with methionine and lysine (B10760008) residues in proteins. The following information is intended to help troubleshoot and understand these off-target modifications during protein alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in protein chemistry?

A1: this compound is an alkylating agent, similar to iodoacetamide (B48618) (IAM) and iodoacetic acid (IAA), primarily used to covalently modify the thiol groups (-SH) of cysteine residues. This process, known as carboxymethylation, is essential for preventing the re-formation of disulfide bonds after their reduction. This ensures proteins remain in a denatured and reduced state, which is often necessary for effective enzymatic digestion and subsequent analysis by techniques like mass spectrometry.[1][2][3]

Q2: What are the primary side reactions of this compound?

A2: Besides the intended reaction with cysteine, this compound can react with other nucleophilic amino acid side chains. The most commonly observed side reactions are with methionine and lysine.[1][4] Other residues that can be modified, although generally to a lesser extent, include histidine, aspartic acid, and glutamic acid.[1][3][4]

Q3: How does this compound react with methionine?

A3: this compound reacts with the sulfur atom of the methionine side chain to form a sulfonium (B1226848) salt (S-carboxymethylmethionine ethyl ester).[5][6] This reaction is known to be favored at acidic pH (around 2-5). The resulting sulfonium salt is relatively unstable and can undergo decomposition, particularly during mass spectrometry analysis, leading to a characteristic neutral loss that can complicate data interpretation.[6][7][8]

Q4: How does this compound react with lysine?

A4: The ε-amino group of the lysine side chain can be alkylated by this compound. This reaction is more prevalent at alkaline pH where the amino group is deprotonated and thus more nucleophilic.[1] This modification can be problematic as it can block sites for other post-translational modifications like ubiquitination and can interfere with enzymatic digestion by trypsin, which cleaves after lysine and arginine residues. In some cases, iodoacetamide has been shown to cause adducts on lysine that mimic diglycine tags used in ubiquitination studies.[9]

Q5: How can I detect these side reactions?

A5: Mass spectrometry (MS) is the primary tool for identifying and characterizing these modifications. The alkylation of methionine and lysine will result in specific mass shifts in peptides containing these residues. For methionine, a neutral loss of the modified side chain is a common fragmentation pattern.[6][10][11] High-Performance Liquid Chromatography (HPLC) can also be used to separate modified from unmodified peptides or amino acids, often coupled with MS for identification.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor these reactions in real-time.[12][13][14]

Troubleshooting Guide

This guide addresses common issues encountered during protein alkylation with this compound, focusing on the side reactions with methionine and lysine.

Issue Potential Cause Troubleshooting Steps & Solutions
Unexpected mass shifts corresponding to methionine modification. Alkylation of the methionine thioether.- Optimize pH: Perform the alkylation at a neutral or slightly alkaline pH (7.0-8.5) to disfavor the reaction with methionine, which is more prominent at acidic pH.[5][6] - Limit reagent concentration: Use the lowest effective concentration of this compound that still achieves complete cysteine alkylation. - Control reaction time: Minimize the incubation time to what is necessary for cysteine modification.[1] - Alternative reagents: Consider using alkylating agents less prone to methionine modification, such as chloroacetamide.[15]
Incomplete trypsin digestion and unexpected lysine modifications. Alkylation of the ε-amino group of lysine, blocking the trypsin cleavage site.- Optimize pH: Perform alkylation at a pH closer to neutral (around 7.0) to reduce the nucleophilicity of the lysine amino group. - Limit reagent concentration and reaction time: An excess of this compound and prolonged incubation can increase the likelihood of lysine alkylation.[2][3] - Quench the reaction: After the desired incubation time for cysteine alkylation, quench the excess this compound with a thiol-containing reagent like dithiothreitol (B142953) (DTT).[1]
Complex mass spectra with multiple adducts. Non-specific alkylation of multiple amino acid residues.- Thoroughly optimize reaction conditions: Systematically evaluate the effect of pH, temperature, reagent concentration, and incubation time on the extent of side reactions.[1] - Purify the protein: Ensure the protein sample is free of other nucleophilic contaminants. - Consider in-gel digestion: For complex mixtures, performing the reduction and alkylation steps within a polyacrylamide gel can sometimes help to reduce side reactions due to the washing steps involved.[8]
Difficulty in quantifying methionine-containing peptides. Instability of the S-alkylated methionine adduct leading to neutral loss during MS analysis.- Optimize MS parameters: Adjust collision energy and other MS/MS parameters to control the fragmentation of the modified peptide. - Use targeted analysis: Develop a specific MS method to detect and quantify the expected neutral loss product.[6][11] - Label-free quantification: Be aware that the modification can alter the ionization efficiency of the peptide, which should be considered in label-free quantification approaches.

Data Presentation

Table 1: Reaction Conditions and Outcomes for Methionine Alkylation

ParameterConditionOutcomeReference(s)
pH Acidic (pH 2-5)Selective alkylation of methionine.[5][6]
Neutral to AlkalineReduced reactivity with methionine.[16]
Temperature 37 °CReaction proceeds to completion in approximately 3 days.[5]
Product Stability Mass SpectrometryProne to neutral loss of the modified side chain.[6][10][11]
Reagent IodoacetamideCan affect up to 80% of methionine-containing peptides.[15]

Table 2: Factors Influencing Lysine Alkylation

ParameterConditionInfluence on Lysine AlkylationReference(s)
pH Alkaline (pH > 8.5)Increased reactivity due to deprotonation of the ε-amino group.[1]
Reagent Concentration ExcessHigher incidence of off-target lysine modification.[2][3]
Temperature ElevatedCan increase the rate of side reactions.[1]
Reaction Time ProlongedGreater opportunity for non-specific modifications to occur.[1]

Experimental Protocols

Protocol 1: Quantification of Methionine and Lysine Side Reactions by HPLC-MS

Objective: To quantify the extent of methionine and lysine alkylation by this compound in a model peptide.

Materials:

  • Model peptide containing at least one methionine and one lysine residue (e.g., Ac-Met-Gly-Lys-Gly-OH)

  • This compound

  • Dithiothreitol (DTT)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH adjusted to various values: 4.0, 7.0, 8.5)

  • Formic acid

  • Acetonitrile (B52724) (ACN)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Prepare a 1 mg/mL stock solution of the model peptide in water.

  • Reaction Setup: In separate microcentrifuge tubes, set up the following reactions (total volume 100 µL):

    • pH 4.0: 50 µL of 50 mM ammonium bicarbonate pH 4.0, 10 µL of peptide stock, 10 µL of 100 mM DTT (for control without alkylation), or 10 µL of 100 mM this compound.

    • pH 7.0: 50 µL of 50 mM ammonium bicarbonate pH 7.0, 10 µL of peptide stock, 10 µL of 100 mM DTT, or 10 µL of 100 mM this compound.

    • pH 8.5: 50 µL of 50 mM ammonium bicarbonate pH 8.5, 10 µL of peptide stock, 10 µL of 100 mM DTT, or 10 µL of 100 mM this compound.

  • Incubation: Incubate the reaction mixtures at 37°C. Take aliquots at different time points (e.g., 1 hr, 4 hrs, 24 hrs, 72 hrs).

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Sample Preparation for HPLC-MS: Acidify the samples with formic acid to a final concentration of 0.1%.

  • HPLC-MS Analysis:

    • Inject the samples onto a C18 HPLC column.

    • Use a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Monitor the elution of the unmodified peptide and the modified products (mono- and di-alkylated species) by mass spectrometry.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the unmodified peptide and its alkylated forms.

    • Calculate the percentage of modification at each time point and pH by comparing the peak areas of the modified and unmodified peptides.

Protocol 2: In-solution Digestion and Analysis of a Protein for Off-Target Alkylation

Objective: To identify sites of methionine and lysine alkylation in a protein after a standard alkylation procedure.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin)

  • Denaturation buffer (e.g., 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., DTT)

  • This compound

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Trypsin (sequencing grade)

  • LC-MS/MS system

Procedure:

  • Protein Denaturation and Reduction:

    • Dissolve the protein in the denaturation buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the sample to room temperature.

  • Alkylation:

    • Add this compound to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench the excess this compound and incubate for 15 minutes.

  • Sample Preparation for Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate (pH 8) to reduce the urea concentration to below 1.5 M.

  • Tryptic Digestion:

    • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

    • Set the mass spectrometer to perform data-dependent acquisition, acquiring MS/MS spectra of the most abundant precursor ions.

  • Data Analysis:

    • Search the acquired MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Include variable modifications for the carboxymethylation of methionine and lysine in the search parameters.

    • Manually validate the MS/MS spectra of peptides identified with these modifications.

Visualizations

Reaction_Pathways cluster_methionine Methionine Side Reaction cluster_lysine Lysine Side Reaction Met Methionine Residue (-CH2-CH2-S-CH3) Sulfonium S-Carboxymethyl- methionine Sulfonium Ion Met->Sulfonium Alkylation (low pH) EtIA_Met This compound (ICH2COOEt) EtIA_Met->Sulfonium Lys Lysine Residue (- (CH2)4-NH2) AlkylatedLys Nε-Carboxymethyl- lysine Lys->AlkylatedLys Alkylation (alkaline pH) EtIA_Lys This compound (ICH2COOEt) EtIA_Lys->AlkylatedLys

Caption: Side reactions of this compound with methionine and lysine.

Experimental_Workflow start Protein Sample denature Denaturation & Reduction (Urea/Guanidine, DTT/TCEP) start->denature alkylate Alkylation (this compound) denature->alkylate quench Quench Excess Reagent (DTT/Cysteine) alkylate->quench digest Enzymatic Digestion (Trypsin) quench->digest desalt Peptide Desalting (C18) digest->desalt analysis LC-MS/MS Analysis desalt->analysis data_analysis Database Search & Modification Analysis analysis->data_analysis

Caption: General workflow for identifying off-target alkylation sites.

References

Technical Support Center: Preventing Ethyl Iodoacetate-Induced Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein precipitation issues encountered during experiments involving ethyl iodoacetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein experiments?

This compound is an alkylating agent used to modify cysteine residues in proteins. This process, known as alkylation, is crucial for preventing the re-formation of disulfide bonds after they have been reduced. This is a critical step in protein sequencing, mass spectrometry-based proteomics, and studies of protein folding to ensure that cysteine residues remain in a reduced state.[1]

Q2: Why does my protein precipitate after adding this compound?

Protein precipitation after the addition of this compound can occur due to several factors:

  • Increased Hydrophobicity: Alkylation of cysteine residues with this compound introduces a carboxymethyl group, which can increase the hydrophobicity of the protein surface. This can lead to aggregation and precipitation, especially if the protein is already prone to instability.

  • Off-Target Reactions: this compound is not entirely specific to cysteine residues. At higher concentrations or suboptimal pH, it can react with other amino acid residues such as methionine, histidine, and lysine. These "off-target" modifications can alter the protein's surface charge and conformation, leading to instability and precipitation.

  • Changes in pH: The addition of this compound can sometimes alter the pH of the reaction buffer, bringing the protein closer to its isoelectric point (pI), the pH at which it has no net charge and is least soluble.[2]

  • High Reagent Concentration: Using an excessive concentration of this compound increases the likelihood of both extensive surface modification and off-target reactions, both of which can promote aggregation.[3]

  • Inadequate Quenching: Failure to effectively quench the unreacted this compound after the desired reaction time allows for continued, non-specific modification of the protein, increasing the risk of precipitation.

Q3: Can the reaction conditions be optimized to prevent precipitation?

Yes, optimizing reaction conditions is key to preventing precipitation. Key parameters to consider are:

  • pH: Maintaining a pH that is at least one unit away from the protein's isoelectric point (pI) is crucial for maintaining its solubility.[4]

  • This compound Concentration: Using the lowest effective concentration of this compound can minimize off-target reactions and reduce the overall modification of the protein surface.

  • Temperature: Performing the alkylation reaction at a controlled temperature (e.g., room temperature or 4°C) can help maintain protein stability.[5]

  • Incubation Time: A shorter incubation time can limit the extent of modification and reduce the chances of precipitation.

Q4: What are solubility enhancers and can they help?

Solubility enhancers are additives that can help maintain protein stability and prevent aggregation. Common examples include:

  • Glycerol (B35011): Often used at concentrations of 5-20%, glycerol can stabilize proteins by promoting a more compact, native-like conformation.

  • Arginine: This amino acid can suppress protein aggregation by interacting with hydrophobic patches on the protein surface. A common working concentration is 50 mM.[5]

  • Mild Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.01-0.1%) to prevent hydrophobic aggregation.

Troubleshooting Guides

Issue 1: Immediate and heavy precipitation upon addition of this compound.
Potential Cause Troubleshooting Step Rationale
Incorrect Buffer pH Verify the pH of your reaction buffer. Ensure it is at least 1 pH unit away from your protein's isoelectric point (pI).Proteins are least soluble at their pI. Maintaining a buffer pH away from the pI increases the protein's net charge and electrostatic repulsion between molecules, preventing aggregation.[2]
High this compound Concentration Reduce the concentration of this compound. Start with a 2 to 5-fold molar excess over the reducing agent (e.g., DTT or TCEP) and optimize from there.A high concentration of the alkylating agent can lead to extensive and non-specific modification of the protein surface, increasing hydrophobicity and causing aggregation.[3]
High Protein Concentration Decrease the concentration of your protein sample.Highly concentrated protein solutions are more prone to aggregation and precipitation, especially when their surface properties are altered by alkylation.
Issue 2: Gradual precipitation during or after the alkylation reaction.
Potential Cause Troubleshooting Step Rationale
Suboptimal Temperature Perform the alkylation reaction at a lower temperature (e.g., 4°C instead of room temperature).Lower temperatures can help to stabilize the protein and slow down the aggregation process.[5]
Prolonged Incubation Time Reduce the incubation time for the alkylation step. A typical range is 30-60 minutes.Shorter incubation times limit the extent of both on-target and off-target modifications, reducing the risk of conformational changes that can lead to precipitation.[3]
Ineffective Quenching Ensure that the quenching step is performed promptly and with a sufficient excess of a quenching agent like DTT or L-cysteine.Unreacted this compound will continue to modify the protein non-specifically, leading to increased hydrophobicity and potential precipitation over time.
Protein Instability Add a solubility enhancer to your buffer before adding this compound.Additives like glycerol (5-20%) or arginine (50 mM) can help to stabilize the protein and prevent aggregation.[5]

Experimental Protocols

Protocol 1: Optimized Alkylation to Minimize Precipitation

This protocol is designed for a protein sample that is prone to precipitation during alkylation with this compound.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)

  • This compound stock solution (e.g., 500 mM in water or ethanol, freshly prepared and protected from light)

  • Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)

  • Solubility enhancer (optional, e.g., 50% glycerol or 1 M Arginine)

Procedure:

  • Initial Sample Preparation:

    • Start with your purified protein at a concentration of 1-5 mg/mL.

    • If desired, add a solubility enhancer to the protein solution. For example, add glycerol to a final concentration of 10% (v/v).

  • Reduction:

    • Add the reducing agent to a final concentration of 5-10 mM (e.g., 5-10 µL of 1 M DTT to 1 mL of protein solution).

    • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Add the freshly prepared this compound stock solution to a final concentration of 10-20 mM (a 2 to 4-fold molar excess over the reducing agent).

    • Incubate at room temperature for 30 minutes in the dark.

  • Quenching:

    • Add the quenching solution to a final concentration that is at least a 2-fold molar excess over the initial this compound concentration (e.g., 40 µL of 1 M DTT for an initial 20 mM this compound concentration in 1 mL).

    • Incubate for 15 minutes at room temperature in the dark.

  • Downstream Processing:

    • The alkylated protein is now ready for downstream applications such as buffer exchange, digestion, or analysis.

Protocol 2: Screening for Optimal Conditions

To determine the best conditions for your specific protein, a screening experiment can be performed.

Experimental Design:

Set up a matrix of conditions varying the following parameters:

ParameterCondition 1Condition 2Condition 3
pH 7.58.08.5
This compound (molar excess over reducing agent) 2x5x10x
Temperature (°C) 4Room Temp37
Solubility Enhancer None10% Glycerol50 mM Arginine

Procedure:

  • Prepare small-scale reactions for each condition.

  • Follow the general steps of reduction, alkylation, and quenching as outlined in Protocol 1.

  • After the quenching step, visually inspect each reaction for signs of precipitation.

  • For a more quantitative assessment, centrifuge the samples and measure the protein concentration in the supernatant using a method like the BCA assay.

Visualizations

Alkylation_Pathway Mechanism of Cysteine Alkylation by this compound Protein Protein with Reduced Cysteine (-SH) TransitionState SN2 Transition State Protein->TransitionState EthylIodoacetate This compound (ICH2COOC2H5) EthylIodoacetate->TransitionState AlkylatedProtein Alkylated Protein (-S-CH2COOC2H5) TransitionState->AlkylatedProtein Iodide Iodide Ion (I-) TransitionState->Iodide Troubleshooting_Workflow Troubleshooting Protein Precipitation during Alkylation Start Protein Precipitation Observed CheckpH Is pH far from pI? Start->CheckpH AdjustpH Adjust Buffer pH CheckpH->AdjustpH No CheckConc Is Reagent Concentration High? CheckpH->CheckConc Yes AdjustpH->CheckConc LowerConc Lower this compound Concentration CheckConc->LowerConc Yes CheckTempTime Optimize Temp & Time? CheckConc->CheckTempTime No LowerConc->CheckTempTime LowerTempTime Decrease Temperature and/or Incubation Time CheckTempTime->LowerTempTime Yes AddEnhancer Add Solubility Enhancer (e.g., Glycerol, Arginine) CheckTempTime->AddEnhancer No LowerTempTime->AddEnhancer Success Precipitation Prevented AddEnhancer->Success

References

optimal temperature and incubation time for ethyl iodoacetate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of ethyl iodoacetate in alkylation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the incubation period as needed. Reactions can range from 30 minutes to several hours.[1][2] - Increase Reaction Temperature: Gently heating the reaction mixture can increase the rate. For N-alkylation, temperatures can range from room temperature to 130°C.[3] For S-alkylation, temperatures between room temperature and 60°C are common.[1] Note that higher temperatures may lead to side reactions.[4] - Use a More Reactive System: If working with less reactive alkyl halides, consider adding a catalyst like potassium iodide (KI) to facilitate the reaction, especially if starting from ethyl bromoacetate (B1195939) or chloroacetate.[2]
Reagent Degradation - Use Fresh this compound: this compound is sensitive to light and moisture and can degrade over time. Store it properly in a cool, dark place and use freshly opened or purified reagent for best results. - Ensure Anhydrous Conditions: Water can react with strong bases used in N-alkylation reactions, reducing their effectiveness. Use anhydrous solvents and handle reagents under an inert atmosphere.
Suboptimal pH - Adjust pH for Thiol Alkylation: The alkylation of thiols is most efficient at a pH between 7.5 and 8.5, where the thiol group is deprotonated to the more reactive thiolate form.[1][5]
Poor Solubility - Choose an Appropriate Solvent: Ensure all reactants are soluble in the chosen solvent. For N-alkylation, polar aprotic solvents like DMF, acetonitrile (B52724), or acetone (B3395972) are often used.[2]

Issue 2: Formation of Multiple Products or Side Reactions

Potential Cause Troubleshooting Steps
Over-alkylation - Control Stoichiometry: Use a controlled molar ratio of this compound to your nucleophile. For mono-alkylation of amines, it is often beneficial to use an excess of the amine.[4] - Slow Addition of Reagent: Add the this compound dropwise to the reaction mixture to maintain a low concentration and minimize the chance of multiple alkylations.[4] - Lower Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity for the desired product.[4]
Reaction at Multiple Sites (e.g., N- vs. C-Alkylation) - Optimize Base and Solvent: The choice of base and solvent can significantly influence regioselectivity. For N-alkylation of indoles, strong bases like sodium hydride (NaH) in a polar aprotic solvent like DMF are often preferred.[6] - Adjust Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C-alkylated product.[6]
Hydrolysis of the Ester - Avoid Strongly Acidic or Basic Aqueous Conditions: If the desired product is the ethyl ester, be mindful that prolonged exposure to strong acids or bases, especially in the presence of water, can lead to hydrolysis of the ethyl ester group.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for N-alkylation of a primary amine with this compound?

A1: The optimal temperature can vary significantly depending on the reactivity of the amine and the desired outcome. A general starting point is room temperature. If the reaction is slow, the temperature can be increased. For less reactive amines or to drive the reaction to completion, temperatures up to 130°C have been reported for N-alkylation reactions.[3] It is recommended to monitor the reaction by TLC or LC-MS to find the optimal temperature for your specific substrate.[6]

Q2: How long should I run my S-alkylation reaction with a thiol?

A2: Incubation times for S-alkylation of thiols, particularly cysteine residues in peptides and proteins, typically range from 30 to 60 minutes at room temperature (27-30°C) or 37°C.[1] For complete alkylation, especially with complex substrates, the reaction time may need to be extended up to 3 hours.[1]

Q3: My reaction is not working. Could my this compound have gone bad?

A3: Yes, this compound is sensitive to light and can decompose over time, which will reduce its reactivity. It should be stored in a dark place. If you suspect degradation, it is best to use a fresh bottle or purify the reagent before use.

Q4: What is the role of a base in N-alkylation reactions with this compound?

A4: A base is typically required to deprotonate the amine, making it a more potent nucleophile. The choice of base is crucial; for primary and secondary amines, inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[2][4] For less acidic N-H bonds, such as in indoles, a stronger base like sodium hydride (NaH) is often necessary for complete deprotonation.[6]

Q5: Can I perform an O-alkylation of a carboxylic acid with this compound?

A5: Yes, O-alkylation of carboxylic acids to form esters is a common reaction. This is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF or acetone. The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile to attack the this compound.

Data Presentation: Recommended Reaction Conditions

The following tables summarize general starting conditions for reactions with this compound. These may require optimization for your specific substrate.

Table 1: N-Alkylation of Amines

Amine TypeBaseSolventTemperature (°C)Time
Primary AmineK₂CO₃, NaHCO₃Acetonitrile, DMFRoom Temp - 802 - 24 h
Secondary AmineK₂CO₃, DIPEAAcetonitrile, DMFRoom Temp - 1002 - 24 h
IndoleNaHDMF, THF0 - 801 - 12 h[6]

Table 2: S-Alkylation of Thiols

SubstratepHSolventTemperature (°C)Time
Peptides/Proteins (Cysteine)7.5 - 8.5Aqueous BufferRoom Temp - 6030 min - 3 h[1]
Small Molecule Thiols- (Base like K₂CO₃ can be used)DMF, EthanolRoom Temp1 - 6 h

Table 3: O-Alkylation of Carboxylic Acids

SubstrateBaseSolventTemperature (°C)Time
Carboxylic AcidK₂CO₃, Cs₂CO₃DMF, AcetoneRoom Temp - 602 - 12 h

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in an anhydrous solvent such as acetonitrile or DMF.

  • Addition of Base: Add a suitable base, for example, potassium carbonate (1.5 - 2.0 eq.).

  • Addition of this compound: To the stirred suspension, add this compound (1.0 - 1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80°C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for S-Alkylation of a Thiol in a Peptide

  • Sample Preparation: Dissolve the peptide containing free cysteine residues in a buffer solution at pH 7.5-8.0 (e.g., 50-100 mM ammonium (B1175870) bicarbonate).[1]

  • Alkylation: Add a freshly prepared solution of this compound to the peptide solution. The final concentration of this compound should be in molar excess (e.g., 10-fold) to the concentration of thiol groups.

  • Incubation: Incubate the reaction mixture in the dark at room temperature (27-30°C) or 37°C for 30-60 minutes.[1]

  • Quenching: Quench the reaction by adding a reducing agent like dithiothreitol (B142953) (DTT) to consume the excess this compound.

  • Sample Cleanup: The alkylated peptide can then be purified using methods like HPLC or solid-phase extraction.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification prep_nucleophile Dissolve Nucleophile (Amine, Thiol, etc.) prep_base Add Base (if required) prep_nucleophile->prep_base prep_solvent in Anhydrous Solvent prep_base->prep_solvent add_eia Add this compound (dropwise) prep_solvent->add_eia stir_heat Stir and/or Heat (Monitor by TLC/LC-MS) add_eia->stir_heat quench Quench Reaction stir_heat->quench extract Aqueous Work-up & Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify end purify->end start start->prep_nucleophile

Caption: General experimental workflow for this compound alkylation reactions.

troubleshooting_logic cluster_causes cluster_solutions start Low Product Yield? cause1 Incomplete Reaction start->cause1 cause2 Reagent Degradation start->cause2 cause3 Suboptimal Conditions (pH, Solvent) start->cause3 sol1 Increase Time/Temp Add Catalyst (KI) cause1->sol1 sol2 Use Fresh Reagent Ensure Anhydrous Conditions cause2->sol2 sol3 Adjust pH (for thiols) Change Solvent cause3->sol3

References

Technical Support Center: Stability of Ethyl Iodoacetate in Aqueous Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl iodoacetate in aqueous buffer solutions.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is turning yellow/brown. What is happening?

A1: this compound is sensitive to light and can decompose over time, releasing free iodine, which imparts a yellow or brown color to the solution.[1] To minimize degradation, always store this compound in a dark, cool place (2-8°C) and protect it from light during experiments by using amber vials or wrapping containers in foil.[1][2] For best results, prepare fresh solutions before use.

Q2: I am seeing variable results in my experiments using this compound. What could be the cause?

A2: Variability in results when using this compound can stem from its instability in aqueous buffer solutions. The primary degradation pathway is hydrolysis, which is highly dependent on the pH of the buffer. The rate of hydrolysis for similar esters is generally lowest in the neutral pH range and increases under both acidic and alkaline conditions. Additionally, the type of buffer used can significantly impact stability.

Q3: Which buffers are recommended for use with this compound?

A3: It is recommended to use non-nucleophilic buffers to minimize the degradation of this compound. Good choices include:

  • Phosphate buffers (e.g., PBS): These are generally inert and provide good buffering capacity around physiological pH.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer that is widely used in cell culture and biochemical assays and is not expected to react with this compound.

  • MOPS (3-(N-morpholino)propanesulfonic acid): Another Good's buffer that is a suitable alternative to HEPES.

Q4: Are there any buffers I should avoid when working with this compound?

A4: Yes. Buffers containing primary or secondary amines, which are nucleophilic, can directly react with this compound through nucleophilic substitution. This reaction will consume your reagent and can interfere with your experiment. Buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane): The primary amine in Tris is a nucleophile that can attack the electrophilic carbon of this compound, leading to the formation of a covalent adduct and inactivating the this compound.

  • Glycine (B1666218): The amino group in glycine is also nucleophilic and can react with this compound.

Troubleshooting Guides

Issue 1: Inconsistent or No Reaction with Target Molecule
Potential Cause Troubleshooting Steps
Degradation of this compound Stock Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol) immediately before use. Protect the stock solution from light.
Rapid Hydrolysis in Buffer Ensure the pH of your aqueous buffer is in the neutral range (pH 6.5-7.5) to minimize the rate of hydrolysis. If your experiment requires a higher or lower pH, be aware that the stability of this compound will be reduced, and you may need to adjust the concentration or reaction time accordingly.
Reaction with Buffer Components If you are using a buffer like Tris or glycine, switch to a non-nucleophilic buffer such as phosphate, HEPES, or MOPS.
Incorrect Concentration Verify the concentration of your this compound stock solution. Due to its volatility and potential for degradation, the actual concentration may be lower than calculated.
Issue 2: Appearance of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Potential Cause Troubleshooting Steps
Hydrolysis Products The primary hydrolysis products of this compound are iodoacetic acid and ethanol (B145695). If you are using a mass spectrometer, look for the corresponding molecular ions.
Buffer Adducts If using a nucleophilic buffer like Tris, you may observe peaks corresponding to the reaction product of Tris and this compound.
Reaction with Other Sample Components This compound is a reactive alkylating agent and can react with other nucleophiles in your sample, such as thiols (e.g., from proteins or reducing agents like DTT).

Data Presentation

Buffer System pH Range Expected Stability Potential Issues
Phosphate6.0 - 8.0Moderate to GoodGenerally inert.
HEPES7.0 - 8.0GoodGenerally inert.
MOPS6.5 - 7.9GoodGenerally inert.
Tris7.5 - 9.0PoorNucleophilic reaction with the buffer.
Glycine8.0 - 11.0PoorNucleophilic reaction with the buffer and higher pH accelerates hydrolysis.
Acetate3.8 - 5.8PoorAcid-catalyzed hydrolysis.
Carbonate9.2 - 10.8Very PoorBase-catalyzed hydrolysis.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general method to determine the stability of this compound in a buffer of interest using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • Buffer of choice (e.g., 50 mM sodium phosphate, pH 7.4)
  • Acetonitrile (B52724) (HPLC grade)
  • Water (HPLC grade)
  • Formic acid or phosphoric acid (for mobile phase acidification)
  • HPLC system with a C18 reverse-phase column and UV detector

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of this compound in acetonitrile.
  • Buffer Solution: Prepare the desired aqueous buffer at the target pH and concentration.
  • Mobile Phase: Prepare an appropriate mobile phase for HPLC analysis. A common mobile phase for separating this compound is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).

3. Stability Experiment:

  • Equilibrate the buffer solution to the desired experimental temperature (e.g., 25°C or 37°C).
  • At time zero (t=0), spike a known volume of the this compound stock solution into the buffer to achieve the desired final concentration (e.g., 1 mM). Mix thoroughly.
  • Immediately withdraw an aliquot of the reaction mixture, and if necessary, quench the degradation by diluting it in the mobile phase or a suitable organic solvent. This is your t=0 sample.
  • Incubate the remaining reaction mixture at the chosen temperature, protected from light.
  • Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot immediately.

4. HPLC Analysis:

  • Inject the quenched samples onto the HPLC system.
  • Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 210 nm).
  • Record the peak area of this compound for each time point.

5. Data Analysis:

  • Plot the peak area of this compound as a function of time.
  • Determine the degradation kinetics by fitting the data to an appropriate kinetic model (e.g., first-order decay).
  • Calculate the rate constant (k) and the half-life (t½) of this compound in the tested buffer.

Visualizations

cluster_hydrolysis Hydrolysis Degradation Pathway Ethyl_Iodoacetate This compound (ICH2COOCH2CH3) Products Iodoacetic Acid (ICH2COOH) + Ethanol (CH3CH2OH) Ethyl_Iodoacetate->Products H+ or OH- H2O Water

Caption: Primary hydrolysis pathway of this compound in aqueous solutions.

cluster_tris_reaction Reaction with Tris Buffer Ethyl_Iodoacetate This compound Adduct Inactive Tris-Adduct Ethyl_Iodoacetate->Adduct Tris Tris Buffer (Primary Amine) Tris->Adduct Nucleophilic Attack

Caption: Nucleophilic substitution reaction of this compound with Tris buffer.

Start Experiment Failure: Inconsistent or No Reaction Check_Buffer Is the buffer Tris or Glycine? Start->Check_Buffer Change_Buffer Switch to a non-nucleophilic buffer (e.g., Phosphate, HEPES). Check_Buffer->Change_Buffer Yes Check_pH Is the buffer pH outside 6.5-7.5? Check_Buffer->Check_pH No Re-evaluate Re-evaluate experiment Change_Buffer->Re-evaluate Adjust_pH Adjust pH to neutral range to minimize hydrolysis. Check_pH->Adjust_pH Yes Check_Stock Is the stock solution old or discolored? Check_pH->Check_Stock No Adjust_pH->Re-evaluate New_Stock Prepare a fresh stock solution and protect from light. Check_Stock->New_Stock Yes Check_Stock->Re-evaluate No New_Stock->Re-evaluate

Caption: Troubleshooting workflow for this compound reaction failure.

References

Technical Support Center: Managing Ethyl Iodoacetate Artifacts in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate artifacts arising from the use of ethyl iodoacetate as a cysteine alkylating agent in mass spectrometry-based proteomics workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in proteomics?

This compound (EIA) is an alkylating agent used to modify cysteine residues in proteins. In a typical bottom-up proteomics workflow, proteins are first denatured and the disulfide bonds between cysteine residues are reduced. To prevent these bonds from reforming, a reactive compound is needed to cap the resulting free thiol (-SH) groups. This compound, similar to the more commonly used iodoacetamide (B48618) (IAM), serves this purpose by covalently binding to cysteine residues. This process, known as alkylation, ensures that proteins remain in a linearized state, which is crucial for effective enzymatic digestion and subsequent analysis by mass spectrometry.

Q2: What are this compound artifacts in mass spectrometry data?

This compound artifacts are undesirable modifications on peptides that appear in mass spectrometry data, originating from the high reactivity of EIA. While the intended target is the thiol group of cysteine, EIA can also react with other nucleophilic sites on a peptide. These "off-target" reactions create unexpected mass shifts in the data, which can complicate peptide identification and quantification. The most common artifacts are the result of the ethylcarboxymethylation of amino acid residues other than cysteine.

Q3: Which amino acid residues are most susceptible to off-target alkylation by this compound?

Based on extensive studies of similar iodine-containing alkylating agents like iodoacetamide and iodoacetic acid, the following amino acid residues and sites are most likely to undergo off-target modification by this compound:[1][2][3]

  • Methionine (Met): The sulfur atom in the methionine side chain is susceptible to alkylation.

  • Histidine (His): The imidazole (B134444) ring of histidine can be alkylated.

  • Lysine (B10760008) (Lys): The primary amine in the lysine side chain can be modified.

  • Aspartic Acid (Asp) & Glutamic Acid (Glu): The carboxyl groups in their side chains can be esterified.

  • Peptide N-terminus: The free alpha-amino group at the beginning of a peptide chain is a common site for off-target alkylation.[1]

Q4: How can I identify potential this compound artifacts in my data?

Artifacts can be identified by searching for specific mass additions to peptides that do not contain cysteine or that already have the expected cysteine modification. The reaction of this compound with a thiol group results in the addition of an ethyl carboxymethyl group (-CH₂COOCH₂CH₃), which has a monoisotopic mass of +87.0446 Da .

When analyzing your data, you should perform a search that includes this mass shift as a variable modification on the susceptible amino acids listed in Q3.

Troubleshooting Guide

This guide addresses common issues related to the appearance of this compound artifacts in mass spectrometry data.

Issue 1: High incidence of non-cysteine peptide modifications.

If your data shows a large number of peptides modified with +87.0446 Da on residues other than cysteine, it is likely due to over-alkylation.

Possible Causes:

  • Excessive concentration of this compound: Using a much higher concentration of the alkylating agent than necessary increases the likelihood of side reactions.

  • Prolonged reaction time: Allowing the alkylation reaction to proceed for too long can lead to the modification of less reactive sites.

  • Suboptimal pH: The pH of the reaction buffer can influence the reactivity of different amino acid side chains.

Solutions:

  • Optimize Reagent Concentration: Perform a titration experiment to determine the lowest effective concentration of this compound that still achieves complete alkylation of cysteine residues.

  • Reduce Incubation Time: Shorten the duration of the alkylation step. A typical starting point is 15-30 minutes at room temperature in the dark.[1]

  • Quench the Reaction: Actively stop the alkylation reaction by adding a quenching agent with a high concentration of thiol groups. This will consume any remaining unreacted this compound.

Issue 2: Poor identification rates for methionine-containing peptides.

A notable decrease in the identification of peptides containing methionine can be an indicator of a specific type of artifact.

Possible Cause:

  • Alkylation of Methionine and Subsequent Fragmentation: Similar to what is observed with iodoacetamide, this compound can alkylate methionine.[1] This modified methionine is prone to a characteristic neutral loss of its side chain during fragmentation in the mass spectrometer (e.g., collision-induced dissociation). This fragmentation pattern can complicate database searching and lead to failed peptide identifications. Studies with iodoacetamide have identified a prominent neutral loss of 48 Da from the alkylated methionine residue.[3]

Solutions:

  • Modify Database Search Parameters: Include the variable modification of +87.0446 Da on methionine in your search parameters. Additionally, if your software allows, specify a neutral loss from this modified residue.

  • Use an Alternative Alkylating Agent: If methionine-containing peptides are critical to your study, consider using an alkylating agent with a lower propensity for modifying methionine, such as chloroacetamide.[4] However, be aware that alternative reagents may introduce different types of artifacts, such as increased methionine oxidation.[4]

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following table, adapted from studies on iodoacetamide (IAM) and chloroacetamide (CAA), illustrates the trade-offs in off-target modifications. This can serve as a guide for what to expect.

Alkylating AgentCysteine Alkylation EfficiencyMethionine OxidationOther Off-Target Alkylations (Lys, His, N-terminus)
Iodoacetamide (IAM) HighLow to ModeratePresent
Chloroacetamide (CAA) HighHighReduced compared to IAM

Data synthesized from multiple sources indicating general trends.[4][5] Iodine-containing reagents like iodoacetamide (and by extension, this compound) are known to cause a higher number of off-target alkylations compared to non-iodine-containing reagents.[1][2]

Experimental Protocols

Protocol 1: Quenching the Alkylation Reaction

This protocol should be performed immediately after the alkylation step to neutralize any excess this compound.

Materials:

  • Dithiothreitol (DTT) or 2-Mercaptoethanol (BME) solution

  • Alkylated protein sample

Procedure:

  • Following the incubation of your protein sample with this compound, add a thiol-containing quenching agent. A common choice is DTT, added to a final concentration that is in molar excess of the initial this compound concentration (e.g., 5-10 mM final DTT concentration).

  • Incubate the mixture for 15 minutes at room temperature.

  • The quenched sample is now ready for downstream processing, such as enzymatic digestion. It is still recommended to perform a sample cleanup step to remove the quenching agent and other byproducts.

Protocol 2: Post-Digestion Peptide Cleanup using C18 Spin Columns

This protocol is designed to remove salts, detergents, and unreacted reagents (including quenched this compound) from your peptide sample prior to mass spectrometry analysis.

Materials:

  • C18 spin column (e.g., ZipTip)

  • Wetting Solution: 100% Acetonitrile (ACN)

  • Equilibration Solution: 0.1% Trifluoroacetic Acid (TFA) in water

  • Wash Solution: 0.1% TFA in water

  • Elution Solution: 70% ACN / 0.1% TFA in water

Procedure:

  • Wetting: Add 10 µL of Wetting Solution to the C18 spin column and centrifuge for the time and speed recommended by the manufacturer. Discard the flow-through.

  • Equilibration: Add 10 µL of Equilibration Solution to the column and centrifuge. Repeat this step once more.

  • Sample Loading: Acidify your peptide sample by adding TFA to a final concentration of 0.1%. Load the sample onto the C18 resin by gently pipetting up and down, or by centrifugation as per the manufacturer's instructions.

  • Washing: Add 10 µL of Wash Solution to the column and centrifuge. This step removes salts and other hydrophilic contaminants. Repeat the wash step 2-3 times.

  • Elution: Add 10 µL of Elution Solution to the column. Centrifuge and collect the flow-through, which contains your purified peptides. The sample is now ready for final preparation for MS analysis (e.g., drying and resuspension in an appropriate buffer).

Visualizations

Experimental Workflow for Artifact Reduction

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup Reduction Protein Reduction (e.g., DTT, TCEP) Alkylation Cysteine Alkylation (this compound) Reduction->Alkylation Prevent disulfide reformation Quench Quench Reaction (e.g., excess DTT) Alkylation->Quench Stop side reactions Digestion Enzymatic Digestion (e.g., Trypsin) Quench->Digestion Cleanup Peptide Cleanup (e.g., C18 Spin Column) Digestion->Cleanup Remove contaminants MS_Analysis LC-MS/MS Analysis Cleanup->MS_Analysis

Caption: Workflow for protein sample preparation with a dedicated quenching step to minimize this compound artifacts.

Troubleshooting Logic for Off-Target Modifications

troubleshooting_logic Start High incidence of off-target modifications observed in MS data Cause1 Cause: Excessive Reagent Concentration? Start->Cause1 Cause2 Cause: Prolonged Reaction Time? Start->Cause2 Cause3 Cause: No Quenching Step? Start->Cause3 Solution1 Solution: Titrate to find optimal [this compound] Cause1->Solution1 Solution2 Solution: Reduce alkylation incubation time (e.g., 15-30 min) Cause2->Solution2 Solution3 Solution: Add quenching agent (e.g., excess DTT) post-alkylation Cause3->Solution3 Cleanup Implement Post-Digestion Cleanup (e.g., C18) Solution3->Cleanup

Caption: Decision tree for troubleshooting the root causes of excessive off-target alkylation by this compound.

References

Validation & Comparative

Ethyl Iodoacetate vs. Iodoacetamide: A Comparative Guide to Cysteine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of proteomics, protein functional analysis, and drug discovery. The choice of alkylating agent is critical for achieving specific, efficient, and reproducible results. This guide provides an objective comparison of two common haloacetyl reagents, ethyl iodoacetate and iodoacetamide (B48618), for the modification of cysteine residues, supported by experimental data and detailed protocols.

Introduction

Cysteine, with its nucleophilic thiol group, is a frequent target for chemical modification. Alkylation of this residue is a fundamental technique used to prevent the formation of disulfide bonds, to introduce labels for detection and quantification, and to probe the functional role of specific cysteine residues. This compound and iodoacetamide are both effective alkylating agents that react with the sulfhydryl group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction. However, their distinct chemical properties lead to differences in reactivity, specificity, and handling, which can significantly impact experimental outcomes.

Mechanism of Action

Both this compound and iodoacetamide react with the deprotonated thiol group (thiolate) of a cysteine residue. The thiolate acts as a nucleophile, attacking the carbon atom adjacent to the iodine. This results in the displacement of the iodide ion and the formation of a stable thioether bond.

The key difference lies in the resulting modification. Iodoacetamide results in the formation of an S-carboxyamidomethylcysteine, a neutral modification. In contrast, this compound forms an S-carbethoxymethylcysteine, which can be hydrolyzed to S-carboxymethylcysteine, introducing a negative charge at the modification site. This charge alteration can be a critical consideration for downstream applications such as isoelectric focusing.

Cysteine_Modification_Mechanisms Figure 1: Reaction Mechanisms of Cysteine Modification cluster_IAA Iodoacetamide cluster_EIA This compound Cys_SH_IAA Cysteine-SH Product_IAA S-Carboxyamidomethylcysteine (Cysteine-S-CH2-CONH2) Cys_SH_IAA->Product_IAA SN2 Reaction IAA Iodoacetamide (I-CH2-CONH2) IAA->Product_IAA Cys_SH_EIA Cysteine-SH Product_EIA S-Carbethoxymethylcysteine (Cysteine-S-CH2-COOCH2CH3) Cys_SH_EIA->Product_EIA SN2 Reaction EIA This compound (I-CH2-COOCH2CH3) EIA->Product_EIA Product_Hydrolysis S-Carboxymethylcysteine (Cysteine-S-CH2-COOH) Product_EIA->Product_Hydrolysis e.g., acid hydrolysis Hydrolysis Hydrolysis

Figure 1: Reaction Mechanisms of Cysteine Modification

Performance Comparison: this compound vs. Iodoacetamide

The choice between this compound and iodoacetamide often depends on the specific requirements of the experiment, including the desired reactivity, specificity, and the nature of the downstream analysis.

FeatureThis compoundIodoacetamideCitation
Reactivity Less reactiveMore reactive[1]
Second-Order Rate Constant (k₂) with Cysteine Not widely reported, but lower than iodoacetamide~0.6 M⁻¹s⁻¹[2]
Reaction pH Optimal at pH > 8Optimal at pH > 8[3]
Resulting Modification S-carbethoxymethylcysteine (hydrolyzes to S-carboxymethylcysteine)S-carboxyamidomethylcysteine
Charge of Modification Neutral initially, becomes negative upon hydrolysisNeutral
Specificity Primarily targets cysteines; potential for side reactionsPrimarily targets cysteines; known to react with other residues (e.g., Met, Lys, His) at higher pH and concentrations[4][5]
Common Side Reactions Alkylation of methionine, lysine, histidine, and N-terminusAlkylation of methionine, lysine, histidine, and N-terminus[4][5]
Stability of Reagent Light-sensitiveLight-sensitive, should be prepared fresh[6]
Impact on Mass Spectrometry Introduces a mass shift of +88.036 Da (ethyl ester) or +58.005 Da (acid)Introduces a mass shift of +57.021 Da[4]

Experimental Protocols

The following are generalized protocols for the alkylation of cysteine residues in protein samples for mass spectrometry analysis. Note: Optimal conditions (e.g., concentration, incubation time, and temperature) may vary depending on the protein and should be empirically determined.

Protocol 1: In-Solution Alkylation with Iodoacetamide

This protocol is suitable for proteins in solution, such as cell lysates or purified protein samples.

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol (DTT) or 20 mM Tris(2-carboxyethyl)phosphine (TCEP))

  • Iodoacetamide (IAM) solution (e.g., 55 mM in 100 mM Tris-HCl, pH 8.5, prepared fresh and protected from light)

  • Quenching solution (e.g., 20 mM DTT)

  • Trypsin solution (for subsequent digestion)

Procedure:

  • Denaturation and Reduction: Dissolve the protein sample in denaturation buffer. Add the reducing agent to the desired final concentration. Incubate at 56°C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the freshly prepared iodoacetamide solution to a final concentration of approximately 2-fold molar excess over the reducing agent. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Add the quenching solution to consume excess iodoacetamide. Incubate in the dark at room temperature for 15 minutes.

  • Sample Preparation for Mass Spectrometry: The sample is now ready for buffer exchange, digestion with trypsin, and subsequent mass spectrometry analysis.

Protocol 2: In-Solution Alkylation with this compound

This protocol is an adaptation for this compound, considering its lower reactivity.

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT or 20 mM TCEP)

  • This compound (EIA) solution (e.g., 100 mM in ethanol (B145695) or acetonitrile, prepare fresh)

  • Quenching solution (e.g., 20 mM DTT)

  • Trypsin solution (for subsequent digestion)

Procedure:

  • Denaturation and Reduction: Follow the same procedure as in Protocol 1.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the freshly prepared this compound solution to a final concentration of approximately 2-3 fold molar excess over the reducing agent. Incubate in the dark at room temperature for 60-90 minutes. A longer incubation time may be necessary due to the lower reactivity of EIA.

  • Quenching: Add the quenching solution to consume excess this compound. Incubate in the dark at room temperature for 15 minutes.

  • Sample Preparation for Mass Spectrometry: The sample is now ready for buffer exchange, digestion with trypsin, and subsequent mass spectrometry analysis.

Experimental_Workflow Figure 2: General Experimental Workflow for Cysteine Alkylation Start Protein Sample Denature Denaturation & Reduction (e.g., Urea/DTT) Start->Denature Alkylate Alkylation (Iodoacetamide or this compound) Denature->Alkylate Quench Quench Excess Reagent (e.g., DTT) Alkylate->Quench Digest Proteolytic Digestion (e.g., Trypsin) Quench->Digest MS Mass Spectrometry Analysis Digest->MS

Figure 2: General Experimental Workflow for Cysteine Alkylation

Conclusion

Both this compound and iodoacetamide are valuable reagents for the alkylation of cysteine residues. Iodoacetamide is the more commonly used reagent due to its higher reactivity, leading to faster and more complete reactions.[1] However, this increased reactivity can also result in a higher incidence of off-target modifications.[4][5] this compound, while less reactive, can be a suitable alternative, particularly when minimizing side reactions is a priority or when the introduction of a potential negative charge upon hydrolysis is desired for specific analytical purposes. The choice between these two reagents should be guided by the specific experimental goals, the nature of the protein sample, and the requirements of the downstream analytical techniques. Careful optimization of reaction conditions is crucial to ensure efficient and specific cysteine modification while minimizing unwanted side reactions.

References

A Head-to-Head Battle for Cysteine: Ethyl Iodoacetate vs. N-Ethylmaleimide in Thiol Blocking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, structural biology, and drug discovery, the effective blocking of cysteine residues is a critical step to prevent unwanted disulfide bond formation and ensure experimental accuracy. This guide provides an in-depth, objective comparison of two commonly employed thiol-blocking agents: ethyl iodoacetate and N-ethylmaleimide (NEM). By examining their mechanisms of action, reaction kinetics, specificity, and potential off-target effects, supported by experimental data, this document aims to equip researchers with the knowledge to make an informed decision for their specific applications.

At a Glance: Key Performance Characteristics

The choice between this compound and N-ethylmaleimide hinges on a balance of reactivity, specificity, and the experimental conditions of a given study. While both effectively alkylate thiol groups, their performance metrics differ significantly. Below is a summary of their key characteristics, with iodoacetamide (B48618) (IAM) data used as a proxy for this compound due to the prevalence of literature on IAM. The reactivity of this compound is expected to be comparable to that of iodoacetamide.

FeatureThis compound (as Iodoacetamide)N-Ethylmaleimide (NEM)
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael Addition
Primary Target Thiol group of CysteineThiol group of Cysteine
Optimal pH 7.5 - 8.5[1]6.5 - 7.5[2]
Reaction Speed SlowerFaster[1]
Specificity High for Cysteine at optimal pH.High for Cysteine at optimal pH.
Common Off-Target Residues Methionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus[3]Lysine, Histidine (at pH > 7.5)[1][2]
Reversibility IrreversibleGenerally considered irreversible, but some studies suggest potential for reversibility under certain conditions.

Delving into the Chemistry: Mechanisms of Action

The distinct reactivity of this compound and NEM stems from their different chemical structures and reaction mechanisms.

This compound , a member of the haloacetyl family, reacts with the nucleophilic thiolate anion of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction. In this process, the thiolate attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond. This reaction is highly dependent on the deprotonation of the thiol group, and is therefore more efficient at a slightly alkaline pH where the thiolate form is more prevalent[1].

N-Ethylmaleimide , on the other hand, reacts with thiols through a Michael addition mechanism[1]. The thiolate anion attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide (B117702) ring, leading to the formation of a stable thioether linkage. This reaction is generally faster than the SN2 reaction of iodoacetyl compounds and is less dependent on pH[1].

cluster_EIA This compound Reaction cluster_NEM N-Ethylmaleimide Reaction EIA This compound Product_EIA S-Carboxymethylcysteine (Blocked Thiol) EIA->Product_EIA SN2 Reaction Thiolate_EIA Protein-SH (Thiolate) Thiolate_EIA->EIA Nucleophilic Attack NEM N-Ethylmaleimide Product_NEM Thioether Adduct (Blocked Thiol) NEM->Product_NEM Michael Addition Thiolate_NEM Protein-SH (Thiolate) Thiolate_NEM->NEM Nucleophilic Attack

Figure 1: Reaction mechanisms of this compound and N-Ethylmaleimide with protein thiols.

Performance Under the Microscope: A Data-Driven Comparison

While direct comparative kinetic data for this compound is limited, studies on its close analog, iodoacetamide (IAM), provide valuable insights.

ParameterIodoacetamide (IAM)N-Ethylmaleimide (NEM)Reference
Second-order rate constant with Cysteine (M-1s-1) ~0.6 (at pH 7)~238 (at pH 7)[4] (IAM),[5] (NEM)
Optimal pH Range 7.5 - 8.56.5 - 7.5[1][2]
Typical Reaction Time 30 - 60 minutes5 - 30 minutes[6]
Typical Concentration 10 - 50 mM5 - 20 mM[6]

As the data indicates, NEM exhibits significantly faster reaction kinetics with cysteine at neutral pH compared to iodoacetamide. This rapid reaction can be advantageous in minimizing incubation times and reducing the potential for sample degradation.

Specificity and Off-Target Effects: A Critical Consideration

The ideal thiol-blocking reagent would react exclusively with cysteine residues. However, both this compound and NEM can exhibit off-target reactivity, particularly under non-optimal conditions.

Iodine-containing reagents like this compound (and iodoacetamide) have been shown to react with other nucleophilic amino acid side chains, including methionine, histidine, lysine, aspartate, and glutamate, as well as the N-terminus of proteins[3]. This lack of absolute specificity can be a significant drawback in proteomics studies, as it can lead to unexpected mass shifts and complicate data analysis.

N-ethylmaleimide is generally more specific to thiols, especially within its optimal pH range of 6.5-7.5[2]. However, at pH values above 7.5, its reactivity with amino groups, such as the side chain of lysine, increases[1][2]. For studies requiring high specificity, careful control of pH is crucial when using NEM.

cluster_EIA This compound Off-Targets cluster_NEM N-Ethylmaleimide Off-Targets EIA This compound Met Methionine EIA->Met Lys_EIA Lysine EIA->Lys_EIA His_EIA Histidine EIA->His_EIA Asp Aspartate EIA->Asp Glu Glutamate EIA->Glu N_Term_EIA N-terminus EIA->N_Term_EIA NEM N-Ethylmaleimide Lys_NEM Lysine (pH > 7.5) NEM->Lys_NEM His_NEM Histidine (pH > 7.5) NEM->His_NEM

Figure 2: Potential off-target amino acid residues for this compound and N-Ethylmaleimide.

Experimental Protocols

Precise and consistent experimental execution is paramount for reliable thiol blocking. Below are detailed protocols for in-solution protein alkylation using this compound (adapted from iodoacetamide protocols) and N-ethylmaleimide for mass spectrometry applications.

In-Solution Protein Alkylation Workflow

Protein Protein Sample Reduction Reduction (e.g., DTT, TCEP) Protein->Reduction Alkylation Alkylation (this compound or NEM) Reduction->Alkylation Quenching Quenching (e.g., DTT) Alkylation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion MS Mass Spectrometry Analysis Digestion->MS

Figure 3: General workflow for in-solution protein alkylation for mass spectrometry.

Protocol 1: Thiol Blocking with this compound

This protocol is adapted from standard procedures for iodoacetamide and should be optimized for your specific protein and downstream application.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M urea)

  • Reducing agent stock solution (e.g., 200 mM Dithiothreitol (DTT) in water)

  • This compound stock solution (e.g., 500 mM in ethanol (B145695) or DMSO, freshly prepared and protected from light)

  • Quenching solution (e.g., 200 mM DTT in water)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Trypsin solution

Procedure:

  • Reduction: To your protein solution, add the reducing agent to a final concentration of 10 mM (e.g., 5 µL of 200 mM DTT to a 95 µL sample). Incubate for 1 hour at 37°C.

  • Alkylation: Add the freshly prepared this compound stock solution to a final concentration of 25-50 mM. Incubate for 30-45 minutes at room temperature in the dark.

  • Quenching: Add the quenching solution to a final concentration of 20 mM to consume any excess this compound. Incubate for 15 minutes at room temperature in the dark.

  • Buffer Exchange/Cleanup: Remove the urea (B33335) and excess reagents by buffer exchange into 50 mM ammonium bicarbonate, pH 8.0, using a desalting column or dialysis.

  • Digestion: Proceed with your standard enzymatic digestion protocol (e.g., add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C).

  • Sample Preparation for MS: Acidify the sample with formic acid and desalt using a C18 spin column before analysis by mass spectrometry.

Protocol 2: Thiol Blocking with N-Ethylmaleimide (NEM)

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 7.0, 8 M urea)

  • Reducing agent stock solution (e.g., 100 mM Tris(2-carboxyethyl)phosphine (TCEP) in water)

  • N-Ethylmaleimide (NEM) stock solution (e.g., 200 mM in water or ethanol, freshly prepared)

  • Quenching solution (e.g., 200 mM DTT in water)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Trypsin solution

Procedure:

  • Reduction: To your protein solution, add the reducing agent to a final concentration of 5 mM (e.g., 5 µL of 100 mM TCEP to a 95 µL sample). Incubate for 30 minutes at room temperature.

  • Alkylation: Add the freshly prepared NEM stock solution to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.

  • Quenching: Add the quenching solution to a final concentration of 20 mM to react with any unreacted NEM. Incubate for 15 minutes at room temperature.

  • Buffer Exchange/Cleanup: Perform buffer exchange into 50 mM ammonium bicarbonate, pH 8.0, to remove urea and excess reagents.

  • Digestion: Proceed with your standard enzymatic digestion protocol.

  • Sample Preparation for MS: Acidify and desalt the sample prior to mass spectrometry analysis.

Conclusion and Recommendations

The selection of an appropriate thiol-blocking agent is a critical decision in experimental design.

Choose this compound (or other iodoacetyl derivatives) when:

  • You are following established protocols that have been optimized with this class of reagents.

  • Your primary concern is ensuring complete and irreversible alkylation, and you can tolerate a longer reaction time.

  • You have implemented strategies to identify and account for potential off-target modifications in your data analysis.

Choose N-Ethylmaleimide (NEM) when:

  • Rapid reaction kinetics are a priority to minimize sample processing time and potential degradation.

  • High specificity for cysteine is crucial, and you can maintain the reaction pH within the optimal range of 6.5-7.5.

  • You are working with samples where minimizing off-target modifications to residues like methionine is critical.

Ultimately, the optimal choice will depend on the specific requirements of the experiment. For novel or sensitive applications, it is recommended to perform pilot experiments to empirically determine the most suitable reagent and reaction conditions to achieve complete and specific thiol blocking with minimal side effects.

References

A Comparative Guide to Cysteine Alkylation: Ethyl Iodoacetate vs. 4-Vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, protein characterization, and drug discovery, the precise and efficient alkylation of cysteine residues is a critical step. This process, which prevents the re-formation of disulfide bonds after reduction, is fundamental to achieving accurate and reproducible results in mass spectrometry-based protein analysis. Two commonly employed reagents for this purpose are ethyl iodoacetate and 4-vinylpyridine (B31050).

This guide provides an objective, data-driven comparison of these two alkylating agents, focusing on their performance, specificity, and impact on experimental outcomes. While much of the available literature focuses on iodoacetamide (B48618), a close structural and functional analog of this compound, the principles and comparative data presented herein are broadly applicable to this compound.

Performance Comparison at a Glance

The selection of an appropriate alkylating agent is contingent on the specific experimental goals, such as maximizing peptide identification, minimizing side reactions, or enhancing ionization in mass spectrometry. The following table summarizes the key characteristics of this compound (represented by its well-studied analog, iodoacetamide) and 4-vinylpyridine.

FeatureThis compound (as Iodoacetamide)4-Vinylpyridine
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael Addition
Primary Target Cysteine (thiol group)Cysteine (thiol group)
Mass Addition +58.005 Da (Carboxymethyl)+105.058 Da (Pyridylethyl)
Optimal pH 7.5 - 8.57.0 - 8.0
Typical Reaction Time 30 - 60 minutes at room temperature60 - 120 minutes at room temperature
Specificity for Cysteine High, but with known off-target reactionsGenerally higher than iodoacetamide
Common Side Reactions Alkylation of Methionine, Lysine, Histidine, N-terminus[1]Fewer reported side reactions
Mass Spectrometry Ionization Neutral modificationBasic moiety can enhance ionization, especially in MALDI[2]

Delving Deeper: A Performance Showdown

Reactivity and Specificity

This compound, like other haloacetates, alkylates cysteine residues through a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion of cysteine acts as a nucleophile, attacking the electrophilic carbon of the this compound and displacing the iodide ion. This reaction is generally rapid and efficient. However, the high reactivity of iodoacetates can lead to off-target modifications of other nucleophilic amino acid residues, including methionine, lysine, and histidine, particularly at elevated pH and reagent concentrations.[1]

In contrast, 4-vinylpyridine reacts with cysteine via a Michael addition mechanism. This reaction is typically more specific for the thiol group of cysteine, resulting in fewer side reactions compared to iodoacetamide.[3] However, the reaction with 4-vinylpyridine is generally slower than with iodoacetates.

Impact on Mass Spectrometry Analysis

A critical consideration in proteomics is the impact of the alkylating agent on peptide analysis by mass spectrometry. The modification of a cysteine residue with this compound results in a neutral carboxymethyl group. Conversely, the pyridylethyl group introduced by 4-vinylpyridine is basic and can carry a positive charge. This can be advantageous in certain mass spectrometry applications, such as Matrix-Assisted Laser Desorption/Ionization (MALDI), where it can enhance the ionization of cysteine-containing peptides, potentially leading to improved detection.[2]

Quantitative Comparison of Alkylating Agents

Systematic studies have been conducted to evaluate the performance of different alkylating agents in proteomics workflows. The following table summarizes data from a study comparing iodoacetamide (as a proxy for this compound) and 4-vinylpyridine, focusing on the number of identified peptides with alkylated cysteine and the occurrence of side reactions.

Alkylating AgentPeptides with Alkylated CysteinePeptides with Incomplete Cysteine AlkylationPeptides with Alkylated N-terminusPeptides with Alkylated Lysine
Iodoacetamide Highest Lowest 92 ± 8Data not specified, but lower than N-EM
4-Vinylpyridine Lower than IodoacetamideHigher than Iodoacetamide73 ± 8Data not specified, but lower than N-EM

Data adapted from a systematic evaluation of alkylating reagents in a yeast whole-cell lysate.[3] The study concluded that iodoacetamide provided the highest completion rate for cysteine alkylation and relatively lower levels of side reactions compared to other tested reagents, including 4-vinylpyridine.[3]

Experimental Protocols

To ensure a fair comparison of alkylating agents, it is crucial to follow a standardized experimental protocol. The following is a generalized workflow for the reduction and alkylation of proteins in solution for proteomic analysis.

Experimental Workflow for Comparing Alkylating Agents

G cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_processing Downstream Processing cluster_analysis Analysis start Protein Lysate denature Denaturation (e.g., 8 M Urea) start->denature reduce Reduction (e.g., DTT, TCEP) denature->reduce split reduce->split eia Alkylation with This compound split->eia vp Alkylation with 4-Vinylpyridine split->vp quench_eia Quench Reaction eia->quench_eia quench_vp Quench Reaction vp->quench_vp digest_eia Proteolytic Digestion (e.g., Trypsin) quench_eia->digest_eia digest_vp Proteolytic Digestion (e.g., Trypsin) quench_vp->digest_vp merge digest_eia->merge digest_vp->merge lcms LC-MS/MS Analysis merge->lcms data Data Analysis (Peptide Identification, Side Reaction Profiling) lcms->data

Caption: Experimental workflow for the comparative analysis of alkylating agents.

Detailed Methodologies

1. Protein Reduction:

  • A protein lysate (e.g., from a yeast whole-cell lysate) is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 8.2).

  • A reducing agent, such as dithiothreitol (B142953) (DTT), is added to a final concentration of 5 mM.

  • The sample is incubated at 56°C for 25 minutes to reduce all disulfide bonds.[3]

2. Cysteine Alkylation:

  • The reduced protein solution is divided into two aliquots.

  • For this compound (using Iodoacetamide as a proxy): Iodoacetamide is added to one aliquot to a final concentration of 14 mM. The reaction is incubated in the dark at room temperature for 30 minutes.[3]

  • For 4-Vinylpyridine: 4-Vinylpyridine is added to the second aliquot to a final concentration of 14 mM. The reaction is incubated in the dark at room temperature for 30 minutes.[3]

3. Quenching:

  • The alkylation reaction is quenched by adding DTT to a final concentration of 5 mM to consume any excess alkylating agent.[3]

4. Sample Preparation for Mass Spectrometry:

  • The alkylated proteins are then subjected to proteolytic digestion (e.g., with trypsin).

  • The resulting peptide mixture is desalted and prepared for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Alkylation Reaction Mechanisms

The distinct chemical reactions of this compound and 4-vinylpyridine with cysteine are a key determinant of their performance characteristics.

G cluster_eia This compound (SN2 Reaction) cluster_vp 4-Vinylpyridine (Michael Addition) cys_thiolate Cysteine Thiolate (R-S⁻) product_eia S-carboxymethylcysteine-ethyl-ester cys_thiolate->product_eia attacks α-carbon eia This compound (I-CH₂-COOEt) eia->product_eia I⁻ displaced cys_thiolate2 Cysteine Thiolate (R-S⁻) product_vp S-pyridylethylcysteine cys_thiolate2->product_vp attacks β-carbon vp 4-Vinylpyridine vp->product_vp

Caption: Alkylation mechanisms of this compound and 4-vinylpyridine with cysteine.

Conclusion

The choice between this compound and 4-vinylpyridine for cysteine alkylation is a nuanced decision that depends on the specific requirements of the experiment.

This compound (as represented by iodoacetamide) offers the advantage of a faster and more complete reaction, leading to a higher yield of alkylated cysteine peptides and fewer instances of incomplete alkylation. This makes it a robust choice for general proteomics applications where maximizing peptide identification is a primary goal. However, researchers must be mindful of the potential for off-target modifications, especially when working with high concentrations of the reagent or at elevated pH.

4-Vinylpyridine, on the other hand, provides higher specificity for cysteine residues, resulting in a cleaner reaction with fewer side products. This can be particularly beneficial in studies where minimizing artifacts is critical. Furthermore, its ability to enhance peptide ionization in MALDI-MS can be a significant advantage for certain analytical workflows. The trade-off for this higher specificity is a slower reaction time.

Ultimately, for researchers in drug development and other fields demanding the highest data quality, the optimal choice of alkylating agent may require empirical validation within the context of their specific experimental system. This guide provides the foundational data and protocols to make an informed decision and to design experiments that yield clear and reliable results.

References

Chloroacetamide as a Cysteine Alkylating Agent: A Comparative Guide to Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of proteomics and drug development, the precise modification of proteins is paramount for understanding their function and for designing targeted therapeutics. Cysteine alkylation is a fundamental technique used to block the reactive thiol groups of cysteine residues, preventing the formation of disulfide bonds and enabling consistent protein analysis. While iodoacetamide (B48618) (IAA) has traditionally been the go-to reagent for this purpose, chloroacetamide (CAA) has emerged as a viable alternative with distinct advantages. This guide provides an objective comparison of chloroacetamide and iodoacetamide, supported by experimental data, to aid researchers in selecting the appropriate reagent for their specific needs.

Note: This guide uses iodoacetamide as the primary comparator to chloroacetamide due to the abundance of comparative data. Ethyl iodoacetate is a related iodo-containing alkylating agent, and the information presented for iodoacetamide is largely applicable.

Performance at a Glance: Chloroacetamide vs. Iodoacetamide

FeatureChloroacetamide (CAA)Iodoacetamide (IAA)
Reactive Group ChloroacetamideIodoacetamide
Primary Target Cysteine thiolsCysteine thiols
Relative Reactivity Generally lower than iodoacetamideHigh
Specificity for Cysteine Generally higher than iodoacetamide[1]Prone to off-target reactions[1]
Key Side Reactions Methionine oxidation[2][3]Alkylation of Lys, His, Met, Asp, Glu, N-termini[1]
Stability in Solution More stableLess stable, light-sensitive

In-Depth Comparison

Reactivity and Reaction Kinetics

Both chloroacetamide and iodoacetamide react with the thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) mechanism. However, iodoacetamide is generally considered to be more reactive than chloroacetamide.[4] This higher reactivity can lead to faster reaction times but also contributes to a greater propensity for off-target modifications.

The reaction rate of both alkylating agents is highly dependent on pH, with the rate increasing at higher pH due to the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.[4]

Table 1: Comparison of Second-Order Rate Constants for Alkylation of Cysteine

ElectrophileNucleophileRate Constant (k) (M⁻¹s⁻¹)Temperature (°C)pH
ChloroacetamideCysteine0.217307.0[4]
IodoacetamideCysteineGenerally considered more reactive than chloroacetamide[4]Not specifiedNot specified
Specificity and Off-Target Modifications

A key advantage of chloroacetamide is its higher specificity for cysteine residues compared to iodoacetamide.[1] Iodoacetamide is known to react with other nucleophilic amino acid residues, including lysine, histidine, methionine, aspartate, glutamate, and the N-terminus, leading to unwanted modifications that can complicate data analysis.[1]

While chloroacetamide exhibits fewer off-target alkylations, its primary side reaction is the oxidation of methionine residues.[2][3] In some studies, methionine oxidation was observed to increase to as high as 40% of all methionine-containing peptides when using chloroacetamide, compared to 2-5% with iodoacetamide.[2]

Table 2: Summary of Off-Target Modifications

Alkylating AgentPrimary Off-Target ResiduesNotable Side Reactions
Chloroacetamide Minimal alkylation of other residuesSignificant methionine oxidation[2][3]
Iodoacetamide Lysine, Histidine, Methionine, Aspartate, Glutamate, N-terminus[1]Carbamidomethylation of methionine[5]

Experimental Protocols

In-Solution Protein Reduction and Alkylation

This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: Chloroacetamide (CAA) or Iodoacetamide (IAA)

  • Quenching solution (e.g., DTT)

Procedure:

  • Reduction: Add the reducing agent to the protein sample to a final concentration of 5-10 mM. Incubate at 37-56°C for 30-60 minutes.

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of the alkylating agent to a final concentration of 15-55 mM. Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching: Quench the reaction by adding a quenching solution (e.g., DTT to a final concentration of 20 mM).

In-Gel Protein Reduction and Alkylation

This protocol is used for proteins that have been separated by gel electrophoresis.

Materials:

  • Excised protein band from a stained gel

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 25 mM ammonium (B1175870) bicarbonate)

  • Reducing solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (e.g., 55 mM IAA or CAA in 100 mM ammonium bicarbonate)

  • Acetonitrile (ACN)

Procedure:

  • Destaining: Destain the gel piece with the destaining solution until the gel is clear.

  • Dehydration: Dehydrate the gel piece with 100% ACN.

  • Reduction: Rehydrate the gel piece with the reducing solution and incubate at 56°C for 1 hour.

  • Alkylation: Remove the reducing solution and add the alkylating solution. Incubate in the dark at room temperature for 45 minutes.[6]

  • Washing: Wash the gel piece with 100 mM ammonium bicarbonate and then dehydrate with 100% ACN. The gel piece is now ready for tryptic digestion.

Visualizing the Workflow and its Context

To better understand the role of cysteine alkylation in a broader research context, the following diagrams illustrate the experimental workflow and its application in studying signaling pathways.

experimental_workflow cluster_sample_prep Protein Sample Preparation cluster_analysis Mass Spectrometry Analysis ProteinSample Protein Sample (e.g., Cell Lysate) Reduction Reduction (DTT or TCEP) ProteinSample->Reduction 1. Alkylation Alkylation (CAA or IAA) Reduction->Alkylation 2. Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion 3. LCMS LC-MS/MS Analysis Digestion->LCMS 4. DataAnalysis Data Analysis (Protein Identification & Quantification) LCMS->DataAnalysis 5.

Standard bottom-up proteomics workflow.

signaling_pathway_context cluster_cellular_process Cellular Process cluster_proteomics_study Proteomics Study Stimulus External Stimulus Receptor Receptor Stimulus->Receptor KinaseCascade Kinase Cascade Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor AlkylationStep Cysteine Alkylation (using CAA or IAA) KinaseCascade->AlkylationStep Protein of Interest (e.g., a kinase) CellularResponse Cellular Response TranscriptionFactor->CellularResponse MassSpec Mass Spectrometry AlkylationStep->MassSpec

Role of alkylation in studying signaling pathways.

Conclusion

The choice between chloroacetamide and iodoacetamide as a cysteine alkylating agent depends on the specific requirements of the experiment.

  • Chloroacetamide is the preferred reagent when specificity is the primary concern and off-target modifications need to be minimized. However, researchers should be aware of the potential for increased methionine oxidation and account for it during data analysis.

  • Iodoacetamide is a suitable choice when reaction speed is critical, and a well-established protocol is desired. Its higher reactivity, however, comes at the cost of lower specificity and a greater risk of off-target modifications.

Ultimately, the optimal choice of alkylating agent requires careful consideration of the experimental goals and the potential trade-offs between reactivity, specificity, and side reactions. For critical applications, it may be beneficial to empirically test both reagents to determine which provides the best results for the specific protein sample and analytical workflow.

References

A Researcher's Guide to Thiol-Reactive Probes: Iodoacetate vs. Iodoacetamide vs. N-Ethylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise alkylation of cysteine residues is a cornerstone of many experimental workflows, from proteomics to enzyme inhibition studies. Iodoacetate (IAA), iodoacetamide (B48618) (IAM), and N-ethylmaleimide (NEM) are three of the most common reagents used for this purpose. However, their reactivity, specificity, and optimal reaction conditions differ significantly. This guide provides an objective, data-supported comparison to inform the selection of the most appropriate reagent for specific research applications.

Mechanism of Action: A Tale of Two Reactions

The fundamental difference between these reagents lies in their chemical mechanism of reaction with thiol groups.

  • Iodoacetate and Iodoacetamide: These haloacetyl compounds react with the nucleophilic thiolate anion (S⁻) of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, the thiolate attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable, irreversible thioether bond.[1] This reaction results in the carboxymethylation (with IAA) or carbamidomethylation (with IAM) of the cysteine.[1]

  • N-Ethylmaleimide (NEM): NEM reacts with thiols through a different mechanism known as a Michael addition.[1] The thiolate anion attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, which is electron-deficient. This also results in the formation of a stable thioether bond.[1]

G cluster_SN2 Ssubscript{N}2 Reaction (Iodoacetamide/Iodoacetate) cluster_Michael Michael Addition (N-Ethylmaleimide) Thiolate1 Protein-Cys-S⁻ Product1 Carbamidomethylated Cysteine (Stable Thioether Bond) Thiolate1->Product1 Nucleophilic Attack IAM Iodoacetamide (I-CH₂-CONH₂) IAM->Product1 Iodide Iodide (I⁻) Leaving Group Product1->Iodide releases Thiolate2 Protein-Cys-S⁻ Product2 NEM-Cysteine Adduct (Thioether Bond) Thiolate2->Product2 Conjugate Addition NEM N-Ethylmaleimide NEM->Product2

Figure 1. Reaction mechanisms for thiol alkylation.

Comparative Reactivity and Influencing Factors

The choice of reagent is often dictated by the required reaction speed and the experimental pH. The reactivity of these compounds is highly dependent on the protonation state of the cysteine thiol group, which has an average pKₐ of ~8.5.[1] The deprotonated thiolate anion (S⁻) is the reactive nucleophile.[1][2]

pH Dependence:

  • Iodoacetamide & Iodoacetate: As their reaction requires the thiolate anion, their efficiency increases significantly at pH values above the thiol pKₐ. They are most effective under slightly alkaline conditions, typically pH 8.0 or higher.[3][4]

  • N-Ethylmaleimide: NEM is notably more efficient than IAM and IAA at neutral or even slightly acidic pH.[3][5] This makes it a superior choice for applications where physiological pH must be maintained to preserve protein structure or function.

Reaction Kinetics: Direct kinetic comparisons show that NEM is generally the most reactive of the three, capable of alkylating accessible thiols rapidly.[5][6][7] One study found that NEM required less time (4 min vs. 4h) and a lower molar excess (125x vs. 1000x) to achieve effective alkylation compared to IAM and IAA.[5]

Between the two iodo-compounds, iodoacetamide (IAM) is substantially more reactive than iodoacetate (IAA) .[8][9] The negatively charged carboxylate group on IAA can be repelled by negatively charged residues near a target cysteine, impeding its approach.[3] The uncharged carboxyamido group of IAM does not face this repulsion, making it a more efficient alkylating agent for thiols in most protein contexts.[9]

Parameter Iodoacetate (IAA) Iodoacetamide (IAM) N-Ethylmaleimide (NEM)
Relative Reactivity LowModerate to High[8][9][10]Very High[5][6]
Mechanism SN2 Nucleophilic Substitution[1]SN2 Nucleophilic Substitution[1]Michael Addition[1]
Optimal pH Alkaline (≥ 8.0)[3][4]Alkaline (≥ 8.0)[3][4]Neutral to Acidic (6.5 - 7.5)[3][5]
Bond Stability Irreversible Thioether[3]Irreversible Thioether[3]Stable Thioether (can show some reversibility)[3]
Charge at pH 7 NegativeNeutral[3]Neutral[3]
Cell Permeability No[3]Yes[3]Yes[3]
Key Side Reactions Methionine, Histidine, LysineMethionine, Histidine, Lysine[11]Lysine, Histidine (at alkaline pH)[1]

Table 1. Comparative properties of common thiol-alkylating agents.

Experimental Protocol: Spectrophotometric Assay for Reactivity Measurement

To quantitatively assess the reaction rate of an alkylating agent with a model thiol like L-cysteine or glutathione, a spectrophotometric assay can be employed. This protocol is based on monitoring the depletion of free thiols over time using Ellman's Reagent (DTNB).

Principle: Ellman's Reagent (5,5'-dithio-bis-[2-nitrobenzoic acid], DTNB) reacts with free thiols to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which has a maximum absorbance at 412 nm. By measuring the decrease in the free thiol concentration in the presence of an alkylating agent, the reaction kinetics can be determined.

Materials:

  • Phosphate buffer (e.g., 100 mM, pH adjusted to desired value)

  • Thiol stock solution (e.g., 10 mM L-cysteine or glutathione)

  • Alkylating agent stock solution (e.g., 100 mM IAM, IAA, or NEM in an appropriate solvent like DMF or water)

  • DTNB solution (4 mg/mL in reaction buffer)

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Setup: In a cuvette, combine the reaction buffer, thiol stock solution, and alkylating agent stock solution to achieve the desired final concentrations (e.g., 1 mM thiol and 10 mM alkylating agent for pseudo-first-order conditions). The reaction is initiated by the addition of the alkylating agent.

  • Time-Course Measurement: At specific time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Detection: Immediately add the aliquot to a separate cuvette containing the DTNB solution. The DTNB will react instantly with any remaining free thiols.

  • Absorbance Reading: Measure the absorbance of the DTNB/thiol mixture at 412 nm.

  • Data Analysis: Plot the concentration of remaining free thiols (calculated from the A412 reading using the extinction coefficient of TNB, 14,150 M⁻¹cm⁻¹) against time. The rate constant can be determined by fitting the data to the appropriate kinetic model.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Buffer, Thiol, and Alkylating Agent Stocks B Prepare DTNB (Ellman's Reagent) Solution C Initiate Reaction: Mix Thiol + Alkylating Agent A->C D Incubate at Controlled Temperature C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Aliquot with DTNB E->F G Measure Absorbance at 412 nm F->G H Plot [Thiol] vs. Time & Calculate Rate Constant G->H

Figure 2. Experimental workflow for determining thiol reactivity.

Applications and Impact on Signaling Pathways

These reagents are widely used to irreversibly inhibit enzymes that rely on a catalytic cysteine, such as cysteine proteases (e.g., caspases, papain) and deubiquitinating enzymes (DUBs).[8] By alkylating the active site cysteine, they block substrate binding and catalysis, effectively shutting down the enzyme's signaling pathway. This is a critical tool for studying the downstream effects of enzyme inhibition in various cellular processes.

G cluster_pathway Enzyme-Mediated Signaling cluster_inhibition Inhibition by Alkylation Substrate Substrate Enzyme Enzyme (Active Cys-SH) Substrate->Enzyme Product Product Enzyme->Product Inhibited_Enzyme Inhibited Enzyme (Alkylated Cys-S-R) Enzyme->Inhibited_Enzyme Signal Downstream Signaling Product->Signal Alkylator IAM / NEM Alkylator->Inhibited_Enzyme Irreversible Alkylation Blocked SIGNAL BLOCKED Inhibited_Enzyme->Blocked

Figure 3. Inhibition of a cysteine-dependent signaling pathway.

Summary and Recommendations

The selection between iodoacetate, iodoacetamide, and N-ethylmaleimide depends entirely on the experimental goals.

  • Choose N-Ethylmaleimide (NEM) for rapid and efficient thiol blocking, especially when maintaining physiological pH is critical to preserve protein function or structure.[3][5]

  • Choose Iodoacetamide (IAM) for proteomics applications (e.g., sample preparation for mass spectrometry) where a complete and irreversible alkylation is necessary to prevent disulfide bond reformation.[3] It is more reactive than IAA and its neutrality allows it to cross cell membranes.[3][9]

  • Choose Iodoacetate (IAA) cautiously. Its lower reactivity and negative charge make it less efficient than IAM in most scenarios.[9] However, it can be useful in specific contexts, such as when targeting a cysteine in a positively charged local environment or when cell impermeability is desired.[3]

By understanding the distinct chemical properties and reactivity profiles of these essential reagents, researchers can enhance the precision and reliability of their experimental outcomes.

References

A Comparative Guide to Protein Alkylating Agents: Specificity of Ethyl Iodoacetate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of proteomics, drug development, and biochemical research, the precise modification of protein residues is paramount. Alkylating agents are indispensable tools for covalently modifying nucleophilic amino acid side chains, with a primary role in preventing the reformation of disulfide bonds in proteomics workflows and in studying protein structure and function. The choice of alkylating agent significantly impacts experimental outcomes due to differences in reactivity, specificity, and the propensity for off-target modifications.

This guide provides a comprehensive comparison of ethyl iodoacetate and other commonly used alkylating agents, including iodoacetamide (B48618), iodoacetic acid, N-ethylmaleimide, and chloroacetamide. We present a synthesis of available experimental data to highlight the specificity and performance of these reagents, enabling researchers to make informed decisions for their experimental designs.

Principles of Protein Alkylation

Protein alkylation is a chemical modification that introduces an alkyl group onto a nucleophilic site within a protein.[1] The most common target for alkylation is the thiol group (-SH) of cysteine residues due to its high nucleophilicity, especially in its deprotonated thiolate form (S-).[1][2] Other amino acid residues with nucleophilic side chains, such as lysine, histidine, and methionine, can also be alkylated, though generally to a lesser extent.[3][4] This process is critical in mass spectrometry-based proteomics to ensure that cysteine residues remain in a reduced state, allowing for accurate protein identification and quantification.[1]

Comparison of Common Alkylating Agents

The selection of an appropriate alkylating agent is a critical step that can significantly influence the quality and interpretation of experimental data. While this compound is a known alkylating agent, literature directly comparing its specificity and off-target effects in proteomics applications with other more common agents is limited. Therefore, its properties are often inferred from its close structural analogs, iodoacetamide and iodoacetic acid.

Data Presentation: Quantitative Comparison of Alkylating Agents

The following table summarizes the key characteristics and performance of common alkylating agents based on available literature. It is important to note that direct quantitative comparisons for this compound are scarce, and its properties are largely extrapolated from iodoacetamide and iodoacetic acid.

Alkylating AgentPrimary TargetMajor Off-Target ResiduesReaction pHRelative Reaction Rate with CysteineKey Considerations
This compound CysteineMethionine, Histidine, Lysine (Inferred)Neutral to AlkalineModerate to Fast (Inferred)Limited direct comparative data available. Properties are inferred from other iodo-compounds.
Iodoacetamide (IAM) CysteineMethionine, Histidine, Lysine, Aspartate, Glutamate, N-terminus[3][5]Neutral to AlkalineFast[6]Most commonly used; extensive documentation of off-target reactions.[4][7] Can lead to a significant number of side reactions, particularly with methionine.[3][8]
Iodoacetic Acid (IAA) CysteineMethionine, Histidine, Lysine[3][4]AlkalineSlower than IAM[6]Introduces a negative charge upon modification.[9] High concentrations can lead to significant over-alkylation of methionine.[10]
N-ethylmaleimide (NEM) CysteineLysine, Histidine (at pH > 7.5)[9][11]Neutral (more specific at pH < 7.0)Very Fast[11]Highly reactive and efficient.[11] Reaction is a Michael addition.[2]
Chloroacetamide (CAA) CysteineMethionine (oxidation)[7]Neutral to AlkalineSlower than IAMReported to have lower off-target alkylation than IAM, but can cause significant methionine oxidation.[7]
Acrylamide (AA) CysteineN-terminus, Serine, Threonine, Glutamic acid[3]Neutral to AlkalineModerateGenerally considered to have high specificity for cysteine.[3] Reaction is a Michael addition.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparing the performance of different alkylating agents. Below is a generalized workflow for assessing the specificity of an alkylating agent using mass spectrometry.

Protocol: Comparative Analysis of Alkylating Agent Specificity

1. Protein Sample Preparation:

  • Start with a complex protein mixture, such as a cell lysate, to provide a diverse range of potential on- and off-target sites.

  • Reduce disulfide bonds by incubating the protein sample with a reducing agent like 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at 56°C for 30 minutes.[3]

2. Protein Alkylation:

  • Divide the reduced protein sample into separate aliquots for each alkylating agent to be tested (e.g., this compound, iodoacetamide, N-ethylmaleimide).

  • Add the respective alkylating agent to each aliquot at a final concentration of 20 mM.[3]

  • Incubate the reactions in the dark at room temperature for 30 minutes to prevent light-induced degradation of iodo-compounds.[3]

  • Quench the reaction by adding an excess of a thiol-containing reagent like DTT.

3. Proteolytic Digestion:

  • Perform in-solution digestion of the alkylated proteins using a protease such as trypsin. A common method is Filter Aided Sample Preparation (FASP).[3]

4. LC-MS/MS Analysis:

  • Separate the resulting peptide mixtures using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[3]

5. Data Analysis:

  • Search the acquired MS/MS data against a protein database using a search engine like Mascot or Sequest.[12]

  • Specify the expected mass shift for the modification of cysteine as a variable modification.

  • Perform an "open" or "error-tolerant" search to identify any unexpected mass shifts on other amino acid residues, which would indicate off-target modifications.[3]

  • Quantify the relative abundance of on-target (cysteine) and off-target modifications to determine the specificity of each alkylating agent.

Mandatory Visualizations

Diagrams of Key Processes

To visually represent the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Alkylation_Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein_Cys_SH Protein-Cys-SH (Nucleophile) Alkylated_Protein Protein-Cys-S-R (Stable Thioether Bond) Protein_Cys_SH->Alkylated_Protein SN2 Reaction Alkylating_Agent R-X (Electrophile) (e.g., this compound) Alkylating_Agent->Alkylated_Protein Leaving_Group X⁻ (e.g., I⁻)

Caption: General mechanism of cysteine alkylation via an SN2 reaction.

Experimental_Workflow Start Protein Lysate Reduction Reduction of Disulfide Bonds (e.g., DTT) Start->Reduction Alkylation Alkylation (e.g., this compound) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identification of on- and off-target modifications) LC_MS->Data_Analysis End Specificity Assessment Data_Analysis->End

Caption: Experimental workflow for assessing alkylating agent specificity.

Signaling_Pathway_Impact Signal External Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Redox_Sensitive_Protein Redox-Sensitive Protein (e.g., Cysteine-dependent enzyme) Kinase_Cascade->Redox_Sensitive_Protein Activates Cellular_Response Cellular Response Redox_Sensitive_Protein->Cellular_Response Mediates Alkylating_Agent Alkylating Agent (e.g., this compound) Alkylating_Agent->Redox_Sensitive_Protein Inhibits by modifying active site Cys

Caption: Impact of alkylating agents on a generic signaling pathway.

Conclusion

The choice of an alkylating agent is a critical decision in proteomics and related fields that can have a substantial impact on experimental results. While iodoacetamide is a widely used reagent, its propensity for off-target reactions, particularly with methionine, is a significant drawback.[3][8] Alternatives such as N-ethylmaleimide and chloroacetamide offer different specificity profiles that may be advantageous for certain applications.

Direct experimental data on the specificity and off-target effects of this compound are not as readily available in the scientific literature. Based on the known reactivity of other iodo-compounds, it is expected to primarily target cysteine residues, with potential side reactions at other nucleophilic sites like methionine, histidine, and lysine. Researchers considering the use of this compound should perform rigorous control experiments to validate its specificity and performance within their specific experimental context. The provided experimental protocol offers a framework for such a comparative analysis. As with any chemical modification, careful optimization of reaction conditions, including pH, temperature, and reagent concentration, is crucial to maximize on-target modification while minimizing undesirable side reactions.

References

Navigating Cysteine Alkylation: A Comparative Guide to Ethyl Iodoacetate for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics and protein characterization, the precise and complete alkylation of cysteine residues is a critical step for reliable mass spectrometry (MS) analysis. This guide provides a detailed comparison of ethyl iodoacetate with other commonly used alkylating agents, offering supporting data and experimental protocols to inform your selection and validate your cysteine modification workflows.

The sulfhydryl group of cysteine is highly reactive, readily forming disulfide bonds that can complicate protein digestion and subsequent peptide analysis by mass spectrometry. Alkylation irreversibly caps (B75204) these sulfhydryl groups, preventing re-oxidation and ensuring accurate protein identification and quantification. While iodoacetamide (B48618) (IAM) is the most prevalent alkylating agent, alternatives like this compound offer distinct characteristics that may be advantageous for specific applications.

Performance Comparison of Cysteine Alkylating Agents

The choice of an alkylating agent can significantly impact the quality of proteomics data. The ideal reagent should exhibit high reactivity and specificity towards cysteine thiols, minimizing off-target modifications. The following table summarizes the key performance characteristics of this compound and other widely used alkylating agents.

FeatureThis compoundIodoacetamide (IAM)N-Ethylmaleimide (NEM)Chloroacetamide
Mass Shift (Monoisotopic) +88.016 Da+57.021 Da+125.048 Da+57.021 Da
Reaction Mechanism SN2 Nucleophilic SubstitutionSN2 Nucleophilic SubstitutionMichael AdditionSN2 Nucleophilic Substitution
Relative Reactivity Moderate to HighHighHighLower than IAM
Optimal pH 7.5 - 8.57.5 - 8.56.5 - 7.58.0 - 9.0
Common Side Reactions Alkylation of Met, Lys, His, N-terminus (inferred)Alkylation of Met, Lys, His, N-terminus[1]Alkylation of Lys, His, N-terminusMethionine oxidation[2]
Advantages Potentially higher specificity than IAM (inferred)Well-characterized, high reactivityHigh specificity at optimal pHReduced off-target alkylation compared to IAM
Disadvantages Limited comparative data availableProne to off-target modificationsCan introduce structural changesSlower reaction rate

Experimental Protocols

Detailed and optimized protocols are essential for achieving complete and specific cysteine alkylation. Below are representative protocols for the use of this compound and the commonly used iodoacetamide for comparison.

Protocol 1: Cysteine Alkylation with this compound for Mass Spectrometry

This protocol outlines the steps for in-solution alkylation of cysteine residues in a protein sample using this compound prior to enzymatic digestion and LC-MS/MS analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • Ammonium (B1175870) bicarbonate

  • Trypsin (MS-grade)

  • Formic acid

  • Solvents for solid-phase extraction (SPE)

Procedure:

  • Reduction: Reduce the protein sample by adding DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add this compound to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching (Optional): Quench the reaction by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.

  • Dilution and Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • Acidification and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 SPE cartridge.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

Protocol 2: Cysteine Alkylation with Iodoacetamide (IAM) for Mass Spectrometry

This is a standard protocol for the widely used alkylating agent, iodoacetamide.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Ammonium bicarbonate

  • Trypsin (MS-grade)

  • Formic acid

  • Solvents for solid-phase extraction (SPE)

Procedure:

  • Reduction: Add DTT to the protein sample to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add IAM to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.[3]

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.

  • Dilution and Digestion: Dilute the reaction mixture with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • Acidification and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 SPE cartridge.

  • LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in a typical bottom-up proteomics workflow incorporating cysteine alkylation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Protein Sample Denaturation Denaturation (e.g., 8M Urea) Protein->Denaturation Reduction Reduction of Disulfide Bonds (e.g., DTT) Denaturation->Reduction Alkylation Cysteine Alkylation (e.g., this compound) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Peptides Peptide Mixture Digestion->Peptides Desalting Desalting (SPE) Peptides->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS Data Data Analysis LCMS->Data

Caption: General workflow for protein sample preparation including cysteine alkylation.

Signaling Pathway and Logical Relationships

The modification of cysteine residues is a key event in many cellular signaling pathways, particularly those involving redox regulation. The alkylation of these residues allows for their "capture" and subsequent identification by mass spectrometry, providing a snapshot of the cellular redox state.

signaling_pathway cluster_cellular_process Cellular Environment cluster_experimental_validation Mass Spectrometry Validation ROS Reactive Oxygen Species (ROS) Protein Protein with Reduced Cysteine (-SH) ROS->Protein Oxidation Oxidized_Protein Protein with Oxidized Cysteine (e.g., -SOH, -S-S-) Lysis Cell Lysis & Protein Extraction Oxidized_Protein->Lysis Sample Collection Alkylation Alkylation of Reduced Cysteines (this compound) Lysis->Alkylation MS Mass Spectrometry Analysis Alkylation->MS Identification Identification of Modified Peptides MS->Identification Identification->ROS Infers Redox State

Caption: Validation of cysteine oxidation state by mass spectrometry.

References

A Comparative Analysis of Iodoacetamide and Ethyl Iodoacetate: A Guide to Minimizing Side Reactions in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and efficient alkylation of cysteine residues is a critical step in various proteomic workflows. Iodoacetamide (B48618) has long been the go-to reagent for this purpose, but its use is often accompanied by undesirable side reactions that can complicate data analysis. This guide provides a detailed comparative analysis of iodoacetamide and a less common alternative, ethyl iodoacetate, with a focus on their side reaction profiles, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

Executive Summary

Iodoacetamide is a highly reactive alkylating agent widely used to irreversibly block cysteine residues, preventing the reformation of disulfide bonds after reduction. However, its high reactivity leads to off-target modifications of other amino acid residues, including methionine, histidine, lysine (B10760008), and the N-terminal α-amino group.[1][2][3] These side reactions are particularly prevalent at alkaline pH and when using an excess of the reagent.

This compound, an ester-containing analogue, is a less reactive alkylating agent. While less commonly used in standard proteomics protocols, its lower reactivity profile suggests a potential for greater specificity towards the highly nucleophilic thiol group of cysteine, thereby minimizing off-target modifications. This guide will delve into the chemical basis for these differences, present available comparative data, and provide a framework for the rational selection and use of these reagents.

Reactivity Profile and Side Reactions

The primary mechanism for the alkylation of cysteine by both iodoacetamide and this compound is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion of a cysteine residue attacks the electrophilic carbon atom bearing the iodine, leading to the formation of a stable thioether bond.

Iodoacetamide: The High-Reactivity Workhorse

Iodoacetamide's amide group makes the α-carbon highly susceptible to nucleophilic attack. This inherent reactivity, while ensuring efficient cysteine modification, also makes it prone to react with other nucleophilic sites within a protein.

Known side reactions of iodoacetamide include:

  • S-alkylation of Methionine: The sulfur atom in the methionine side chain can be alkylated, leading to a stable sulfonium (B1226848) ion.[4][5]

  • N-alkylation of Histidine: The imidazole (B134444) ring of histidine is nucleophilic and can be alkylated at either the Nτ or Nπ position, with the reactivity being pH-dependent.[6]

  • N-alkylation of Lysine: The ε-amino group of lysine can be alkylated, particularly at higher pH values where it is deprotonated.[2][7]

  • N-alkylation of the N-terminus: The α-amino group of the N-terminal amino acid is a primary target for alkylation.[1][2]

  • O-alkylation of Aspartate and Glutamate (B1630785): The carboxylate groups of acidic residues can also be modified, though this is generally less common.[3]

This compound: A Potentially More Specific Alternative

The ester group in this compound is less activating than the amide group in iodoacetamide, resulting in a lower overall reactivity of the molecule. This is due to the greater resonance stabilization of the ester compared to the amide, which reduces the electrophilicity of the α-carbon. While direct quantitative data on the side reactions of this compound is limited, its lower general reactivity strongly suggests a reduced propensity for off-target modifications compared to iodoacetamide.

Quantitative Data Summary

The following table summarizes the known and expected side reactions of iodoacetamide and this compound. It is important to note that the extent of these side reactions is highly dependent on experimental conditions such as pH, temperature, reagent concentration, and incubation time.

Amino Acid ResidueIodoacetamide Side ReactionThis compound Side Reaction (Predicted)
Cysteine Primary Target Primary Target
MethionineCommonly ObservedLess Frequent
HistidineObserved, pH-dependentLess Frequent
LysineObserved at alkaline pHSignificantly Reduced
N-terminusCommonly ObservedSignificantly Reduced
Aspartate/GlutamateLess CommonHighly Unlikely

Experimental Protocols

To enable researchers to directly compare the side reactions of iodoacetamide and this compound in their specific experimental context, the following detailed protocol is provided. This workflow is designed for in-solution digestion of a protein sample followed by analysis using mass spectrometry.

Protocol: Comparative Analysis of Alkylation Side Reactions

1. Protein Solubilization and Reduction:

  • Resuspend 100 µg of the protein of interest in 100 µL of denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

  • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

  • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cool the sample to room temperature.

2. Alkylation:

  • Divide the reduced protein sample into two equal aliquots (50 µg each).

  • Aliquot A (Iodoacetamide): Add freshly prepared iodoacetamide solution to a final concentration of 20 mM.

  • Aliquot B (this compound): Add freshly prepared this compound solution to a final concentration of 20 mM.

  • Incubate both aliquots in the dark at room temperature for 30 minutes.

3. Quenching:

  • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM to each aliquot.

  • Incubate for 15 minutes at room temperature.

4. Sample Preparation for Mass Spectrometry:

  • Dilute the samples with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

  • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

  • Incubate overnight at 37°C.

  • Acidify the samples with 10% trifluoroacetic acid (TFA) to a final pH of ~2 to stop the digestion.

  • Desalt the peptide mixtures using a C18 StageTip or equivalent.

5. Mass Spectrometry Analysis:

  • Analyze the desalted peptides by LC-MS/MS.

  • Perform a database search allowing for variable modifications corresponding to the alkylation of cysteine, methionine, histidine, lysine, N-terminus, aspartate, and glutamate by both iodoacetamide (carbamidomethyl, +57.02 Da) and this compound (carboxymethyl ethyl ester, +86.04 Da).

6. Data Analysis:

  • Quantify the relative abundance of peptides with off-target modifications in each sample.

  • Compare the percentage of modified non-cysteine residues between the iodoacetamide and this compound treated samples.

Visualizing Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams have been generated using the DOT language.

Side_Reactions cluster_IAA Iodoacetamide Side Reactions cluster_EIA This compound Side Reactions IAA Iodoacetamide Cys_IAA S-Carbamidomethyl Cysteine (Primary Reaction) IAA->Cys_IAA Met_IAA S-Carbamidomethyl Methionine IAA->Met_IAA His_IAA N-Carbamidomethyl Histidine IAA->His_IAA Lys_IAA Nε-Carbamidomethyl Lysine IAA->Lys_IAA Nterm_IAA Nα-Carbamidomethyl N-terminus IAA->Nterm_IAA EIA This compound Cys_EIA S-Carboxymethyl-ethyl Cysteine (Primary Reaction) EIA->Cys_EIA Met_EIA S-Carboxymethyl-ethyl Methionine (Reduced) EIA->Met_EIA

Caption: Comparative side reaction pathways of Iodoacetamide and this compound.

Experimental_Workflow start Protein Sample denature Denaturation & Reduction (8M Urea, 10mM DTT) start->denature split Split Sample denature->split alkylate_IAA Alkylation with Iodoacetamide split->alkylate_IAA Aliquot A alkylate_EIA Alkylation with This compound split->alkylate_EIA Aliquot B quench_IAA Quench (20mM DTT) alkylate_IAA->quench_IAA quench_EIA Quench (20mM DTT) alkylate_EIA->quench_EIA digest_IAA Tryptic Digestion quench_IAA->digest_IAA digest_EIA Tryptic Digestion quench_EIA->digest_EIA lcms_IAA LC-MS/MS Analysis digest_IAA->lcms_IAA lcms_EIA LC-MS/MS Analysis digest_EIA->lcms_EIA analysis Comparative Data Analysis (Quantify Side Reactions) lcms_IAA->analysis lcms_EIA->analysis

Caption: Experimental workflow for comparative analysis of alkylating agents.

Conclusion

The choice of alkylating agent is a critical parameter in proteomic experiments that can significantly impact the quality and interpretability of the resulting data. While iodoacetamide is a highly effective and widely used reagent for cysteine alkylation, its propensity for off-target modifications necessitates careful optimization of reaction conditions to minimize side reactions. This compound presents a promising alternative due to its predicted lower reactivity, which may translate to higher specificity for cysteine residues.

For routine applications where high throughput is essential and established protocols are in place to manage iodoacetamide's side reactions, it remains a viable option. However, for studies requiring the highest degree of specificity, or when analyzing proteins with a high abundance of reactive non-cysteine residues, the use of a less reactive alkylating agent like this compound should be considered. The experimental protocol provided in this guide offers a robust framework for researchers to empirically determine the optimal alkylating agent for their specific research needs, ultimately leading to more accurate and reliable proteomic data.

References

quantitative comparison of alkylation efficiency for different reagents

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: Alkylation, the transfer of an alkyl group to a molecule, is a fundamental reaction in various scientific disciplines. In proteomics, it is essential for sample preparation for mass spectrometry. In molecular biology, it is central to understanding DNA damage and chemotherapy. In organic synthesis, it is a primary method for carbon-carbon and carbon-heteroatom bond formation. The choice of alkylating reagent is critical and dictates the efficiency, specificity, and outcome of the reaction.

This guide provides an objective, data-driven comparison of common alkylating agents across different applications. We present quantitative data, detailed experimental protocols, and visualizations to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Section 1: Alkylation in Proteomics: Cysteine Modification

In bottom-up proteomics, the reduction of disulfide bonds followed by the alkylation of free cysteine residues is a crucial step. This process prevents the re-formation of disulfide bridges and ensures proper protein digestion and subsequent peptide identification by mass spectrometry. The efficiency and specificity of the alkylating reagent directly impact data quality.

G cluster_workflow Proteomics Sample Preparation Workflow A Protein Lysate B Reduction (e.g., DTT, TCEP) A->B Denature & Reduce C Alkylation (e.g., IAA, CAA) B->C Stabilize Cysteines D Enzymatic Digestion (e.g., Trypsin) C->D Prepare for Digestion E LC-MS/MS Analysis D->E Generate Peptides

Caption: A typical workflow for protein sample preparation in bottom-up proteomics.

Data Presentation: Comparison of Cysteine Alkylating Reagents

The performance of an alkylating agent in proteomics is measured by its ability to efficiently modify cysteine residues while minimizing off-target reactions. The following table summarizes quantitative data from studies comparing several common reagents.

ReagentCysteine Alkylation EfficiencyIncomplete Cys-AlkylationKey Side Reactions & ObservationsSource(s)
Iodoacetamide (IAA) >99% in some studies.[1]Lowest number of peptides with incomplete alkylation.[2][3]High number of identified peptides.[2] Prone to modifying Met, Lys, His, and N-terminus.[1][4] Can cause significant methionine carbamidomethylation.[4][1][2][3][4]
Iodoacetic Acid (IAC) High, >98%.[1]Low.Similar to IAA. Leads to the highest numbers of non-specifically modified peptides, reducing identification efficiency.[1][1]
Chloroacetamide (CAA) High, ~97-99%.[1]Slightly higher than IAA.Fewer off-target alkylations than IAA.[1][5] Can cause significant methionine oxidation.[5][1][4][5]
Acrylamide (AA) High, >98%.[1]Low.Best results for in-solution and in-gel digests in one study.[1] Can modify peptide N-termini.[2][1][2]
N-ethylmaleimide (NEM) Lower efficiency compared to IAA.Higher incomplete alkylation.Highest number of side reactions, especially on peptide N-termini (791 ± 73 peptides) and lysine.[2][2]
4-vinylpyridine (4-VP) Lower efficiency compared to IAA.Higher incomplete alkylation.Fewer N-terminal side reactions than NEM and Acrylamide.[2][2][4]
Experimental Protocol: Cysteine Alkylation for Proteomics

This protocol is a representative example based on methodologies described in the literature.[1][2]

  • Reduction: Solubilize the protein sample in a buffer (e.g., 50 mM HEPES, pH 8.2). Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 5 mM. Incubate at 56°C for 25-30 minutes.

  • Alkylation: Cool the sample to room temperature. Add the alkylating reagent (e.g., Iodoacetamide) to a final concentration of 14 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Add DTT to a final concentration of 5 mM to quench any excess alkylating reagent.

  • Digestion: Proceed with enzymatic digestion (e.g., with trypsin) according to standard protocols.

Section 2: Alkylation of Nucleic Acids: SN1 vs. SN2 Mechanisms

DNA alkylation is a critical area of study in toxicology and cancer chemotherapy. The reaction mechanism, broadly classified as SN1 or SN2, determines the sites of modification on DNA bases and, consequently, the biological outcome.

  • SN2 (Bimolecular Nucleophilic Substitution): These reagents, such as methyl methanesulfonate (B1217627) (MMS), favor reaction with more nucleophilic centers, primarily forming N-alkylated adducts like N7-methylguanine (7mG) and N3-methyladenine (3mA).[6]

  • SN1 (Unimolecular Nucleophilic Substitution): These reagents, like N-methyl-N-nitrosourea (MNU), form a highly reactive carbocation intermediate. This allows them to react with less nucleophilic centers, such as oxygen atoms, leading to a significant increase in the formation of O6-methylguanine (O6mG), a highly mutagenic lesion.[6]

G cluster_sn2 SN2 Mechanism (e.g., MMS) cluster_sn1 SN1 Mechanism (e.g., MNU) Nu_sn2 Nucleophile (Nu⁻) TS_sn2 [Nu---R---LG]ᵟ⁻ Nu_sn2->TS_sn2 Backside Attack Substrate_sn2 R-LG Substrate_sn2->TS_sn2 Product_sn2 Nu-R + LG⁻ TS_sn2->Product_sn2 Concerted Substrate_sn1 R-LG Carbocation R⁺ + LG⁻ Substrate_sn1->Carbocation Slow Step Product_sn1 Nu-R Carbocation->Product_sn1 Fast Step Nu_sn1 Nucleophile (Nu) Nu_sn1->Product_sn1

Caption: Comparison of SN2 (concerted) and SN1 (stepwise) reaction pathways.

Data Presentation: DNA Adduct Formation by SN1 and SN2 Reagents

The table below compares the distribution of major DNA methylation products from an SN2 agent (MMS) and an SN1 agent (MNU).

ReagentMechanism TypeN7-methylguanine (7mG)N3-methyladenine (3mA)O6-methylguanine (O6mG)Source
MMS SN2-like81-83%10-11%<0.3%[6]
MNU SN1-like70-75%8-12%8-9%[6]
Experimental Protocol: In Vitro DNA Alkylation

This is a generalized protocol for the chemical modification of plasmid DNA in vitro.[6]

  • Preparation: Prepare a solution of plasmid DNA in a neutral buffer (e.g., TE buffer, pH 7.4).

  • Reaction: Add the alkylating agent (e.g., MNU or MMS) to the DNA solution. The concentration is adjusted to achieve a desired lesion density (e.g., one lesion per 500 nucleotides).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration to allow for adduct formation.

  • Purification: Purify the alkylated plasmid DNA from the reaction mixture using standard methods like ethanol (B145695) precipitation or spin columns to remove excess reagent.

Section 3: High-Efficiency Alkylation in Organic Synthesis

For synthetic chemists, achieving high yields and selectivity is paramount. Several advanced methods have been developed to overcome the limitations of traditional alkylations.

Phase-Transfer Catalysis (PTC)

PTC is a powerful technique for reacting water-soluble nucleophiles with water-insoluble electrophiles (alkylating agents). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the nucleophile from the aqueous phase to the organic phase, enabling a high-yielding reaction under mild conditions.[7][8]

G cluster_phases Phase-Transfer Catalysis Cycle cluster_aq Aqueous Phase cluster_org Organic Phase Nu_aq Nu⁻ QNu_aq QNu_aq Nu_aq->QNu_aq M_aq M⁺ QX_aq Q⁺X⁻ QX_aq->QNu_aq Ion Exchange QNu_org Q⁺Nu⁻ QNu_aq->QNu_org Transfer RX_org R-X RNu_org R-Nu RX_org->RNu_org QNu_org->RNu_org Alkylation QX_org Q⁺X⁻ RNu_org->QX_org QX_org->QX_aq Return

Caption: Mechanism of Phase-Transfer Catalysis (PTC) for alkylation reactions.

Data Presentation: PTC Alkylation of Hydantoins

The following data demonstrates the high efficiency of PTC for the C5-allylation of a model hydantoin (B18101) substrate.[7][8]

Alkylating AgentCatalyst (mol %)BaseTemperatureYieldSource
Allyl BromideTBAB (10)50% KOHRoom Temp95%[8]
Allyl BromideTBAB (5)50% KOHRoom Temp88%[8]
Allyl BromideTBAB (10)50% NaOH40°C73%[8]
Allyl BromideTBAI (10)50% KOHRoom Temp90%[7]

TBAB = Tetrabutylammonium bromide; TBAI = Tetrabutylammonium iodide

Experimental Protocol: Phase-Transfer Catalyzed Alkylation

This is a representative protocol for the alkylation of a hydantoin.[8]

  • Setup: To a vial, add the hydantoin substrate (1 equiv), toluene, and an aqueous solution of a base (e.g., 50% w/w KOH).

  • Catalyst Addition: Add the phase-transfer catalyst, Tetrabutylammonium bromide (TBAB), to a loading of 10 mol %.

  • Reagent Addition: Add the alkylating agent (e.g., Allyl Bromide, 3 equiv).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 18 hours.

  • Workup: Dilute the reaction with an organic solvent, separate the layers, wash the organic phase, dry, and concentrate. Purify the product via chromatography.

The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the alkylation of acidic nucleophiles (pKa < 15) using a primary or secondary alcohol. The reaction proceeds with a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). A key feature is the complete inversion of stereochemistry at the alcohol's carbon center, making it highly valuable for stereospecific synthesis.[9][10]

G cluster_mitsunobu Simplified Mitsunobu Reaction Cycle Reagents PPh₃ + DEAD Betaine Betaine Adduct Reagents->Betaine Phosphonium [R-O-PPh₃]⁺Nu⁻ Betaine->Phosphonium Alcohol R-OH Alcohol->Phosphonium Proton Transfer Nucleophile H-Nu Nucleophile->Phosphonium SN2 Attack Product R-Nu (Inverted Stereochemistry) Phosphonium->Product Byproducts Ph₃P=O + DEAD-H₂ Phosphonium->Byproducts

Caption: Key intermediates in the Mitsunobu reaction for stereoinvertive alkylation.

Data Presentation: Mitsunobu Alkylation Yields

The Mitsunobu reaction is highly efficient for N-alkylation of various substrates, including NH-sulfoximines and purines.[11][12]

NucleophileAlcoholReagentsYieldKey FeatureSource
NH-SulfoximineMethanolP(n-Bu)₃, ADDP72%N-alkylation[12]
NH-SulfoximineBenzyl alcoholP(n-Bu)₃, ADDP79%N-alkylation[12]
NH-Sulfoximine(R)-butane-1,3-diolP(n-Bu)₃, ADDP60%Chemoselective for primary alcohol[12]
N,N-dimethyladenine(S)-3,4-dihydro-2H-1,5-benzoxathiepin-3-olPPh₃, DIAD (Microwave)Not specified, but "efficient"Complete inversion of stereocenter[11]

ADDP = Azodicarboxylic dipiperidide

Experimental Protocol: Mitsunobu N-Alkylation

This is a general procedure for the alkylation of an NH-sulfoximine.[12]

  • Setup: Dissolve the NH-sulfoximine (1 equiv), the desired alcohol (1.5 equiv), and tributylphosphine (B147548) (P(n-Bu)₃, 1.5 equiv) in an anhydrous solvent like THF under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add the azodicarboxylate reagent (e.g., ADDP, 1.5 equiv) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography.

References

Safety Operating Guide

Proper Disposal of Ethyl Iodoacetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of ethyl iodoacetate. This document provides immediate safety and logistical information, including operational and disposal plans, to ensure a safe and compliant laboratory environment.

This compound is a highly toxic and lachrymatory alkylating agent requiring strict adherence to safety and disposal protocols. Improper handling can lead to severe health hazards and environmental contamination. This guide outlines the necessary procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazards. It is fatal if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Hand Protection Wear butyl or neoprene gloves. Nitrile gloves are not recommended for prolonged contact.
Eye/Face Protection Chemical safety goggles and a face shield are mandatory.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required. Consider a chemical-resistant apron for larger quantities.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside a fume hood or if there is a risk of inhalation.

Spill Management

In the event of a spill, evacuate the area immediately and remove all sources of ignition.[2] Only personnel trained in hazardous spill cleanup should address the spill, wearing the appropriate PPE outlined in Table 1.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area with a 10% bleach solution, followed by a rinse with soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[3] This ensures that the chemical is handled and destroyed in a compliant and environmentally sound manner, typically through high-temperature incineration with an afterburner and scrubber.

Operational Plan for Waste Collection:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless they are compatible.

  • Containerization: Collect all this compound waste, including contaminated solids and rinsates, in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Lachrymator").

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, cool, and well-ventilated, away from incompatible materials.

  • Pickup: Arrange for regular pickup of the hazardous waste by your institution's environmental health and safety (EHS) office or a contracted waste disposal company.

Experimental Protocol: Chemical Neutralization of Aqueous this compound Waste

For small quantities of aqueous solutions containing this compound, chemical neutralization through alkaline hydrolysis can be performed as a pre-treatment step to reduce its reactivity and toxicity before collection. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Principle: Alkaline hydrolysis (saponification) of this compound breaks the ester bond, yielding ethanol (B145695) and iodoacetate. The iodoacetate is further hydrolyzed to less toxic glycolate (B3277807) and iodide ions.[4][5]

Materials:

  • Aqueous this compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask) large enough to accommodate the reaction volume with sufficient headspace.

  • Ice bath

Procedure:

  • Preparation: Place the reaction vessel containing the aqueous this compound waste in an ice bath on a stir plate within a chemical fume hood. Begin stirring.

  • Slow Addition of Base: Slowly add the sodium hydroxide solution to the stirring waste solution. The reaction can be exothermic, so slow addition and cooling are crucial to maintain control.

  • Monitor pH: Periodically check the pH of the solution. Continue adding base until the pH is maintained at ≥ 12.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 12 hours to ensure complete hydrolysis.

  • Neutralization: After the reaction period, neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8. Monitor the temperature and cool the vessel if necessary.

  • Disposal of Treated Waste: The resulting neutralized solution, containing ethanol, sodium glycolate, and sodium iodide, is significantly less hazardous. However, it should still be collected in a labeled hazardous waste container and disposed of through your institution's waste management program. Do not pour the treated solution down the drain.

Table 2: Quantitative Parameters for Alkaline Hydrolysis

ParameterValue/ConditionRationale
Initial Waste Small-scale aqueous solutionsThis protocol is not intended for bulk or non-aqueous waste.
NaOH Concentration 2 M (or as needed to reach pH ≥ 12)Ensures a sufficiently alkaline environment for rapid hydrolysis.
Reaction pH ≥ 12Alkaline conditions accelerate the rate of ester hydrolysis.
Reaction Time Minimum 12 hoursProvides sufficient time for the complete decomposition of this compound.
Temperature Initial cooling, then ambientControls initial exotherm and allows for a steady reaction rate.
Final pH 6 - 8Neutralizes the excess base before final collection for disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

EthylIodoacetateDisposal cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill_response Spill Response start Start: Handling This compound ppe Wear Appropriate PPE (See Table 1) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated spill Spill Occurs waste_generated->spill is_aqueous Small Volume Aqueous Waste? waste_generated->is_aqueous contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_waste Collect in Labeled Hazardous Waste Container prof_disposal Licensed Hazardous Waste Disposal Service collect_waste->prof_disposal is_aqueous->collect_waste No (Bulk/Non-Aqueous) neutralize Chemical Neutralization (Alkaline Hydrolysis) is_aqueous->neutralize Yes neutralize->collect_waste end End: Disposal Complete prof_disposal->end collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->collect_waste

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure a safe and compliant research environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Iodoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the safe handling of Ethyl iodoacetate in a laboratory setting.

This compound is a potent lachrymatory agent and a toxic chemical that requires stringent safety measures to prevent exposure.[1][2] It is classified as acutely toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[3][4] Adherence to the following guidelines is critical for ensuring the safety of all laboratory personnel.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety data for this compound.

PropertyValueReference
Molecular Formula C4H7IO2[3]
Molecular Weight 214.0 g/mol [3]
Appearance Yellow-orange to clear dark brown liquid[4][5]
Boiling Point 179-180 °C[6]
Density 1.808 g/mL at 25 °C[6]
Flash Point 77 °C (170.6 °F) - closed cup[6]
Storage Temperature Refrigerated, 2-8°C (below 4°C/39°F)[6]
UN Number 2810
Hazard Class 6.1 (Toxic)
Packing Group II

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this hazardous chemical. The following step-by-step plan outlines the procedures for pre-handling, handling, and post-handling activities.

Pre-Handling Preparations
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment. This should include the quantity of this compound to be used, potential for exposure, and detailed emergency procedures.

  • Engineering Controls: All handling of this compound must be performed within a certified chemical fume hood. Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]

  • Personal Protective Equipment (PPE) Inspection: Before entering the laboratory, inspect all required PPE for integrity. Check gloves for any tears or perforations and ensure safety goggles provide a complete seal.

  • Spill Kit: A spill kit appropriate for toxic chemicals must be available. The kit should contain an inert absorbent material like vermiculite, sand, or earth.[3]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent any contact with this compound.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3] A face shield should be worn over safety goggles if there is a significant splash hazard.[7]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or rubber.[8] Inspect gloves before each use and change them immediately if you suspect contamination.

  • Body Protection: A fully buttoned lab coat is required.[7] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron is recommended.[7]

  • Respiratory Protection: All work must be conducted in a chemical fume hood to minimize inhalation risk. In the rare event that work outside a fume hood is unavoidable or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3]

Handling Procedure
  • Work Area Preparation: Designate a specific area within the chemical fume hood for the procedure. Cover the work surface with disposable, absorbent bench paper.

  • Chemical Handling:

    • Keep the container tightly closed when not in use.

    • Avoid contact with eyes, skin, and clothing.

    • Keep the chemical away from heat, sparks, and open flames.[3]

    • This compound is moisture and light sensitive; store it under a nitrogen blanket and protect it from light.[3][4]

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

Post-Handling and Decontamination
  • Decontamination: Thoroughly decontaminate the work area within the fume hood after the procedure is complete.

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[3]

Emergency and Disposal Plans

First Aid Measures

Immediate action is critical in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[10]

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[9]

Spill Response
  • Evacuate the immediate area and alert others.

  • Remove all sources of ignition.

  • Ensure adequate ventilation.

  • Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, earth).[3]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[3]

Waste Disposal
  • Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste in accordance with all federal, state, and local regulations. This may involve a licensed chemical destruction plant or controlled incineration.[12] Do not dispose of it down the drain.

Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

EthylIodoacetateWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment InspectPPE Inspect & Don PPE RiskAssessment->InspectPPE PrepareHood Prepare Fume Hood & Spill Kit InspectPPE->PrepareHood WeighMeasure Weigh/Measure Chemical PrepareHood->WeighMeasure PerformExperiment Perform Experiment WeighMeasure->PerformExperiment Decontaminate Decontaminate Work Area PerformExperiment->Decontaminate SegregateWaste Segregate Contaminated Waste PerformExperiment->SegregateWaste DoffPPE Doff & Inspect PPE Decontaminate->DoffPPE WashHands Wash Hands DoffPPE->WashHands LabelWaste Label Waste Container SegregateWaste->LabelWaste StoreWaste Store for Pickup LabelWaste->StoreWaste ArrangeDisposal Arrange Professional Disposal StoreWaste->ArrangeDisposal Spill Spill Occurs SpillResponse Initiate Spill Response Protocol Spill->SpillResponse Exposure Personal Exposure FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl iodoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl iodoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.